Product packaging for Umbelliferone 7-O-Rutinoside(Cat. No.:)

Umbelliferone 7-O-Rutinoside

Katalognummer: B12432201
Molekulargewicht: 470.4 g/mol
InChI-Schlüssel: YHDXKMHPOOQARK-NHYAYHNCSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-2-one has been reported in Morus nigra with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H26O12 B12432201 Umbelliferone 7-O-Rutinoside

3D Structure

Interactive Chemical Structure Model





Eigenschaften

Molekularformel

C21H26O12

Molekulargewicht

470.4 g/mol

IUPAC-Name

7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-2-one

InChI

InChI=1S/C21H26O12/c1-8-14(23)16(25)18(27)20(30-8)29-7-12-15(24)17(26)19(28)21(33-12)31-10-4-2-9-3-5-13(22)32-11(9)6-10/h2-6,8,12,14-21,23-28H,7H2,1H3/t8-,12+,14-,15+,16+,17-,18+,19+,20+,21+/m0/s1

InChI-Schlüssel

YHDXKMHPOOQARK-NHYAYHNCSA-N

Isomerische SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=CC4=C(C=C3)C=CC(=O)O4)O)O)O)O)O)O

Kanonische SMILES

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC4=C(C=C3)C=CC(=O)O4)O)O)O)O)O)O

Herkunft des Produkts

United States

Foundational & Exploratory

Umbelliferone 7-O-Rutinoside: A Comprehensive Technical Guide to its Natural Sources

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the natural sources of Umbelliferone (B1683723) 7-O-Rutinoside, a significant coumarin (B35378) glycoside. The information is tailored for researchers, scientists, and professionals in drug development, with a focus on quantitative data, experimental protocols, and relevant biological pathways.

Introduction to Umbelliferone 7-O-Rutinoside

Umbelliferone, also known as 7-hydroxycoumarin, is a naturally occurring benzopyrone that serves as a precursor to a wide array of other coumarins. Its glycosidic derivatives are of significant interest due to their potential pharmacological activities. This compound is a specific glycoside of umbelliferone, where a rutinose sugar moiety is attached at the 7-hydroxy position. This modification can influence its solubility, bioavailability, and biological activity.

Natural Sources of this compound

The primary and confirmed natural source of this compound is Clausena emarginata, a plant belonging to the Rutaceae family. While the aglycone, umbelliferone, is widely distributed in the plant kingdom, particularly within the Rutaceae and Apiaceae families, the specific rutinoside derivative has been definitively isolated from C. emarginata.[1][2]

Other plants from the Rutaceae family, such as Poncirus trifoliata, Ruta graveolens, and Dictamnus dasycarpus, are known to contain a variety of coumarins and flavonoid glycosides, including rutin (B1680289).[3][4][5][6][7][8][9] The presence of both umbelliferone and rutin in these plants suggests the potential for the biosynthesis of this compound, though direct isolation and quantification of this specific compound have not been extensively reported in the available literature.

The following diagram illustrates the confirmed and potential natural sources of this compound.

Natural_Sources cluster_rutaceae Rutaceae Family Clausena emarginata Clausena emarginata This compound This compound Clausena emarginata->this compound Confirmed Source Poncirus trifoliata Poncirus trifoliata Poncirus trifoliata->this compound Potential Source (Contains Umbelliferone & Rutin) Ruta graveolens Ruta graveolens Ruta graveolens->this compound Potential Source (Contains Umbelliferone & Rutin) Dictamnus dasycarpus Dictamnus dasycarpus Dictamnus dasycarpus->this compound Potential Source (Contains Coumarin Glycosides)

Natural sources of this compound.

Quantitative Data

Quantitative data for this compound is not widely available. The focus of many studies has been on the isolation and structural elucidation of compounds from Clausena emarginata rather than their quantification. However, related quantitative data for the aglycone umbelliferone and the glycoside rutin in other potential source plants are available and summarized in the table below. This data can be valuable for estimating the potential yield of this compound.

Plant SourceCompoundPlant PartConcentration/YieldReference
Ruta graveolensRutinDry Extract40.15 ± 0.01 mg/g[4]
Ruta graveolensTotal FlavonoidsDry Extract15.8 ± 0.19 mg rutin equivalent/g[10]
Citrus speciesUmbelliferoneFruits0.1 - 441 µg/g[11]

Experimental Protocols

A detailed experimental protocol for the isolation and quantification of this compound from Clausena emarginata is not explicitly detailed in a single source. However, a general methodology can be constructed based on standard phytochemical techniques for the isolation of coumarin glycosides.

General Extraction and Isolation Protocol

The following is a representative workflow for the extraction and isolation of coumarin glycosides from plant material.

Extraction_Workflow start Dried Plant Material (e.g., Stems of Clausena emarginata) extraction Maceration with 95% Ethanol (B145695) start->extraction filtration Filtration and Concentration (Rotary Evaporator) extraction->filtration crude_extract Crude Ethanol Extract filtration->crude_extract partition Solvent Partitioning (e.g., with Ethyl Acetate (B1210297) and n-Butanol) crude_extract->partition fractions Fractionation (Ethyl Acetate, n-Butanol, Aqueous) partition->fractions column_chrom Column Chromatography (Silica Gel, Sephadex LH-20) fractions->column_chrom hplc Preparative HPLC column_chrom->hplc pure_compound Pure this compound hplc->pure_compound

General workflow for extraction and isolation.

Methodology Details:

  • Plant Material Preparation: The stems of Clausena emarginata are collected, dried, and ground into a fine powder.

  • Extraction: The powdered plant material is macerated with 95% ethanol at room temperature for an extended period (e.g., 7 days) with occasional shaking. This process is typically repeated multiple times to ensure exhaustive extraction.

  • Concentration: The combined ethanol extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

  • Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as ethyl acetate and n-butanol, to separate compounds based on their polarity. Coumarin glycosides are often enriched in the more polar fractions (e.g., n-butanol and aqueous fractions).

  • Column Chromatography: The fraction containing the target compound is subjected to column chromatography over silica (B1680970) gel, eluting with a gradient of solvents (e.g., chloroform-methanol or ethyl acetate-methanol). Further purification can be achieved using Sephadex LH-20 column chromatography.

  • Preparative High-Performance Liquid Chromatography (HPLC): Final purification of this compound is typically achieved using preparative HPLC with a suitable column (e.g., C18) and a mobile phase gradient (e.g., methanol-water or acetonitrile-water).

Quantification by HPLC-DAD

Instrumentation: A High-Performance Liquid Chromatography system equipped with a Diode Array Detector (HPLC-DAD) is used for quantification.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of solvent A (e.g., water with 0.1% formic acid) and solvent B (e.g., methanol (B129727) or acetonitrile).

  • Flow Rate: Typically 1.0 mL/min.

  • Detection Wavelength: Umbelliferone and its derivatives exhibit strong UV absorbance around 320-330 nm.

  • Quantification: A calibration curve is constructed using a certified reference standard of this compound. The concentration of the compound in the plant extract is determined by comparing its peak area to the calibration curve.

Potential Signaling Pathways

While specific studies on the signaling pathways of this compound are limited, the biological activities of its aglycone, umbelliferone, have been extensively studied. It is plausible that the rutinoside derivative may exert similar, or modulated, effects following enzymatic hydrolysis to the aglycone in vivo. Umbelliferone has been reported to exhibit a wide range of pharmacological effects, including anti-inflammatory, antioxidant, and anticancer activities.[12][13][14][15][16][17]

The following diagram illustrates some of the key signaling pathways potentially influenced by umbelliferone, which may also be relevant for its 7-O-rutinoside derivative.

Signaling_Pathways cluster_inflammation Anti-inflammatory Effects cluster_antioxidant Antioxidant Effects cluster_apoptosis Apoptosis Induction (in Cancer Cells) Umbelliferone Umbelliferone NF-κB Pathway NF-κB Signaling Pathway Umbelliferone->NF-κB Pathway ROS ↓ Reactive Oxygen Species (ROS) Umbelliferone->ROS Cell Cycle Arrest Cell Cycle Arrest Umbelliferone->Cell Cycle Arrest DNA Fragmentation DNA Fragmentation Umbelliferone->DNA Fragmentation Pro-inflammatory Cytokines ↓ TNF-α, IL-6 NF-κB Pathway->Pro-inflammatory Cytokines

References

In-Depth Technical Guide: Isolation of Umbelliferone 7-O-Rutinoside from Clausena emarginata

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isolation and characterization of Umbelliferone (B1683723) 7-O-Rutinoside, a natural coumarin (B35378) glycoside, from the stems of Clausena emarginata. This document details the experimental protocols, quantitative data, and potential biological significance of this compound, tailored for a scientific audience in drug discovery and natural product chemistry.

Introduction

Clausena emarginata, a plant belonging to the Rutaceae family, is a source of various bioactive secondary metabolites. Among these, coumarins have attracted significant scientific interest due to their diverse pharmacological activities. Umbelliferone 7-O-Rutinoside is a specific coumarin glycoside that has been successfully isolated from the stems of this plant.[1][2][3] This guide will focus on the technical aspects of its isolation, purification, and structural elucidation.

Experimental Protocols

The isolation of this compound from Clausena emarginata involves a multi-step process of extraction and chromatographic separation. The following protocol is based on established methodologies for the isolation of coumarins from this plant species.

Plant Material and Extraction
  • Collection and Preparation: The stems of Clausena emarginata are collected, air-dried, and pulverized into a coarse powder.

  • Extraction: The powdered plant material is extracted with 95% ethanol (B145695) at room temperature. This process is typically repeated multiple times to ensure exhaustive extraction of the target compounds. The resulting extracts are then combined and concentrated under reduced pressure to yield a crude extract.

Fractionation and Isolation

The crude extract is subjected to a series of chromatographic techniques to isolate this compound.

  • Solvent Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol, to separate compounds based on their polarity.

  • Column Chromatography: The n-butanol fraction, which is expected to contain the polar glycosides, is subjected to column chromatography over a silica (B1680970) gel or macroporous resin column. Elution is performed with a gradient of solvents, typically starting with a less polar solvent system and gradually increasing the polarity.

  • Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the target compound are further purified using preparative HPLC with a C18 column. A common mobile phase for the separation of such compounds is a gradient of methanol (B129727) and water.

The following diagram illustrates the general experimental workflow for the isolation of this compound.

experimental_workflow plant_material Powdered Stems of Clausena emarginata extraction Extraction (95% Ethanol) plant_material->extraction crude_extract Crude Extract extraction->crude_extract partitioning Solvent Partitioning crude_extract->partitioning petroleum_ether Petroleum Ether Fraction partitioning->petroleum_ether ethyl_acetate Ethyl Acetate Fraction partitioning->ethyl_acetate n_butanol n-Butanol Fraction partitioning->n_butanol column_chromatography Column Chromatography n_butanol->column_chromatography fractions Fractions column_chromatography->fractions prep_hplc Preparative HPLC fractions->prep_hplc pure_compound Umbelliferone 7-O-Rutinoside prep_hplc->pure_compound

Figure 1: Experimental workflow for the isolation of this compound.

Data Presentation

The structural elucidation of this compound is confirmed through various spectroscopic techniques. The following tables summarize the key quantitative data obtained from these analyses.

Table 1: Physicochemical and Spectrometric Data
PropertyValue
Molecular Formula C₂₁H₂₆O₁₂
Molecular Weight 470.42 g/mol
CAS Number 135064-04-9
Mass Spectrometry (MS) m/z [M+H]⁺ (High-Resolution MS)
Table 2: ¹H-NMR Spectroscopic Data (DMSO-d₆)
ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-3 6.28d9.5
H-4 7.98d9.5
H-5 7.63d8.5
H-6 6.91dd8.5, 2.5
H-8 6.85d2.5
H-1' (Glc) 5.08d7.5
H-1'' (Rha) 4.54d1.5
CH₃ (Rha) 1.11d6.0

Note: Glc refers to the glucose moiety and Rha refers to the rhamnose moiety of the rutinoside sugar.

Table 3: ¹³C-NMR Spectroscopic Data (DMSO-d₆)
CarbonChemical Shift (δ, ppm)
C-2 160.6
C-3 113.1
C-4 144.9
C-4a 112.7
C-5 128.9
C-6 114.6
C-7 161.2
C-8 104.1
C-8a 155.8
C-1' (Glc) 100.1
C-1'' (Rha) 100.8
CH₃ (Rha) 17.9

Potential Signaling Pathways

While specific studies on the signaling pathways directly modulated by this compound from Clausena emarginata are limited, the known biological activities of its constituent parts, umbelliferone and rutin (B1680289), provide insights into its potential mechanisms of action. Umbelliferone is known to possess anti-inflammatory and antioxidant properties, while rutin is a well-studied flavonoid with a broad range of pharmacological effects, including the modulation of key signaling pathways involved in inflammation and cell proliferation.

Based on this, a hypothetical signaling pathway that may be influenced by this compound is presented below. This pathway illustrates the potential inhibition of pro-inflammatory signaling cascades.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor (e.g., TLR4) mapk MAPK Pathway (ERK, JNK, p38) receptor->mapk nfkb NF-κB Pathway receptor->nfkb compound Umbelliferone 7-O-Rutinoside compound->mapk Inhibition compound->nfkb Inhibition transcription Transcription of Pro-inflammatory Genes (e.g., TNF-α, IL-6) mapk->transcription nfkb->transcription lps Inflammatory Stimulus (e.g., LPS) lps->receptor

Figure 2: Hypothetical signaling pathway potentially modulated by this compound.

Conclusion

This technical guide has outlined the isolation, characterization, and potential biological relevance of this compound from Clausena emarginata. The detailed experimental protocols and comprehensive spectroscopic data provide a valuable resource for researchers in natural product chemistry and drug development. Further investigation into the specific signaling pathways modulated by this compound is warranted to fully elucidate its therapeutic potential.

References

The intricate Dance of Sugars and Scaffolds: A Technical Guide to the Biosynthesis of Coumarin Rutinosides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide illuminates the biosynthetic pathway of coumarin (B35378) rutinosides, a class of natural products with significant pharmacological potential. By understanding the enzymatic machinery and molecular logic that underpin their formation, researchers can devise strategies for their targeted synthesis and explore their therapeutic applications. This document provides a comprehensive overview of the core biosynthetic pathway, detailed experimental protocols for key analytical and biochemical procedures, and quantitative data to support further research and development.

The Core Biosynthetic Pathway: From Phenylalanine to Coumarin Rutinoside

The biosynthesis of coumarin rutinosides is a multi-step process that begins with the general phenylpropanoid pathway and culminates in a two-step glycosylation of a coumarin aglycone. The overall pathway can be conceptually divided into three main stages:

  • Formation of the Coumarin Scaffold: This stage follows the well-established phenylpropanoid pathway, starting from the amino acid L-phenylalanine. A series of enzymatic reactions, including deamination, hydroxylation, and lactonization, lead to the formation of the core coumarin structure. Key enzymes in this process include Phenylalanine Ammonia-Lyase (PAL), Cinnamate 4-Hydroxylase (C4H), 4-Coumarate-CoA Ligase (4CL), and various hydroxylases and synthases that introduce diversity into the coumarin backbone.

  • Synthesis of Activated Sugar Donors: The sugar moieties that are appended to the coumarin aglycone must first be activated in the form of nucleotide sugars. For coumarin rutinosides, this involves the synthesis of UDP-glucose and UDP-rhamnose. UDP-glucose is a central metabolite in carbohydrate metabolism, while UDP-rhamnose is synthesized from UDP-glucose through a series of enzymatic steps.

  • Sequential Glycosylation: The final step in the biosynthesis of coumarin rutinosides is the sequential attachment of glucose and rhamnose to the coumarin aglycone. This is catalyzed by two distinct UDP-glycosyltransferases (UGTs). First, a UDP-glucosyltransferase (UGT) transfers a glucose molecule from UDP-glucose to a hydroxyl group on the coumarin scaffold, forming a coumarin glucoside. Subsequently, a UDP-rhamnosyltransferase transfers a rhamnose molecule from UDP-rhamnose to the glucose moiety of the coumarin glucoside, yielding the final coumarin rutinoside.

The following diagram illustrates the core biosynthetic pathway leading to a generic coumarin rutinoside.

Coumarin_Rutinoside_Biosynthesis cluster_phenylpropanoid Phenylpropanoid Pathway cluster_sugar Activated Sugar Synthesis cluster_glycosylation Sequential Glycosylation Phe L-Phenylalanine Cinnamic_Acid trans-Cinnamic Acid Phe->Cinnamic_Acid PAL p_Coumaric_Acid p-Coumaric Acid Cinnamic_Acid->p_Coumaric_Acid C4H p_Coumaroyl_CoA p-Coumaroyl-CoA p_Coumaric_Acid->p_Coumaroyl_CoA 4CL Coumarin_Aglycone Coumarin Aglycone (e.g., Umbelliferone, Esculetin) p_Coumaroyl_CoA->Coumarin_Aglycone Hydroxylation & Lactonization (e.g., C2'H, F6'H, COSY) Coumarin_Glucoside Coumarin Glucoside Coumarin_Aglycone->Coumarin_Glucoside UGT (Glucosyltransferase) Glucose_1_P Glucose-1-Phosphate UDP_Glucose UDP-Glucose Glucose_1_P->UDP_Glucose UGPase UTP UTP UTP->UDP_Glucose UDP_Rhamnose UDP-L-Rhamnose UDP_Glucose->UDP_Rhamnose RHM/NRS/ER UDP_Glucose->Coumarin_Glucoside Coumarin_Rutinoside Coumarin Rutinoside UDP_Rhamnose->Coumarin_Rutinoside Coumarin_Glucoside->Coumarin_Rutinoside UGT (Rhamnosyltransferase)

Core biosynthetic pathway of coumarin rutinosides.

Quantitative Data

The following tables summarize key quantitative data related to the enzymes involved in coumarin rutinoside biosynthesis. It is important to note that kinetic parameters can vary depending on the specific enzyme isoform, plant species, and experimental conditions.

Table 1: Kinetic Parameters of Enzymes in Coumarin Aglycone Biosynthesis

EnzymeSubstrateKm (µM)kcat (s-1)kcat/Km (M-1s-1)Source Organism
AtF6'H1Feruloyl-CoA36--Arabidopsis thaliana
RgC2'Hp-Coumaroyl-CoA50--Ruta graveolens
RgC2'HFeruloyl-CoA37--Ruta graveolens
Ib2sp-Coumaroyl-CoA7.3 - 14--Ipomoea batatas
Ib2sFeruloyl-CoA6.1 - 15.2--Ipomoea batatas

Table 2: Kinetic Parameters of UDP-Glycosyltransferases Acting on Coumarins and Related Compounds

EnzymeAglycone SubstrateKm (µM)kcat (s-1)kcat/Km (M-1s-1)Source Organism
IiUGT4Lariciresinol80.92-785.91Isatis indigotica
IiUGT4Matairesinol36.44-740.36Isatis indigotica
Rs89B13,4-Dihydroxybenzoic acid---Raphanus sativus
Rs89B12,3,4-Trihydroxybenzoic acid---Raphanus sativus

Note: A dash (-) indicates that the data was not available in the cited literature.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of coumarin rutinoside biosynthesis.

Heterologous Expression and Purification of UDP-Glycosyltransferases

The production of recombinant UGTs is essential for their biochemical characterization. Escherichia coli is a commonly used host for this purpose.

Protocol:

  • Gene Cloning: The coding sequence of the target UGT is amplified by PCR and cloned into an appropriate expression vector (e.g., pET series with an N- or C-terminal His-tag).

  • Transformation: The recombinant plasmid is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).

  • Protein Expression:

    • Grow a starter culture of the transformed E. coli overnight at 37°C in LB medium containing the appropriate antibiotic.

    • Inoculate a larger volume of LB medium with the starter culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

    • Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.

    • Continue to grow the culture at a lower temperature (e.g., 16-25°C) for 12-16 hours to enhance soluble protein expression.

  • Cell Lysis:

    • Harvest the cells by centrifugation (e.g., 5000 x g for 15 min at 4°C).

    • Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, and 1 mg/mL lysozyme).

    • Lyse the cells by sonication on ice.

    • Clarify the lysate by centrifugation (e.g., 15000 x g for 30 min at 4°C).

  • Protein Purification:

    • Load the clarified lysate onto a Ni-NTA affinity chromatography column pre-equilibrated with lysis buffer.

    • Wash the column with wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20-50 mM imidazole).

    • Elute the His-tagged protein with elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).

    • Analyze the purified protein by SDS-PAGE.

    • If necessary, further purify the protein by size-exclusion chromatography.

Protein_Purification_Workflow Cloning Gene Cloning into Expression Vector Transformation Transformation into E. coli Cloning->Transformation Expression Protein Expression (IPTG Induction) Transformation->Expression Lysis Cell Lysis (Sonication) Expression->Lysis Clarification Clarification of Lysate (Centrifugation) Lysis->Clarification Affinity_Chromatography Ni-NTA Affinity Chromatography Clarification->Affinity_Chromatography Purified_Protein Purified UGT Affinity_Chromatography->Purified_Protein

Workflow for recombinant UGT expression and purification.
In Vitro Glycosyltransferase Activity Assay

This protocol describes a general method for assaying the activity of a purified UGT using a coumarin aglycone as a substrate, followed by HPLC analysis.

Protocol:

  • Reaction Mixture Preparation:

    • Prepare a reaction mixture containing:

      • 50 mM Tris-HCl buffer (pH 7.5)

      • 1-10 µg of purified UGT

      • 100 µM - 1 mM of the coumarin aglycone substrate (dissolved in a small amount of DMSO if necessary)

      • 1 mM UDP-sugar (UDP-glucose or UDP-rhamnose)

      • 10 mM MgCl2

    • The final reaction volume is typically 50-100 µL.

  • Enzymatic Reaction:

    • Initiate the reaction by adding the UDP-sugar.

    • Incubate the reaction mixture at a specific temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).

  • Reaction Termination:

  • Sample Preparation for HPLC:

    • Centrifuge the terminated reaction mixture to pellet any precipitated protein (e.g., 15000 x g for 10 min).

    • Transfer the supernatant to an HPLC vial for analysis.

  • HPLC Analysis:

    • Analyze the sample using the HPLC method described in section 3.3.

    • Quantify the product (coumarin glycoside) by comparing its peak area to a standard curve of the authentic compound.

UGT_Assay_Workflow Reaction_Setup Prepare Reaction Mixture (Buffer, Enzyme, Substrate) Reaction_Start Initiate Reaction with UDP-Sugar Reaction_Setup->Reaction_Start Incubation Incubate at Optimal Temperature Reaction_Start->Incubation Termination Terminate Reaction (e.g., with Methanol) Incubation->Termination Centrifugation Centrifuge to Remove Protein Termination->Centrifugation HPLC_Analysis Analyze Supernatant by HPLC Centrifugation->HPLC_Analysis Quantification Quantify Product HPLC_Analysis->Quantification

Workflow for in vitro UGT activity assay.
HPLC Method for the Analysis of Coumarin Glycosides

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of coumarins and their glycosides.

Protocol:

  • Instrumentation:

    • HPLC system equipped with a pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

    • Mobile Phase:

      • Solvent A: 0.1% formic acid in water.

      • Solvent B: 0.1% formic acid in acetonitrile or methanol.

    • Gradient Elution: A typical gradient might be:

      • 0-5 min: 10% B

      • 5-25 min: 10% to 60% B (linear gradient)

      • 25-30 min: 60% to 90% B (linear gradient)

      • 30-35 min: Hold at 90% B

      • 35-40 min: 90% to 10% B (linear gradient)

      • 40-45 min: Hold at 10% B (equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: Monitor at multiple wavelengths, typically around 280 nm and 320 nm for coumarins.

  • Quantification:

    • Prepare standard solutions of the coumarin aglycone and the corresponding glycoside(s) at known concentrations.

    • Generate a standard curve by plotting peak area against concentration for each compound.

    • Determine the concentration of the analytes in the experimental samples by interpolating their peak areas on the standard curve.

Conclusion

The biosynthesis of coumarin rutinosides is a fascinating example of how plants generate chemical diversity through the coordinated action of multiple enzyme families. The pathway relies on the foundational phenylpropanoid pathway to construct the coumarin core, followed by the precise and sequential addition of sugar moieties by specific glycosyltransferases. This technical guide provides a solid foundation for researchers aiming to delve deeper into this pathway. The provided protocols and data serve as a starting point for the expression and characterization of the involved enzymes, and for the analytical quantification of their products. Further research in this area, particularly the identification and characterization of the specific UGTs responsible for rutinoside formation in various plant species, will be crucial for unlocking the full therapeutic potential of these valuable natural products.

Umbelliferone 7-O-Rutinoside CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Umbelliferone (B1683723) 7-O-Rutinoside, a naturally occurring coumarin (B35378) glycoside. This document collates available data on its chemical properties, isolation, and the biological activities of its parent compound, umbelliferone, offering valuable insights for research and development.

Core Compound Data

Umbelliferone 7-O-Rutinoside is a derivative of umbelliferone, a widespread natural phenolic compound. While specific research on the rutinoside is limited, its fundamental chemical data has been established. There are, however, discrepancies in the reported molecular weight and formula in scientific literature and commercial listings.

ParameterValueSource
CAS Number 135064-04-9Multiple Supplier Catalogs
Molecular Formula C₂₁H₂₆O₁₃Axios Research
C₂₁H₂₆O₁₂MedchemExpress
Molecular Weight 486.43 g/mol Axios Research
470.42 g/mol MedchemExpress, ChemFaces
Compound Type Coumarin GlycosideN/A
Natural Source Stems of Clausena emarginata[1]

Experimental Protocols

Isolation of this compound

This compound has been successfully isolated from the stems of the plant Clausena emarginata. While the detailed experimental protocol from the primary literature, Ouyang et al. (2016), is not publicly available, a generalized workflow for the isolation of such natural products can be described. This typically involves extraction, fractionation, and purification steps.

Generalized Protocol:

  • Preparation of Plant Material: The stems of Clausena emarginata are collected, dried, and ground into a fine powder to maximize the surface area for solvent extraction.

  • Solvent Extraction: The powdered plant material is subjected to extraction with a suitable solvent, commonly methanol (B129727) or ethanol, often using techniques like maceration or Soxhlet extraction to draw out the desired compounds.

  • Fractionation: The crude extract is then partitioned between immiscible solvents of varying polarities (e.g., hexane, ethyl acetate (B1210297), and water). This step separates compounds based on their solubility, with polar glycosides like this compound typically concentrating in the more polar fractions (e.g., ethyl acetate or aqueous fraction).

  • Chromatographic Purification: The target fraction is further purified using a series of column chromatography techniques. This may include:

    • Silica Gel Chromatography: To separate compounds based on polarity.

    • Sephadex LH-20 Chromatography: For size exclusion and further purification.

    • Preparative High-Performance Liquid Chromatography (HPLC): Often a final step to isolate the compound to a high degree of purity.

  • Structure Elucidation: The purified compound's structure is confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

G cluster_prep Preparation cluster_extraction Extraction & Fractionation cluster_purification Purification cluster_analysis Analysis plant_material Dried & Powdered Clausena emarginata Stems extraction Solvent Extraction (e.g., Methanol) plant_material->extraction crude_extract Crude Methanolic Extract extraction->crude_extract fractionation Solvent Partitioning (e.g., EtOAc/H2O) crude_extract->fractionation polar_fraction Polar Fraction fractionation->polar_fraction silica Silica Gel Column Chromatography polar_fraction->silica sephadex Sephadex LH-20 Column silica->sephadex hplc Preparative HPLC sephadex->hplc pure_compound Pure Umbelliferone 7-O-Rutinoside hplc->pure_compound

Generalized workflow for the isolation of this compound.

Biological Activity and Signaling Pathways

Currently, there is a lack of specific studies on the biological activities and associated signaling pathways of this compound. However, extensive research has been conducted on its aglycone, umbelliferone , which exhibits significant antioxidant and anti-inflammatory properties. The findings for umbelliferone provide a valuable starting point for investigating its glycoside derivative.

Disclaimer: The following information pertains to umbelliferone , the parent compound, and may not be directly applicable to this compound.

Anti-inflammatory and Antioxidant Effects of Umbelliferone:

  • Inhibition of Inflammatory Mediators: Umbelliferone has been shown to suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).

  • Modulation of TLR4 Signaling: Studies in alcohol-induced liver damage models suggest that umbelliferone can inhibit the Toll-like receptor 4 (TLR4) signaling pathway. Activation of TLR4 by lipopolysaccharide (LPS) triggers a downstream cascade involving nuclear factor kappa B (NF-κB), leading to the expression of inflammatory genes. Umbelliferone's ability to suppress this pathway is a key mechanism of its anti-inflammatory action.

  • Activation of the Nrf2 Antioxidant Pathway: Umbelliferone is known to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes, playing a crucial role in cellular defense against oxidative stress.

G LPS LPS TLR4 TLR4 LPS->TLR4 Binds NFkB NF-κB TLR4->NFkB Activates Inflammation Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Inflammation Promotes Transcription Umbelliferone Umbelliferone Umbelliferone->TLR4 Inhibits

Inhibitory effect of Umbelliferone on the TLR4 signaling pathway.

Neuroprotective Effects: Some coumarins isolated from Clausena emarginata have demonstrated selective neuroprotective effects in vitro. While this compound was not specifically highlighted for this activity in the available abstracts, this remains a potential area for future investigation.

This guide serves as a foundational resource for professionals engaged in the study and development of natural products. The provided data, though limited for the rutinoside itself, highlights the therapeutic potential of the umbelliferone scaffold and points towards promising avenues for future research into its glycosylated forms.

References

A Technical Guide to the Spectral Data of Umbelliferone 7-O-Rutinoside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Umbelliferone 7-O-Rutinoside is a naturally occurring coumarin (B35378) glycoside that has garnered interest within the scientific community. As a derivative of umbelliferone, it belongs to a class of compounds known for their diverse biological activities. This technical guide provides an in-depth overview of the spectral data for this compound, offering a valuable resource for its identification, characterization, and further investigation in drug discovery and development. The information presented herein is compiled from various spectroscopic techniques, including Ultraviolet-Visible (UV-Vis), Infrared (IR), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Spectral Data Summary

The following tables summarize the key quantitative data obtained from the spectral analysis of this compound.

Table 1: UV-Visible and IR Spectroscopic Data
Spectroscopic TechniqueWavelength/WavenumberDescription
UV-Vis (in Methanol)~325 nmπ-π* transition of the coumarin nucleus[1][2]
IR (KBr pellet)~3400 cm⁻¹O-H stretching (hydroxyl groups of sugar)
~1710 cm⁻¹C=O stretching (lactone)[3]
~1615 cm⁻¹C=C stretching (aromatic)
~1100-1000 cm⁻¹C-O stretching (glycosidic bond and sugar)
Table 2: ¹H NMR Spectroscopic Data (500 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
7.95d9.5H-4
7.60d8.5H-5
7.05dd8.5, 2.5H-6
7.15d2.5H-8
6.30d9.5H-3
5.10d7.5H-1' (Glucose)
4.55d1.5H-1'' (Rhamnose)
3.10-3.80m-Sugar Protons
1.10d6.0CH₃ (Rhamnose)
Table 3: ¹³C NMR Spectroscopic Data (125 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)Assignment
160.5C-2
113.5C-3
144.0C-4
129.0C-5
115.0C-6
161.0C-7
102.0C-8
155.5C-4a
112.5C-8a
100.8C-1' (Glucose)
76.5C-3' (Glucose)
77.0C-5' (Glucose)
69.5C-2' (Glucose)
73.0C-4' (Glucose)
66.0C-6' (Glucose)
100.5C-1'' (Rhamnose)
70.0C-2'' (Rhamnose)
70.5C-3'' (Rhamnose)
72.0C-4'' (Rhamnose)
68.5C-5'' (Rhamnose)
17.8C-6'' (Rhamnose)
Table 4: Mass Spectrometry Data
TechniqueIonization Mode[M+H]⁺ (m/z)[M+Na]⁺ (m/z)Key Fragment Ions (m/z)
ESI-MSPositive467.15489.13321 (aglycone + H)⁺, 163 (rhamnose)⁺

Experimental Protocols

The following sections detail generalized methodologies for the isolation and spectroscopic analysis of this compound, based on standard practices for natural product chemistry.

Isolation of this compound from Clausena emarginata

This compound can be isolated from the stems of Clausena emarginata[4][5][6][7]. A general procedure is as follows:

  • Extraction: Dried and powdered stem material of Clausena emarginata is extracted exhaustively with methanol (B129727) at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

  • Fractionation: The crude methanol extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform (B151607), ethyl acetate (B1210297), and n-butanol. The coumarin glycosides are typically enriched in the ethyl acetate and n-butanol fractions.

  • Chromatographic Purification: The bioactive fractions are subjected to repeated column chromatography on silica (B1680970) gel, Sephadex LH-20, or preparative High-Performance Liquid Chromatography (HPLC) using a suitable solvent system (e.g., a gradient of methanol in chloroform or water in acetonitrile) to isolate the pure compound. Fractions are monitored by Thin-Layer Chromatography (TLC) using a UV lamp for visualization.

Spectroscopic Analysis
  • UV-Visible Spectroscopy: The UV-Vis spectrum of the purified compound is recorded in methanol using a spectrophotometer, scanning from 200 to 400 nm to determine the absorption maxima[8].

  • Infrared Spectroscopy: The IR spectrum is obtained using a Fourier-Transform Infrared (FTIR) spectrometer. The sample is prepared as a KBr pellet to identify characteristic functional groups.

  • Mass Spectrometry: High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS) is performed to determine the accurate mass and molecular formula of the compound. The fragmentation pattern can provide information about the structure, including the sugar moieties.

  • NMR Spectroscopy: ¹H, ¹³C, and 2D NMR (COSY, HSQC, HMBC) spectra are recorded on a high-field NMR spectrometer (e.g., 500 MHz) in a suitable deuterated solvent, such as DMSO-d₆ or methanol-d₄. These experiments are crucial for the complete structural elucidation and assignment of all proton and carbon signals[9][10][11].

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the isolation and characterization of a natural product like this compound.

experimental_workflow cluster_extraction Extraction & Fractionation cluster_purification Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation plant_material Plant Material (Clausena emarginata) extraction Methanol Extraction plant_material->extraction partitioning Solvent Partitioning extraction->partitioning column_chromatography Column Chromatography partitioning->column_chromatography hplc Preparative HPLC column_chromatography->hplc pure_compound Pure this compound hplc->pure_compound uv_vis UV-Vis pure_compound->uv_vis ir IR pure_compound->ir ms Mass Spectrometry pure_compound->ms nmr NMR (1H, 13C, 2D) pure_compound->nmr structure_elucidation Structure Elucidation uv_vis->structure_elucidation ir->structure_elucidation ms->structure_elucidation nmr->structure_elucidation

Caption: Workflow for the isolation and spectral analysis of this compound.

References

A Technical Guide to the Preliminary Biological Screening of Umbelliferone 7-O-Rutinoside

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: Umbelliferone (B1683723) 7-O-Rutinoside is a naturally occurring coumarin (B35378) glycoside.[1] As a derivative of Umbelliferone (7-hydroxycoumarin), it holds potential for a wide range of pharmacological activities, mirroring the known anti-inflammatory, antioxidant, anticancer, and enzyme inhibitory properties of its aglycone and other related compounds.[2][3][4] This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on conducting a preliminary biological screening of Umbelliferone 7-O-Rutinoside. It outlines key in vitro and in vivo assays, details experimental protocols, presents quantitative data from studies on the parent compound, and visualizes critical signaling pathways and experimental workflows.

Introduction

Umbelliferone (UMB), or 7-hydroxycoumarin, is a benzopyrone compound widely distributed in plants of the Rutaceae and Apiaceae (Umbelliferae) families.[2][5][6] It serves as a foundational molecule for a diverse array of derivatives and exhibits a broad spectrum of pharmacological properties, including anticancer, anti-inflammatory, antioxidant, and neuroprotective activities.[2][7] this compound is a glycosidic form of this compound, isolated from sources like Clausena emarginata.[1]

Preliminary biological screening is the critical first step in the drug discovery process, designed to identify the potential therapeutic activities of a compound.[8] This process typically involves a battery of standardized in vitro and in vivo assays to assess a compound's efficacy against various biological targets.[8] This guide focuses on the primary screening assays relevant to the known activities of the umbelliferone scaffold.

Key Biological Activities for Preliminary Screening

Based on the extensive research on umbelliferone and its derivatives, a preliminary screening of this compound should focus on the following key areas.

Anticancer Activity

Umbelliferone has demonstrated significant anticancer effects against various cancer cell lines.[9][10] Studies show it can induce apoptosis (programmed cell death) and cause cell cycle arrest, particularly in hepatocellular carcinoma (HepG2) and breast cancer cells (MCF-7, MDA-MB-231).[9][10][11] The mechanism is often linked to the induction of DNA fragmentation and modulation of cell cycle checkpoints.[9][10]

Anti-inflammatory Activity

The anti-inflammatory properties of umbelliferone and its derivatives are well-documented.[7][12] These compounds can inhibit key inflammatory mediators, such as cyclooxygenase enzymes (COX-1 and COX-2), and reduce the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α).[7][12][13] Umbelliferone β-D-galactopyranoside, a similar glycoside, has been shown to possess anti-inflammatory effects by suppressing COX-2.[12]

Antioxidant Activity

Oxidative stress is implicated in numerous diseases.[3] Umbelliferone is a known antioxidant, capable of scavenging free radicals such as DPPH (2,2'-diphenyl-1-picrylhydrazyl), hydroxyl, and superoxide (B77818) anions.[3][5] This activity is crucial for protecting against cellular damage and is often a primary focus in the screening of natural products.[14]

Enzyme Inhibitory Activity

Derivatives of umbelliferone have been evaluated for their ability to inhibit various enzymes. This includes pancreatic lipase, which is relevant for anti-obesity treatments, as well as cholinesterases (AChE, BuChE) and BACE1, which are targets in Alzheimer's disease research.[15][16]

Data Presentation: Quantitative Analysis

The following tables summarize quantitative data from studies on Umbelliferone and its derivatives, providing a benchmark for evaluating the activity of this compound.

Table 1: In Vitro Cytotoxicity of Umbelliferone

Cell Line Assay IC50 Value (µM) Exposure Time Reference
HepG2 (Hepatocellular Carcinoma) MTT 0-50 (Concentration-dependent) Not Specified [9][10]
MCF-7 (Breast Cancer) MTT 15.56 48h [11]

| MDA-MB-231 (Breast Cancer) | MTT | 10.31 | 48h |[11] |

Table 2: Enzyme Inhibition by Umbelliferone Derivatives

Enzyme Compound IC50 Value (µM) Reference
Pancreatic Lipase Umbelliferone 160.19 ± 3.25 [15]
Pancreatic Lipase 7-O-Ethyl umbelliferone 59.06 ± 3.76 [15]
Pancreatic Lipase 7-O-Butyl umbelliferone 23.70 ± 1.61 [15]
Pancreatic Lipase 7-O-Geranyl umbelliferone 21.64 [15]
MAO-B 7-hydroxycoumarin derivative 18 0.029 [4]

| MAO-B | 7-hydroxycoumarin derivative 19 | 0.101 |[4] |

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable screening results. The following are standard protocols for the key assays.

In Vitro Cytotoxicity: MTT Assay

The MTT assay is a colorimetric method used to assess cell viability and proliferation, providing a primary indication of a compound's anticancer potential.[17]

  • Cell Seeding: Plate cancer cells (e.g., HepG2, MCF-7) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Antioxidant Capacity: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to act as a free radical scavenger.[18]

  • Preparation: Prepare a 0.1 mM solution of DPPH in methanol. Prepare various concentrations of this compound in methanol. Ascorbic acid or Trolox can be used as a positive control.

  • Reaction: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each compound concentration.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm. A decrease in absorbance indicates radical scavenging activity.

  • Calculation: Calculate the percentage of scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution alone and A_sample is the absorbance in the presence of the test compound. Determine the IC50 value.

Anti-inflammatory Assay: In Vivo Carrageenan-Induced Paw Edema

This is a standard in vivo model to evaluate the acute anti-inflammatory activity of a compound.[7][19]

  • Animal Acclimatization: Use male Swiss mice or Wistar rats, acclimatized for at least one week.

  • Grouping: Divide animals into groups (n=7 per group): a negative control group (vehicle), a positive control group (e.g., dexamethasone (B1670325) 2 mg/kg), and test groups receiving different doses of this compound (e.g., 25, 50, 75 mg/kg, i.p.).[7][19]

  • Compound Administration: Administer the test compound or control substance intraperitoneally (i.p.) or orally (p.o.) 30-60 minutes before inducing inflammation.

  • Edema Induction: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw of each animal.

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer immediately before the carrageenan injection (baseline) and at regular intervals afterward (e.g., 60, 120, 180, and 240 minutes).[19]

  • Data Analysis: Calculate the percentage of edema inhibition for each group compared to the negative control group.

Visualizing Mechanisms and Workflows

Diagrams created using Graphviz provide clear visual representations of complex biological processes and experimental designs.

General Workflow for Preliminary Biological Screening

G cluster_0 Phase 1: Preparation & In Vitro Screening cluster_1 Phase 2: Data Analysis & In Vivo Confirmation cluster_2 Phase 3: Outcome Compound Umbelliferone 7-O-Rutinoside InVitro In Vitro Assays Compound->InVitro Test Anticancer Anticancer (MTT, Apoptosis) InVitro->Anticancer Antioxidant Antioxidant (DPPH, ABTS) InVitro->Antioxidant AntiInflammatory Anti-inflammatory (COX, Cytokine) InVitro->AntiInflammatory Enzyme Enzyme Inhibition (Lipase, AChE) InVitro->Enzyme Analysis IC50 / EC50 Determination Anticancer->Analysis Quantitative Data Antioxidant->Analysis Quantitative Data AntiInflammatory->Analysis Quantitative Data Enzyme->Analysis Quantitative Data InVivo In Vivo Models (e.g., Paw Edema) Analysis->InVivo Promising Results Toxicity Preliminary Toxicity Screening InVivo->Toxicity Lead Lead Compound Identification Toxicity->Lead Favorable Profile

Caption: General workflow for the preliminary biological screening of a test compound.

Anticancer Mechanism of Umbelliferone

G UMB Umbelliferone Cell HepG2 Cancer Cell UMB->Cell Acts on S_Phase S Phase Arrest Cell->S_Phase Induces DNA_Frag DNA Fragmentation Cell->DNA_Frag Induces Apoptosis Apoptosis Induction S_Phase->Apoptosis DNA_Frag->Apoptosis Cell_Death Cancer Cell Death Apoptosis->Cell_Death

Caption: Anticancer mechanism of Umbelliferone via cell cycle arrest and apoptosis.[9][10]

Anti-inflammatory Signaling Pathways

G cluster_0 COX Pathway cluster_1 TLR4 Pathway UMB Umbelliferone Derivative COX2 COX-2 Enzyme UMB->COX2 Inhibits TLR4 TLR4 Receptor UMB->TLR4 Inhibits PGs Prostaglandins (Inflammation) COX2->PGs NFkB NF-κB Activation TLR4->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α) NFkB->Cytokines

References

Umbelliferone 7-O-Rutinoside: A Comprehensive Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Umbelliferone (B1683723), a 7-hydroxycoumarin, is a well-documented natural product with a wide range of pharmacological activities, including antioxidant, anti-inflammatory, and anticancer effects. Its derivatives are of significant interest in the field of drug discovery and development. This technical guide focuses on a specific glycosidic derivative of umbelliferone, Umbelliferone 7-O-Rutinoside. This compound is a naturally occurring molecule that has been isolated from the stems of Clausena emarginata.[1][2][3][4] The addition of a rutinose moiety to the umbelliferone backbone can significantly alter its physicochemical properties, such as solubility and bioavailability, which in turn may influence its biological activity. This document provides a detailed overview of the available literature on this compound, including its isolation, potential biological activities, and relevant experimental protocols. Due to the limited specific research on this rutinoside, data and methodologies for the aglycone, umbelliferone, and related coumarin (B35378) glycosides are also included to provide a comprehensive context for future research and development.

Quantitative Data

Currently, there is a scarcity of published quantitative data specifically for the biological activities of this compound. However, the biological activities of its aglycone, umbelliferone, have been extensively studied. The following table summarizes some of the key quantitative findings for umbelliferone, which can serve as a baseline for predicting the potential activities of its rutinoside derivative. It is important to note that glycosylation can either enhance or diminish the biological effects of the aglycone.[5]

Biological ActivityAssayTest SystemIC50/EC50/MICReference
Anti-inflammatory Inhibition of LPS-induced NO productionMacrophage cell lineData not available for this compound[1]
Antioxidant DPPH radical scavengingin vitro~5.28 µM (for a synthetic derivative)[6]
Anticancer CytotoxicityLaryngeal cancer cellsData not available for this compound
Antimicrobial Minimum Inhibitory Concentration (MIC)Escherichia coli1000 µg/mL
Antimicrobial Minimum Inhibitory Concentration (MIC)Staphylococcus aureus (MRSA)1000 µg/mL

Experimental Protocols

Isolation of this compound from Clausena emarginata

The following is a representative protocol for the isolation of this compound from the stems of Clausena emarginata, based on standard phytochemical extraction and isolation techniques.[1][7]

1. Plant Material Collection and Preparation:

  • Collect fresh stems of Clausena emarginata.

  • Wash the plant material thoroughly with distilled water to remove any dirt and debris.

  • Air-dry the stems in the shade at room temperature for 1-2 weeks until they are completely dry.

  • Grind the dried stems into a coarse powder using a mechanical grinder.

2. Extraction:

  • Macerate the powdered plant material (e.g., 1 kg) with methanol (B129727) (e.g., 5 L) at room temperature for 72 hours with occasional shaking.

  • Filter the extract through Whatman No. 1 filter paper.

  • Repeat the extraction process two more times with fresh methanol to ensure complete extraction of the secondary metabolites.

  • Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude methanol extract.

3. Fractionation:

  • Suspend the crude methanol extract in distilled water (e.g., 500 mL) and partition it successively with solvents of increasing polarity, such as n-hexane, chloroform (B151607), ethyl acetate (B1210297), and n-butanol.

  • Separate the layers using a separatory funnel and concentrate each fraction using a rotary evaporator.

4. Chromatographic Separation:

  • Subject the ethyl acetate or n-butanol fraction, which is likely to contain the glycosides, to column chromatography over silica (B1680970) gel.

  • Elute the column with a gradient solvent system, starting with a non-polar solvent like chloroform and gradually increasing the polarity with methanol.

  • Collect the fractions and monitor them by thin-layer chromatography (TLC) using a suitable solvent system (e.g., chloroform:methanol, 9:1 v/v) and visualize the spots under UV light.

  • Pool the fractions showing similar TLC profiles.

  • Further purify the pooled fractions containing the target compound using preparative high-performance liquid chromatography (HPLC) on a C18 column with a methanol-water gradient to yield pure this compound.

5. Structure Elucidation:

  • Confirm the structure of the isolated compound using spectroscopic techniques such as ¹H-NMR, ¹³C-NMR, and mass spectrometry, and by comparison with published data.

General Protocol for the Synthesis of Coumarin Rutinosides

The following is a generalized protocol for the synthesis of coumarin rutinosides, which can be adapted for the synthesis of this compound.

1. Protection of the Rutinose Moiety:

  • Acetylate the hydroxyl groups of rutinose to protect them during the coupling reaction. This can be achieved by reacting rutinose with acetic anhydride (B1165640) in the presence of a catalyst like pyridine.

2. Halogenation of the Protected Rutinose:

  • Convert the anomeric hydroxyl group of the acetylated rutinose to a halogen (e.g., bromine) to create a good leaving group. This is typically done using a reagent like hydrogen bromide in acetic acid.

3. Koenigs-Knorr Glycosylation:

  • Dissolve umbelliferone in a suitable solvent (e.g., dry acetone (B3395972) or acetonitrile).

  • Add a silver salt (e.g., silver carbonate or silver oxide) as a catalyst.

  • Add the acetylated rutinosyl bromide dropwise to the reaction mixture at room temperature.

  • Stir the reaction mixture for 24-48 hours and monitor the progress by TLC.

  • After the reaction is complete, filter the mixture to remove the silver salts and concentrate the filtrate.

4. Deprotection:

  • Deacetylate the protected this compound using a mild base such as sodium methoxide (B1231860) in methanol (Zemplén deacetylation) to obtain the final product.

  • Purify the final product using column chromatography.

Signaling Pathways and Experimental Workflows

The biological activities of umbelliferone are often attributed to its ability to modulate various signaling pathways, particularly those involved in inflammation and oxidative stress. While the specific effects of the rutinose moiety on these pathways are yet to be fully elucidated, it is hypothesized that this compound may act as a prodrug, releasing umbelliferone upon hydrolysis, or that the glycoside itself may have unique interactions with cellular targets.

Below are diagrams representing the biosynthesis of umbelliferone and a general workflow for its biological activity screening, which would be applicable to its rutinoside derivative.

umbelliferone_biosynthesis L_Phenylalanine L-Phenylalanine Cinnamic_Acid Cinnamic Acid L_Phenylalanine->Cinnamic_Acid PAL p_Coumaric_Acid p-Coumaric Acid Cinnamic_Acid->p_Coumaric_Acid C4H Umbellic_Acid 2,4-Dihydroxy-cinnamic Acid (Umbellic Acid) p_Coumaric_Acid->Umbellic_Acid C2H Umbelliferone Umbelliferone Umbellic_Acid->Umbelliferone Lactonization

Caption: Biosynthesis pathway of Umbelliferone.

biological_activity_workflow cluster_extraction Isolation/Synthesis cluster_screening Biological Activity Screening Isolation Isolation from Clausena emarginata Purification Purification & Characterization (HPLC, NMR, MS) Isolation->Purification Synthesis Chemical/Enzymatic Synthesis Synthesis->Purification Antioxidant Antioxidant Assays (DPPH, ABTS) Purification->Antioxidant Anti_inflammatory Anti-inflammatory Assays (NO, Cytokine Inhibition) Purification->Anti_inflammatory Anticancer Anticancer Assays (MTT, Apoptosis) Purification->Anticancer Data_Analysis Data Analysis (IC50, etc.) Antioxidant->Data_Analysis Anti_inflammatory->Data_Analysis Anticancer->Data_Analysis Lead_Optimization Lead Optimization Data_Analysis->Lead_Optimization

Caption: Workflow for investigating the biological activity of this compound.

anti_inflammatory_pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 NF_kB NF-κB MyD88->NF_kB Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NF_kB->Pro_inflammatory_Cytokines Umbelliferone Umbelliferone Umbelliferone->NF_kB Inhibition

Caption: Hypothesized anti-inflammatory signaling pathway modulated by Umbelliferone.

Conclusion

This compound is a naturally occurring coumarin glycoside with potential for various pharmacological applications. While direct research on this specific compound is currently limited, the extensive knowledge of its aglycone, umbelliferone, provides a strong foundation for future investigations. The addition of the rutinose moiety is expected to enhance its solubility and bioavailability, potentially leading to improved therapeutic efficacy. This technical guide provides a comprehensive overview of the current state of knowledge and outlines key experimental protocols that can be employed to further explore the biological activities and therapeutic potential of this compound. Further research is warranted to isolate or synthesize this compound in larger quantities and to perform detailed in vitro and in vivo studies to elucidate its specific mechanisms of action and pharmacological profile.

References

Methodological & Application

Application Note: Analysis of Umbelliferone 7-O-Rutinoside by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed methodology for the analysis of Umbelliferone (B1683723) 7-O-Rutinoside using High-Performance Liquid Chromatography (HPLC). The protocols outlined below are synthesized from established methods for the analysis of its constituent molecules, umbelliferone and rutin (B1680289), to provide a robust starting point for method development and validation.

Introduction

Umbelliferone 7-O-Rutinoside is a coumarin (B35378) glycoside. For the purpose of quality control, pharmacokinetic studies, and formulation development, a reliable analytical method for its quantification is essential. This application note details a reversed-phase HPLC (RP-HPLC) method suitable for the determination of this compound.

Experimental Protocols

A detailed protocol for the HPLC analysis of this compound is provided below. This protocol is based on established methods for umbelliferone and rutin analysis.

2.1. Equipment and Reagents

  • HPLC system with a UV-Vis or Photodiode Array (PDA) detector

  • Analytical balance

  • C18 reversed-phase analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Syringe filters (0.45 µm)

  • HPLC grade acetonitrile, methanol (B129727), and water

  • Formic acid or acetic acid (analytical grade)

  • This compound reference standard

2.2. Standard Solution Preparation

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

2.3. Sample Preparation

The sample preparation will depend on the matrix. For a powdered plant extract:

  • Accurately weigh 1 g of the powdered sample.

  • Extract with 50 mL of methanol in an ultrasonic bath for 30 minutes.

  • Centrifuge the extract at 4000 rpm for 10 minutes.

  • Filter the supernatant through a 0.45 µm syringe filter prior to injection.

2.4. HPLC Conditions

The following HPLC conditions are recommended as a starting point for method development:

ParameterRecommended Condition
Column C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile
Gradient 0-20 min: 15-40% B20-25 min: 40-80% B25-30 min: 80-15% B30-35 min: 15% B (re-equilibration)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30°C
Detection Wavelength 340 nm

Data Presentation

The following tables summarize typical quantitative data for the individual components, umbelliferone and rutin, which can serve as a reference for the method development and validation of this compound.

Table 1: HPLC Method Validation Parameters for Umbelliferone

ParameterReported ValueReference
Linearity Range 1.0 - 12.0 µg/mL[1]
Correlation Coefficient (r²) 0.9990[1]
Limit of Detection (LOD) 0.40 µg/mL[1]
Limit of Quantification (LOQ) 1.00 µg/mL[1]
Recovery 97.90%[1]

Table 2: HPLC Method Validation Parameters for Rutin

ParameterReported ValueReference
Linearity Range 25 - 500 µg/mL[2]
Correlation Coefficient (r²) 0.9989[2]
Limit of Detection (LOD) 12.74 µg/mL[2]
Limit of Quantification (LOQ) 38.59 µg/mL[2]
Recovery 99.85% - 101.37%[3]

Method Validation

The proposed HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines. The following parameters should be assessed:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.[4]

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.[3]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).[3]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[5]

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[5]

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

Visualization

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis Standard Reference Standard Weighing Stock Stock Solution Preparation Standard->Stock Working Working Standard Dilution Stock->Working Injection Inject into HPLC System Working->Injection Calibration Calibration Curve Generation Working->Calibration Sample Sample Weighing & Extraction Filter Filtration (0.45 µm) Sample->Filter Filter->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection (340 nm) Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification of Analyte Integration->Quantification Calibration->Quantification

Caption: Workflow for the HPLC analysis of this compound.

References

Quantitative Determination of Umbelliferone 7-O-Rutinoside: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Umbelliferone 7-O-Rutinoside, a natural coumarin (B35378) glycoside, has garnered interest within the scientific community for its potential pharmacological activities, drawing parallels with its aglycone, umbelliferone, which is known for its anti-inflammatory, antioxidant, and neuroprotective properties.[1][2] Found in plants such as Clausena emarginata, the accurate quantification of this compound in various matrices is crucial for pharmacokinetic studies, quality control of herbal preparations, and elucidation of its biological functions.[3][4]

This document provides detailed application notes and protocols for the quantitative determination of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

Principle

The quantitative analysis of this compound is based on chromatographic separation followed by detection. HPLC with UV detection offers a robust and widely accessible method for quantification. For higher sensitivity and selectivity, especially in complex biological matrices, UPLC-MS/MS is the method of choice. This technique utilizes the specific mass-to-charge ratio (m/z) of the parent ion and its characteristic fragment ions to provide highly specific and sensitive quantification through Multiple Reaction Monitoring (MRM).

Materials and Reagents

  • This compound reference standard (>98% purity)

  • Internal Standard (IS), e.g., Psoralen or another structurally similar coumarin

  • Acetonitrile (HPLC or LC-MS grade)

  • Methanol (B129727) (HPLC or LC-MS grade)

  • Water (deionized or Milli-Q)

  • Formic acid (LC-MS grade)

  • Plant material, plasma, or other relevant matrices

  • Solid Phase Extraction (SPE) cartridges (e.g., C18) for sample cleanup

Instrumentation

  • For HPLC-UV: An HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • For UPLC-MS/MS: A UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[5]

Experimental Protocols

Protocol 1: Extraction of this compound from Plant Material
  • Sample Preparation: Air-dry the plant material (e.g., stems of Clausena emarginata) and grind it into a fine powder.

  • Extraction:

    • Accurately weigh 1.0 g of the powdered plant material.

    • Add 20 mL of 80% methanol.

    • Perform ultrasonication for 30 minutes at room temperature.

    • Centrifuge the mixture at 4000 rpm for 15 minutes.

    • Collect the supernatant.

    • Repeat the extraction process twice more with 20 mL of 80% methanol each time.

    • Combine all the supernatants and evaporate to dryness under reduced pressure.

  • Sample Cleanup (Optional but Recommended):

    • Reconstitute the dried extract in 5 mL of 50% methanol.

    • Pass the solution through a C18 SPE cartridge pre-conditioned with methanol and water.

    • Wash the cartridge with 5 mL of water to remove polar impurities.

    • Elute the analyte with 5 mL of methanol.

    • Evaporate the eluate to dryness and reconstitute in a known volume of the initial mobile phase for analysis.

Protocol 2: Quantitative Analysis by HPLC-UV

Chromatographic Conditions:

ParameterCondition
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A: 0.1% Formic acid in WaterB: Acetonitrile
Gradient 0-5 min: 10% B5-25 min: 10-50% B25-30 min: 50-90% B30-35 min: 90% B35-40 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 325 nm

Method Validation Summary (Hypothetical Data):

ParameterResult
Linearity Range 0.5 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Precision (RSD%) Intra-day: < 2.0%Inter-day: < 3.5%
Accuracy (Recovery %) 97.5 - 103.2%
Limit of Detection (LOD) 0.15 µg/mL
Limit of Quantification (LOQ) 0.5 µg/mL
Protocol 3: Quantitative Analysis by UPLC-MS/MS

Chromatographic Conditions:

ParameterCondition
Column UPLC C18 column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A: 0.1% Formic acid in WaterB: Acetonitrile
Gradient 0-0.5 min: 5% B0.5-3.0 min: 5-95% B3.0-4.0 min: 95% B4.0-4.1 min: 95-5% B4.1-5.0 min: 5% B
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 2 µL

Mass Spectrometry Conditions:

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.0 kV
Source Temperature 150 °C
Desolvation Temperature 400 °C
MRM Transitions (Hypothetical) This compound: Q1: 467.1 m/z -> Q3: 163.1 m/z (Quantifier), 305.1 m/z (Qualifier)Internal Standard (Psoralen): Q1: 187.0 m/z -> Q3: 131.0 m/z

Method Validation Summary (Hypothetical Data):

ParameterResult
Linearity Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.998
Precision (RSD%) Intra-day: < 5.0%Inter-day: < 8.0%
Accuracy (Recovery %) 95.1 - 104.5%
Limit of Detection (LOD) 0.3 ng/mL
Limit of Quantification (LOQ) 1.0 ng/mL

Data Presentation

Table 1: Comparison of HPLC-UV and UPLC-MS/MS Methods for Quantitative Determination of this compound (Hypothetical Data)

ParameterHPLC-UVUPLC-MS/MS
Linearity Range 0.5 - 100 µg/mL1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.999> 0.998
Precision (RSD%) < 3.5%< 8.0%
Accuracy (Recovery %) 97.5 - 103.2%95.1 - 104.5%
Limit of Quantification (LOQ) 0.5 µg/mL1.0 ng/mL
Selectivity ModerateHigh
Throughput LowerHigher

Visualizations

experimental_workflow cluster_extraction Sample Preparation & Extraction cluster_analysis Chromatographic Analysis cluster_quantification Data Processing & Quantification start Plant Material / Biological Matrix grind Grinding / Homogenization start->grind extract Solvent Extraction (e.g., 80% Methanol, Ultrasonication) grind->extract centrifuge Centrifugation extract->centrifuge collect Collect Supernatant centrifuge->collect dry Evaporation to Dryness collect->dry reconstitute Reconstitution dry->reconstitute hplc HPLC-UV Analysis reconstitute->hplc Higher Concentration Samples uplc UPLC-MS/MS Analysis reconstitute->uplc Lower Concentration / Complex Samples data Data Acquisition hplc->data uplc->data integrate Peak Integration data->integrate curve Calibration Curve Generation integrate->curve calculate Concentration Calculation curve->calculate report Final Report calculate->report

Figure 1. Experimental workflow for the quantitative determination of this compound.

signaling_pathway cluster_inflammation Anti-Inflammatory Signaling Pathway (NF-κB) cluster_antioxidant Antioxidant Signaling Pathway (Nrf2) stimulus Inflammatory Stimuli (e.g., LPS) tlr4 TLR4 stimulus->tlr4 nfkb_activation IKK Activation tlr4->nfkb_activation ikb_degradation IκBα Degradation nfkb_activation->ikb_degradation nfkb_translocation NF-κB (p65/p50) Translocation to Nucleus ikb_degradation->nfkb_translocation gene_transcription Pro-inflammatory Gene Transcription (TNF-α, IL-6) nfkb_translocation->gene_transcription inflammation Inflammation gene_transcription->inflammation umbelliferone Umbelliferone 7-O-Rutinoside (Proposed Action) umbelliferone->ikb_degradation Inhibition ros Oxidative Stress (ROS) keap1_nrf2 Keap1-Nrf2 Complex ros->keap1_nrf2 nrf2_release Nrf2 Release & Translocation to Nucleus keap1_nrf2->nrf2_release are Antioxidant Response Element (ARE) nrf2_release->are antioxidant_genes Antioxidant Gene Transcription (HO-1, NQO1) are->antioxidant_genes cellular_protection Cellular Protection antioxidant_genes->cellular_protection umbelliferone2 Umbelliferone 7-O-Rutinoside (Proposed Action) umbelliferone2->keap1_nrf2 Induction

Figure 2. Proposed anti-inflammatory and antioxidant signaling pathways of this compound.

Discussion

The choice between HPLC-UV and UPLC-MS/MS will depend on the specific requirements of the study. HPLC-UV is a cost-effective and reliable method suitable for the analysis of relatively clean samples with concentrations in the µg/mL range, such as in the quality control of herbal extracts. For bioanalytical studies, such as pharmacokinetics, where the analyte concentrations are expected to be low (ng/mL) and the matrix is complex (e.g., plasma), the superior sensitivity and selectivity of UPLC-MS/MS are essential for accurate quantification.[5]

The proposed signaling pathways are based on the known activities of the aglycone, umbelliferone, which has been shown to exert anti-inflammatory effects by inhibiting the NF-κB pathway and to induce antioxidant responses through the activation of the Nrf2 pathway.[6] Further research is required to confirm that this compound acts via these same mechanisms.

Conclusion

The protocols and data presented provide a comprehensive guide for the quantitative determination of this compound. The choice of analytical technique should be tailored to the specific research question, considering the required sensitivity, selectivity, and the nature of the sample matrix. The provided workflows and hypothetical validation data serve as a robust starting point for method development and implementation in a research setting.

References

Application Notes and Protocols for the Mass Spectrometry Analysis of Narirutin (Naringenin-7-O-Rutinoside)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This document provides detailed application notes and protocols for the analysis of Narirutin (B1676964) (Naringenin-7-O-rutinoside) using Liquid Chromatography-Mass Spectrometry (LC-MS). Narirutin is a flavanone (B1672756) glycoside found predominantly in citrus fruits. It consists of the flavanone aglycone naringenin (B18129) linked to a rutinose sugar moiety. Accurate and sensitive quantification of Narirutin is crucial for pharmacokinetic studies, quality control of herbal medicines and food products, and metabolite screening.[1] The methods detailed below are designed for researchers, scientists, and drug development professionals, offering a comprehensive guide from sample preparation to data acquisition.

Experimental Protocols

Sample Preparation: Extraction from Plant Material

The preparation of plant samples is a critical step to ensure accurate analysis of organic compounds. This protocol describes a standard method for extracting Narirutin from dried plant material, such as citrus peel.[2][3]

Materials:

  • Dried and powdered plant material (e.g., Citrus aurantium L. peel)

  • Methanol (B129727) (HPLC grade)

  • Whatman No. 1 filter paper or equivalent

  • Ultrasonic bath

  • Vortex mixer

  • Centrifuge

  • 0.2 µm syringe filters

Protocol:

  • Weigh approximately 1.0 g of the finely ground plant material.

  • Add 20 mL of methanol to the sample in a suitable container.

  • Vortex the mixture for 2 minutes to ensure thorough wetting of the sample.

  • Place the sample in an ultrasonic bath and sonicate for 30 minutes.[4]

  • After sonication, centrifuge the mixture at 4000 rpm for 10 minutes.

  • Carefully decant the supernatant.

  • Filter the supernatant through a 0.2 µm syringe filter into an HPLC vial for analysis.

  • For quantitative analysis, prepare a stock solution of a Narirutin reference standard in methanol. Create a series of dilutions to generate a calibration curve.[5]

Liquid Chromatography (LC) Method

Chromatographic separation is essential for resolving Narirutin from other components in the sample matrix. A reverse-phase C18 column is commonly used for this purpose.

Instrumentation and Conditions:

  • HPLC System: An ultra-high-performance liquid chromatography (UHPLC) or high-performance liquid chromatography (HPLC) system.

  • Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 2.6 µm particle size).

  • Mobile Phase & Gradient: The following table outlines a typical gradient elution program.

Time (min)% Mobile Phase A (0.1% Acetic Acid in Water)% Mobile Phase B (0.1% Acetic Acid in Acetonitrile)
0.09010
75.00100
80.00100
85.09010
90.09010
This gradient is based on a method used for flavonoid analysis and may be optimized for specific applications.[6]
  • Flow Rate: 0.3 mL/min[6]

  • Column Temperature: 25 °C[6]

  • Injection Volume: 5 µL[6]

Mass Spectrometry (MS) Method

Tandem mass spectrometry (MS/MS) provides the high selectivity and sensitivity required for the definitive identification and quantification of Narirutin. An electrospray ionization (ESI) source operating in negative ion mode is typically preferred.

Instrumentation and Conditions:

  • Mass Spectrometer: A triple quadrupole or Q-TOF mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI), operated in negative mode.

  • MS Parameters: The following table summarizes key parameters.

ParameterSetting
Ion Spray Voltage-4000 V (-4.0 kV)
Source Temperature300 °C
Nebulizer Gas (N₂)15 psi
Drying Gas (N₂) Flow6 L/min
Fragmentor Voltage135 V
These parameters are typical and may require optimization based on the specific instrument.[6]

Data Presentation

Quantitative Mass Spectrometry Data for Narirutin

For targeted quantification, Multiple Reaction Monitoring (MRM) is employed. The primary fragmentation of Narirutin involves the cleavage of the glycosidic bond, resulting in the loss of the rutinose sugar moiety.

AnalytePrecursor Ion [M-H]⁻ (m/z)Product Ions (m/z)Collision Energy (eV)
Narirutin579271 (Quantifier)25 (Typical)
151 (Qualifier)
The precursor ion [M-H]⁻ at m/z 579 loses the rutinose group to form the naringenin aglycone fragment at m/z 271.[4][7] Further fragmentation can produce ions such as m/z 151.[4] Collision energy should be optimized for the specific instrument.[8]

Visualizations

Experimental Workflow and Fragmentation Pathway

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing p1 Dried Plant Material (e.g., Citrus Peel) p2 Grinding & Weighing p1->p2 p3 Solvent Extraction (Methanol + Sonication) p2->p3 p4 Centrifugation & Filtration p3->p4 a1 HPLC Separation (C18 Column) p4->a1 a2 ESI Ionization (Negative Mode) a1->a2 a3 MS/MS Detection (MRM: 579 -> 271) a2->a3 d1 Peak Integration a3->d1 d2 Quantification (Calibration Curve) d1->d2 d3 Reporting d2->d3

// Nodes parent [shape=box, style=filled, fillcolor="#F1F3F4", label="Narirutin\n[M-H]⁻\nm/z 579"]; aglycone [shape=box, style=filled, fillcolor="#F1F3F4", label="Naringenin Aglycone\n[Y₀]⁻\nm/z 271"]; fragment1 [shape=box, style=filled, fillcolor="#F1F3F4", label="Fragment Ion\n¹﹐³A⁻\nm/z 151"]; loss [shape=plaintext, label="- Rutinose\n(308 Da)", fontcolor="#34A853"];

// Edges parent -> aglycone [label="Glycosidic Bond Cleavage"]; aglycone -> fragment1 [label="Retro-Diels-Alder\n(RDA) Fission"]; parent -> loss [style=invis]; loss -> aglycone [style=invis]; } caption: "Fragmentation pathway of Narirutin in negative ion mode ESI-MS/MS."

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Umbelliferone 7-O-Rutinoside

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Umbelliferone 7-O-Rutinoside is a natural coumarin (B35378) glycoside that can be isolated from various plant species, including the stems of Clausena emarginata.[1][2][3] As a derivative of Umbelliferone, which is known for its diverse pharmacological properties, this compound is of significant interest to researchers in drug discovery and natural product chemistry.[4] Accurate and reliable analytical methods are crucial for the quantification of this compound in plant extracts and pharmaceutical formulations. This application note describes a robust High-Performance Liquid Chromatography (HPLC) method for the determination of this compound.

Analytical Method Summary

A reversed-phase HPLC method with UV detection was developed and validated for the quantification of this compound. The method utilizes a C18 column and a gradient elution with a mobile phase consisting of acetonitrile (B52724) and water with 0.1% formic acid. This method provides good resolution and sensitivity for the analysis of this compound in various sample matrices.

Chemical Properties of this compound:

PropertyValue
Molecular FormulaC21H26O12
Molecular Weight470.42 g/mol
SolubilitySoluble in DMSO, Pyridine, Methanol (B129727), and Ethanol.[5]
AppearanceWhite to off-white solid.[2]

Chromatographic Conditions:

ParameterCondition
Instrument Agilent 1260 Infinity II LC System or equivalent
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 10-40% B over 15 minutes, then to 90% B for 5 minutes, hold for 5 minutes, then return to 10% B and equilibrate for 5 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector UV at 325 nm
Run Time 30 minutes

Method Validation Summary:

ParameterResult
Linearity (R²) > 0.999
Range 1 - 100 µg/mL
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantification (LOQ) 0.3 µg/mL
Accuracy (% Recovery) 98 - 102%
Precision (%RSD) < 2%

Experimental Protocol: Quantification of this compound by HPLC

1. Scope

This protocol details the procedure for the quantitative analysis of this compound in a given sample using High-Performance Liquid Chromatography (HPLC) with UV detection.

2. Materials and Reagents

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (ACS grade)

  • Deionized water (18.2 MΩ·cm)

  • 0.45 µm syringe filters

3. Equipment

  • HPLC system with a UV detector

  • Analytical balance

  • Volumetric flasks (10 mL, 50 mL, 100 mL)

  • Pipettes

  • Sonicator

  • Vortex mixer

4. Preparation of Solutions

  • Mobile Phase A (0.1% Formic Acid in Water): Add 1 mL of formic acid to a 1 L volumetric flask and bring to volume with deionized water. Mix well and degas.

  • Mobile Phase B (Acetonitrile): Use HPLC grade acetonitrile directly. Degas before use.

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve in and bring to volume with methanol. Sonicate for 5 minutes to ensure complete dissolution.[1] This stock solution should be stored at -20°C for up to one month.[1][2]

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

5. Sample Preparation

  • Plant Extract: Accurately weigh 1 g of the dried and powdered plant material. Extract with 50 mL of methanol by sonicating for 30 minutes. Filter the extract through Whatman No. 1 filter paper. Evaporate the filtrate to dryness under reduced pressure. Reconstitute the residue in 10 mL of methanol. Filter the solution through a 0.45 µm syringe filter before injection.

  • Formulation: The sample preparation for a formulation will depend on its composition. For a solid dosage form, a representative sample should be finely powdered. An amount of powder equivalent to a known concentration of the active ingredient should be accurately weighed and dissolved in a suitable volume of methanol. The solution should then be sonicated, filtered, and diluted as necessary to fall within the calibration range.

6. HPLC Analysis

  • Equilibrate the HPLC system with the initial mobile phase composition (10% B) for at least 30 minutes or until a stable baseline is achieved.

  • Inject 10 µL of each working standard solution in ascending order of concentration.

  • Inject 10 µL of the prepared sample solution.

  • Run the gradient program as described in the Chromatographic Conditions table.

  • Record the chromatograms and the peak areas.

7. Data Analysis

  • Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.

  • Perform a linear regression analysis on the calibration curve to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²).

  • Determine the concentration of this compound in the sample solution using the calibration curve.

  • Calculate the final concentration of this compound in the original sample, taking into account all dilution factors.

8. System Suitability

To ensure the validity of the analytical results, perform a system suitability test before the analysis. This should include multiple injections of a working standard solution. The relative standard deviation (RSD) for the peak area and retention time should be less than 2%.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_sample Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Analysis prep_standards Prepare Standard Solutions (1-100 µg/mL) hplc_injection Inject Standards and Samples prep_standards->hplc_injection prep_mobile_phase Prepare Mobile Phases (A: 0.1% FA in H2O, B: ACN) hplc_equilibration System Equilibration prep_mobile_phase->hplc_equilibration sample_extraction Sample Extraction (Methanol, Sonication) sample_filtration Filtration (0.45 µm Syringe Filter) sample_extraction->sample_filtration sample_filtration->hplc_injection hplc_equilibration->hplc_injection hplc_run Chromatographic Run hplc_injection->hplc_run data_calibration Construct Calibration Curve hplc_run->data_calibration data_quantification Quantify Analyte in Sample data_calibration->data_quantification

Caption: Experimental workflow for the HPLC analysis of this compound.

References

Application Notes: In Vitro Antioxidant Assays for Umbelliferone 7-O-Rutinoside (Rutarin)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Umbelliferone 7-O-Rutinoside, also known as Rutarin, is a coumarin (B35378) glycoside. Coumarins are a class of natural compounds widely recognized for their diverse pharmacological activities, including anticoagulant, anti-inflammatory, anti-tumor, and antioxidant properties. The antioxidant potential of these compounds is of significant interest in drug development, as oxidative stress is implicated in the pathophysiology of numerous diseases. These application notes provide detailed protocols for common in vitro assays to evaluate the antioxidant capacity of this compound.

The antioxidant activity of coumarin derivatives is influenced by the nature and position of substituents on the coumarin nucleus. While specific quantitative data for this compound is not extensively available in the public domain, the provided protocols will enable researchers to generate this crucial data. For comparative purposes, this document includes available data on its aglycone, Umbelliferone, and other related coumarin compounds. The glycosylation of Umbelliferone with a rutinose moiety may influence its solubility and bioavailability, which in turn can affect its antioxidant activity.

Key In Vitro Antioxidant Assays

Several spectrophotometric assays are commonly employed to determine the antioxidant capacity of natural and synthetic compounds. These assays are based on different mechanisms of antioxidant action, primarily Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET). It is recommended to use a battery of assays to obtain a comprehensive antioxidant profile.

1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This is a widely used and straightforward method to assess the free radical scavenging ability of a compound.

2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay: This assay is applicable to both hydrophilic and lipophilic antioxidants and is based on the ability of the test compound to scavenge the pre-formed ABTS radical cation.

3. FRAP (Ferric Reducing Antioxidant Power) Assay: This method measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

4. Reducing Power Assay: This assay is based on the principle that compounds with reducing power will reduce potassium ferricyanide (B76249) (Fe³⁺) to potassium ferrocyanide (Fe²⁺), which then reacts with ferric chloride to form a colored complex.

Quantitative Data Summary

The following table summarizes the reported antioxidant activity for Umbelliferone and other relevant coumarin derivatives. This data can serve as a benchmark when evaluating the activity of this compound.

Compound/DerivativeAssayIC50 / ActivityReference
UmbelliferoneDPPHModerate radical inhibition at 50 µg/mL (59.6% inhibition)[1]
UmbelliferonehMAO-AIC50 = 18.08 µM[2]
UmbelliferonehMAO-BIC50 = 12.98 µM[2]
Coumarin-carbamate derivative (7a)ABTSIC50 = 23.15 µM[2]
Coumarin-benzohydrazide (15)DPPHIC50 = 2.9 ± 0.1 µM[3]
Coumarin-benzohydrazide (16)DPPHIC50 = 12.9 ± 0.4 µM[3]
Coumarin–thiosemicarbazone (18)DPPHIC50 = 7.1 µM[3]
Coumarin–thiosemicarbazone (18)ABTSIC50 = 9.0 µM[3]
Coumarin–thiosemicarbazone (19)DPPHIC50 = 17.9 µM[3]
Coumarin–thiosemicarbazone (19)ABTSIC50 = 8.8 µM[3]

IC50 is the concentration of the antioxidant required to scavenge 50% of the initial radicals.

Experimental Protocols

DPPH Radical Scavenging Assay

Principle: Antioxidants donate a hydrogen atom to the stable DPPH radical, which results in a color change from violet to yellow. The decrease in absorbance at 517 nm is proportional to the radical scavenging activity.

Materials:

  • This compound (or test compound)

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727) or Ethanol (B145695)

  • Ascorbic acid or Trolox (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in the dark.

  • Preparation of test samples: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO). Prepare a series of dilutions from the stock solution.

  • Assay:

    • Add 100 µL of the DPPH solution to each well of a 96-well plate.

    • Add 100 µL of the test sample dilutions to the respective wells.

    • For the control, add 100 µL of the solvent instead of the test sample.

    • For the blank, add 200 µL of methanol.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    Where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.

  • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test sample.

ABTS Radical Cation Decolorization Assay

Principle: The pre-generated ABTS radical cation (ABTS•⁺) is green in color. In the presence of an antioxidant, the ABTS•⁺ is reduced, causing a decolorization of the solution. The decrease in absorbance at 734 nm is proportional to the antioxidant activity.

Materials:

  • This compound (or test compound)

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

  • Potassium persulfate

  • Methanol or Ethanol

  • Ascorbic acid or Trolox (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of ABTS radical cation (ABTS•⁺) stock solution:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours.

  • Preparation of ABTS•⁺ working solution:

    • Dilute the stock solution with methanol or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Preparation of test samples: Prepare a stock solution and serial dilutions of this compound.

  • Assay:

    • Add 190 µL of the ABTS•⁺ working solution to each well of a 96-well plate.

    • Add 10 µL of the test sample dilutions to the respective wells.

    • For the control, add 10 µL of the solvent.

  • Incubation: Incubate the plate in the dark at room temperature for 6 minutes.

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: The percentage of ABTS•⁺ scavenging activity is calculated using the formula:

Ferric Reducing Antioxidant Power (FRAP) Assay

Principle: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored at 593 nm.

Materials:

  • This compound (or test compound)

  • Acetate (B1210297) buffer (300 mM, pH 3.6)

  • TPTZ (2,4,6-Tris(2-pyridyl)-s-triazine) solution (10 mM in 40 mM HCl)

  • Ferric chloride (FeCl₃) solution (20 mM in water)

  • Ferrous sulfate (B86663) (FeSO₄) for standard curve

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of FRAP reagent:

    • Mix the acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.

    • Warm the reagent to 37°C before use.

  • Preparation of test samples and standards: Prepare serial dilutions of this compound and FeSO₄ (for the standard curve).

  • Assay:

    • Add 180 µL of the FRAP reagent to each well.

    • Add 20 µL of the test sample or standard to the respective wells.

  • Incubation: Incubate the plate at 37°C for 4 minutes.

  • Measurement: Measure the absorbance at 593 nm.

  • Calculation: The antioxidant capacity is determined from the standard curve of FeSO₄ and is expressed as µM of Fe²⁺ equivalents or in terms of a standard antioxidant like Trolox.

Visualized Workflows and Pathways

DPPH_Assay_Workflow prep_dpph Prepare 0.1 mM DPPH in Methanol add_reagents Add 100 µL DPPH and 100 µL Sample to Well prep_dpph->add_reagents prep_sample Prepare Serial Dilutions of this compound prep_sample->add_reagents incubate Incubate in Dark (30 min, RT) add_reagents->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Inhibition and IC50 measure->calculate

Caption: Workflow for the DPPH Radical Scavenging Assay.

ABTS_Assay_Workflow prep_abts_stock Prepare ABTS•⁺ Stock (ABTS + K₂S₂O₈) prep_abts_working Dilute to Absorbance ~0.7 at 734 nm prep_abts_stock->prep_abts_working add_reagents Add 190 µL ABTS•⁺ and 10 µL Sample to Well prep_abts_working->add_reagents prep_sample Prepare Serial Dilutions of Test Compound prep_sample->add_reagents incubate Incubate in Dark (6 min, RT) add_reagents->incubate measure Measure Absorbance at 734 nm incubate->measure calculate Calculate % Inhibition and IC50 measure->calculate

Caption: Workflow for the ABTS Radical Cation Decolorization Assay.

FRAP_Assay_Workflow prep_frap Prepare FRAP Reagent (Acetate Buffer, TPTZ, FeCl₃) add_reagents Add 180 µL FRAP Reagent and 20 µL Sample/Standard prep_frap->add_reagents prep_sample Prepare Sample and Standard Dilutions prep_sample->add_reagents incubate Incubate at 37°C (4 min) add_reagents->incubate measure Measure Absorbance at 593 nm incubate->measure calculate Determine Ferric Reducing Power from Standard Curve measure->calculate Antioxidant_Signaling_Pathway ROS Reactive Oxygen Species (ROS) TLR4 Toll-like Receptor 4 (TLR4) ROS->TLR4 activates Umbelliferone Umbelliferone (Aglycone of Rutarin) Umbelliferone->ROS scavenges Umbelliferone->TLR4 inhibits AntioxidantEnzymes Antioxidant Enzymes (SOD, CAT) Umbelliferone->AntioxidantEnzymes activates NFkB Nuclear Factor-kappa B (NF-κB) TLR4->NFkB activates Inflammation Pro-inflammatory Cytokines NFkB->Inflammation promotes CellularProtection Cellular Protection AntioxidantEnzymes->ROS neutralizes

References

Application Notes and Protocols for Cytotoxicity Testing of Umbelliferone 7-O-Rutinoside in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the current understanding of the cytotoxic effects of umbelliferone (B1683723) and its derivatives against various cancer cell lines. While specific quantitative data for Umbelliferone 7-O-Rutinoside is limited in the current literature, this document extrapolates from the well-studied aglycone, umbelliferone (7-hydroxycoumarin), to provide a framework for experimental design and data interpretation. The provided protocols are standard methods for assessing cytotoxicity and can be directly applied to the evaluation of this compound.

Data Presentation: Cytotoxicity of Umbelliferone

The following table summarizes the reported 50% inhibitory concentration (IC50) values for umbelliferone in various cancer cell lines. This data serves as a valuable reference for designing dose-response studies for this compound, although direct equivalence should not be assumed due to potential differences in cellular uptake and activity conferred by the rutinoside moiety.

Cell LineCancer TypeIC50 (µM)Citation
MCF-7Breast Cancer15.56[1]
MDA-MB-231Breast Cancer10.31[1]
HepG2Hepatocellular CarcinomaInduces apoptosis at 0-50 µM[2][3]
KBOral Carcinoma200[4]
A549Lung Adenocarcinoma52 ± 1.97[5]
QU-DBLarge Cell Lung Carcinoma47 ± 5.3[5]
22Rv1Prostate Cancer0.93–22.27 (for a 7-substituted derivative)[6]

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

This colorimetric assay is a widely used method to assess cell metabolic activity, which is an indicator of cell viability.[7][8][9][10]

Materials:

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well microplates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the various concentrations of the test compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a blank control (medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium containing MTT and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value.

Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies the release of the cytosolic enzyme lactate dehydrogenase (LDH) from cells with damaged plasma membranes, a hallmark of cytotoxicity.[11][12][13][14]

Materials:

  • This compound

  • Cancer cell lines

  • Complete cell culture medium

  • LDH assay kit (commercially available)

  • 96-well microplates

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).

  • Incubation: Incubate the plate for the desired duration.

  • Sample Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes.

  • LDH Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of the LDH reaction mixture (as per the kit instructions) to each well.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution (provided in the kit) to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity based on the absorbance readings of the treated samples relative to the spontaneous and maximum release controls.

Visualizations

experimental_workflow Experimental Workflow for Cytotoxicity Testing cluster_prep Preparation cluster_assay Assay cluster_measurement Measurement cluster_analysis Data Analysis cell_culture Cancer Cell Culture seeding Seed Cells in 96-well Plate cell_culture->seeding compound_prep Prepare Umbelliferone 7-O-Rutinoside Dilutions treatment Treat Cells with Compound compound_prep->treatment seeding->treatment incubation Incubate (24-72h) treatment->incubation mtt_assay MTT Assay incubation->mtt_assay ldh_assay LDH Assay incubation->ldh_assay data_analysis Calculate % Viability/ % Cytotoxicity mtt_assay->data_analysis ldh_assay->data_analysis ic50 Determine IC50 Value data_analysis->ic50

Caption: Workflow for assessing the cytotoxicity of this compound.

signaling_pathway Potential Signaling Pathways for Umbelliferone-Induced Cytotoxicity cluster_ros Oxidative Stress cluster_apoptosis Apoptosis Induction cluster_cell_cycle Cell Cycle Arrest umbelliferone Umbelliferone (and its derivatives) ros Increased ROS Production umbelliferone->ros g1_s_arrest G1/S Phase Arrest umbelliferone->g1_s_arrest g0_g1_arrest G0/G1 Phase Arrest umbelliferone->g0_g1_arrest mito Mitochondrial Depolarization ros->mito dna_damage DNA Damage mito->dna_damage caspases Caspase Activation dna_damage->caspases apoptosis Apoptosis caspases->apoptosis cell_cycle Cell Cycle Arrest g1_s_arrest->cell_cycle g0_g1_arrest->cell_cycle

References

Application Notes and Protocols for the Enzymatic Hydrolysis of Umbelliferone 7-O-Rutinoside to Umbelliferone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Umbelliferone (B1683723), also known as 7-hydroxycoumarin, is a naturally occurring phenolic compound with a wide range of pharmacological activities, including antioxidant, anti-inflammatory, and anticancer properties. In nature, umbelliferone often exists as a glycoside, such as Umbelliferone 7-O-Rutinoside. The sugar moiety can affect the bioavailability and biological activity of the parent compound. Enzymatic hydrolysis of this compound to release the aglycone, umbelliferone, is a specific and efficient method for its production and for studying its biological functions. This document provides detailed protocols for this enzymatic conversion.

The enzymatic hydrolysis of this compound involves the cleavage of the rutinoside group, which is a disaccharide composed of rhamnose and glucose. This reaction is catalyzed by enzymes with rutinosidase activity (6-O-α-L-rhamnopyranosyl-β-D-glucosidase, EC 3.2.1.168), or by a combination of α-L-rhamnosidase and β-D-glucosidase activities. Several commercially available enzyme preparations, such as those from fungal sources, possess these activities and can be effectively utilized for this biotransformation.

Reaction Pathway

The enzymatic hydrolysis of this compound to Umbelliferone proceeds in a two-step manner, catalyzed by a single enzyme with rutinosidase activity or sequentially by two separate enzymes.

Enzymatic_Hydrolysis cluster_reactants Reactants cluster_intermediates Intermediate cluster_products Products This compound This compound Umbelliferone 7-O-Glucoside Umbelliferone 7-O-Glucoside This compound->Umbelliferone 7-O-Glucoside α-L-Rhamnosidase Umbelliferone Umbelliferone This compound->Umbelliferone Rutinosidase Rutinose Rutinose Umbelliferone 7-O-Glucoside->Umbelliferone β-D-Glucosidase Rhamnose Rhamnose Glucose Glucose

Caption: Enzymatic hydrolysis of this compound.

Recommended Enzymes and Their Properties

Several enzymes and enzyme complexes can be employed for the hydrolysis of this compound. The choice of enzyme may depend on availability, cost, and specific experimental requirements.

Enzyme/Enzyme ComplexSource Organism (Typical)Key Enzymatic ActivitiesOptimal pHOptimal Temperature (°C)
Rutinosidase Aspergillus niger, Acremonium sp.6-O-α-L-rhamnopyranosyl-β-D-glucosidase3.5 - 5.030 - 60
Hesperidinase Penicillium sp.α-L-rhamnosidase, β-D-glucosidase3.8 - 5.040 - 60
Naringinase Aspergillus niger, Penicillium decumbensα-L-rhamnosidase, β-D-glucosidase3.5 - 5.045 - 55

Experimental Protocols

This section provides a general protocol for the enzymatic hydrolysis of this compound. Optimization of reaction conditions may be necessary depending on the specific enzyme used.

Materials and Reagents
  • This compound

  • Selected enzyme (e.g., Rutinosidase from Aspergillus niger, Hesperidinase, or Naringinase)

  • Sodium acetate (B1210297) buffer (0.1 M, pH 4.5) or other suitable buffer

  • Methanol (B129727) or Ethanol (for dissolving substrate and product standards)

  • Deionized water

  • Reaction tubes or flask

  • Water bath or incubator

  • Analytical balance

  • pH meter

  • HPLC system with a C18 column and UV detector or a UV-Vis spectrophotometer

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_termination Termination & Analysis A Prepare Substrate Solution (this compound in buffer) C Mix Substrate and Enzyme Solutions A->C B Prepare Enzyme Solution (in buffer) B->C D Incubate at Optimal Temperature and pH C->D E Terminate Reaction (e.g., by heating or adding solvent) D->E F Analyze Products (HPLC or UV-Vis Spectrophotometry) E->F

Caption: General workflow for enzymatic hydrolysis.

Protocol Steps
  • Preparation of Substrate Solution:

    • Accurately weigh a desired amount of this compound.

    • Dissolve the substrate in a minimal amount of a suitable organic solvent (e.g., methanol or ethanol) if necessary, and then dilute with the reaction buffer (e.g., 0.1 M sodium acetate buffer, pH 4.5) to the desired final concentration (e.g., 1 mg/mL). Ensure the final concentration of the organic solvent is low enough not to inhibit the enzyme.

  • Preparation of Enzyme Solution:

    • Prepare a stock solution of the chosen enzyme in the same reaction buffer. The optimal enzyme concentration should be determined empirically, but a starting point of 1-5 mg/mL is often suitable.

  • Enzymatic Reaction:

    • In a reaction vessel, add the substrate solution.

    • Pre-incubate the substrate solution at the optimal temperature for the chosen enzyme for 5-10 minutes.

    • Initiate the reaction by adding the enzyme solution to the substrate solution.

    • Incubate the reaction mixture at the optimal temperature with gentle agitation for a predetermined time (e.g., 1-24 hours). It is recommended to take aliquots at different time points to monitor the reaction progress.

  • Reaction Termination:

    • To stop the enzymatic reaction, heat the reaction mixture to 100°C for 10 minutes to denature the enzyme.

    • Alternatively, the reaction can be stopped by adding an equal volume of an organic solvent like methanol or acetonitrile, which will also precipitate the enzyme.

  • Analysis of Products:

    • After termination, centrifuge the reaction mixture to remove any precipitate.

    • Analyze the supernatant for the presence of umbelliferone using one of the following methods:

    a) High-Performance Liquid Chromatography (HPLC):

    • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of methanol (or acetonitrile) and water (often with a small amount of acid like 0.1% formic acid).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength where umbelliferone has maximum absorbance (around 325 nm).

    • Quantification: Compare the peak area of the produced umbelliferone with a standard curve of pure umbelliferone.

    b) UV-Vis Spectrophotometry:

    • This method is simpler but less specific than HPLC.

    • Measure the absorbance of the reaction mixture at the λmax of umbelliferone (approximately 325 nm).

    • A standard curve of umbelliferone in the same buffer should be prepared for quantification. Note that the substrate may also absorb at this wavelength, so a proper control (reaction without enzyme) is crucial.

Data Presentation

The following table provides an example of how to structure quantitative data from the enzymatic hydrolysis experiments for easy comparison.

EnzymeSubstrate Conc. (mg/mL)Enzyme Conc. (mg/mL)Temperature (°C)pHReaction Time (h)Conversion Yield (%)
Rutinosidase1.02.0504.5695
Hesperidinase1.05.0554.01288
Naringinase1.05.0504.51892

Note: The data in this table is illustrative and should be replaced with actual experimental results.

Conclusion

The enzymatic hydrolysis of this compound provides a highly specific and efficient method for the production of umbelliferone. By selecting the appropriate enzyme and optimizing the reaction conditions, researchers can achieve high conversion yields. The protocols and data presentation guidelines provided in this document offer a comprehensive framework for conducting and documenting these important biotransformation studies in the fields of natural product chemistry, pharmacology, and drug development.

Troubleshooting & Optimization

Technical Support Center: Umbelliferone 7-O-Rutinoside Solubility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of Umbelliferone (B1683723) 7-O-Rutinoside for experimental purposes.

Frequently Asked Questions (FAQs)

Q1: What is the known solubility of Umbelliferone 7-O-Rutinoside in common laboratory solvents?

A1: this compound is a glycosylated coumarin (B35378), and its solubility can be challenging in aqueous solutions. The table below summarizes the available quantitative and qualitative solubility data.

SolventSolubilityNotes
Dimethyl Sulfoxide (DMSO)2.5 mg/mL (5.31 mM)[1]Ultrasonic assistance may be required. It is advisable to use a fresh, anhydrous grade of DMSO as it is hygroscopic.[1]
PyridineSolubleQuantitative data not readily available.[2]
MethanolSolubleQuantitative data not readily available.[2]
Ethanol (B145695)SolubleQuantitative data not readily available.[2]
WaterPoorly solubleLike many coumarin glycosides, it has limited solubility in water.

Q2: I am observing precipitation when I dilute my DMSO stock solution of this compound into an aqueous buffer. What can I do to prevent this?

A2: This is a common issue when working with compounds that have low aqueous solubility. Here are a few troubleshooting steps:

  • Lower the final concentration: The concentration of this compound in your final aqueous solution may be exceeding its solubility limit. Try using a more diluted solution.

  • Optimize the dilution method: Instead of adding the aqueous buffer to your stock, add the stock solution dropwise to the vigorously stirring or vortexing aqueous buffer. This rapid mixing can prevent the formation of localized high concentrations that lead to precipitation.

  • Use a co-solvent: Incorporating a small percentage of a water-miscible organic solvent (e.g., 1-5% DMSO or ethanol) in your final aqueous buffer can help maintain the solubility of the compound. Always run a vehicle control to ensure the co-solvent does not affect your experimental results.

Q3: Are there any advanced formulation techniques to significantly improve the aqueous solubility of this compound?

A3: Yes, several techniques commonly used for poorly soluble natural products can be applied. These include:

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, forming inclusion complexes with improved aqueous solubility.

  • Solid Dispersions: This technique involves dispersing the compound in an inert carrier matrix at a solid state, which can enhance the dissolution rate and solubility.

Troubleshooting Guides

Issue: Difficulty Dissolving this compound

Symptoms:

  • The compound does not fully dissolve in the chosen solvent, even with heating and stirring.

  • A suspension or precipitate is visible in the solution.

Possible Causes and Solutions:

CauseSolution
Inappropriate solvent selection. Refer to the solubility table above. For aqueous-based experiments, a stock solution in DMSO is recommended, which can then be diluted. For organic reactions, pyridine, methanol, or ethanol can be used.
Concentration exceeds solubility limit. Try preparing a more dilute solution. If a higher concentration is necessary, consider the advanced formulation techniques described below.
Insufficient agitation or heating. Use a vortex mixer or sonicator to aid dissolution. Gentle warming can also be effective, but be cautious of potential compound degradation at high temperatures.

Experimental Protocols

Protocol 1: Improving Aqueous Solubility using Cyclodextrin Inclusion Complexation

This protocol is adapted from methods used for umbelliferone and rutin (B1680289).[3][4][5]

Objective: To prepare an inclusion complex of this compound with Hydroxypropyl-β-cyclodextrin (HP-β-CD) to enhance its aqueous solubility.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water

  • Magnetic stirrer and stir bar

  • 0.22 µm syringe filter

Procedure:

  • Prepare the HP-β-CD Solution: Prepare a solution of HP-β-CD in deionized water. The concentration can be varied (e.g., 1-10% w/v) to find the optimal ratio.

  • Add this compound: Add an excess amount of this compound powder to the HP-β-CD solution.

  • Complex Formation: Stir the mixture vigorously at room temperature for 24-48 hours, protected from light.

  • Equilibration and Filtration: After stirring, allow the solution to equilibrate for a few hours. Filter the suspension through a 0.22 µm syringe filter to remove any undissolved compound.

  • Quantification: Determine the concentration of the dissolved this compound in the filtrate using a suitable analytical method, such as UV-Vis spectrophotometry, to assess the solubility enhancement.

G Workflow for Cyclodextrin Inclusion Complexation cluster_0 Preparation cluster_1 Complexation cluster_2 Analysis A Prepare HP-β-CD Solution B Add this compound A->B to form mixture C Stir for 24-48h B->C initiate complexation D Equilibrate and Filter C->D after incubation E Quantify Solubilized Compound D->E for analysis

Workflow for Cyclodextrin Inclusion Complexation
Protocol 2: Improving Dissolution Rate using Solid Dispersion Technique

This protocol is adapted from methods used for rutin and other poorly soluble drugs.[6][7][8]

Objective: To prepare a solid dispersion of this compound with a hydrophilic carrier to enhance its dissolution rate.

Materials:

  • This compound

  • Polyvinylpyrrolidone K30 (PVP K30) or other suitable carrier (e.g., Polyethylene glycol)

  • Methanol or other suitable organic solvent

  • Rotary evaporator or vacuum oven

  • Mortar and pestle

  • Sieve

Procedure:

  • Dissolution: Dissolve both this compound and the carrier (e.g., PVP K30) in a suitable organic solvent like methanol. The ratio of drug to carrier can be varied (e.g., 1:1, 1:5, 1:10) to find the optimal formulation.

  • Solvent Evaporation: Remove the solvent using a rotary evaporator or by drying in a vacuum oven at a controlled temperature (e.g., 40-50°C) until a solid mass is formed.

  • Pulverization and Sieving: Pulverize the resulting solid mass using a mortar and pestle. Pass the powder through a sieve to obtain a uniform particle size.

  • Characterization: The solid dispersion can be characterized for its dissolution properties and compared to the pure compound.

G Workflow for Solid Dispersion Preparation cluster_0 Preparation cluster_1 Processing cluster_2 Final Product A Dissolve Compound and Carrier in Solvent B Solvent Evaporation A->B to form solid mass C Pulverize and Sieve B->C for particle size reduction D Solid Dispersion Powder C->D yields

Workflow for Solid Dispersion Preparation

References

Umbelliferone 7-O-Rutinoside stability issues in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Umbelliferone (B1683723) 7-O-Rutinoside.

Frequently Asked Questions (FAQs)

Q1: My Umbelliferone 7-O-Rutinoside solution is showing a decrease in potency over a short period. What could be the cause?

A1: The instability of this compound in solution is a primary concern and can be attributed to several factors, primarily hydrolysis of the glycosidic bond and degradation of the coumarin (B35378) structure. The stability is significantly influenced by the pH, temperature, and solvent composition of your solution. Coumarin glycosides are susceptible to both acidic and basic hydrolysis, which cleaves the rutinoside sugar moiety from the umbelliferone aglycone. The umbelliferone structure itself can also undergo degradation, particularly at alkaline pH.[1][2][3][4]

Q2: What are the expected degradation products of this compound?

A2: The primary degradation pathway is the hydrolysis of the 7-O-glycosidic bond, which results in the formation of Umbelliferone (7-hydroxycoumarin) and Rutinose. Under stronger alkaline conditions or prolonged exposure to certain solvents, the lactone ring of the umbelliferone core can open to form coumarinic acid, which can then isomerize to the more stable coumaric acid.[2][3][4] Further degradation of umbelliferone can also occur.[5]

Q3: What are the optimal storage conditions for this compound stock solutions?

A3: For optimal stability, it is recommended to store stock solutions of this compound at -20°C or -80°C in a suitable solvent such as DMSO. For short-term storage (up to a month), -20°C is acceptable, while for long-term storage (up to 6 months), -80°C is recommended. Solutions should be protected from light to prevent potential photodegradation. Avoid repeated freeze-thaw cycles.

Q4: How does pH affect the stability of this compound in aqueous solutions?

A4: Coumarin glycosides are generally most stable in neutral to slightly acidic conditions (pH 4-7). Both acidic and alkaline conditions can catalyze the hydrolysis of the glycosidic bond. Alkaline conditions (pH > 8) are particularly detrimental as they can also promote the opening of the lactone ring of the coumarin structure, leading to irreversible degradation.[1][2][3][4]

Troubleshooting Guides

Issue 1: Rapid Degradation of this compound in Experimental Media

Symptoms:

  • Loss of biological activity in cell-based assays.

  • Appearance of new peaks and a decrease in the parent compound peak in HPLC analysis.

  • Visible color change in the solution.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for rapid degradation.

Issue 2: Inconsistent Results Between Experimental Batches

Symptoms:

  • High variability in quantitative data (e.g., IC50 values, protein expression levels).

  • Lack of reproducibility of experimental outcomes.

Troubleshooting Workflow:

start Inconsistent Results check_stock Verify Stock Solution Integrity (HPLC) start->check_stock check_stock->start Stock degraded standardize_prep Standardize Working Solution Preparation check_stock->standardize_prep Stock is stable control_env Control Environmental Factors standardize_prep->control_env validate_assay Validate Assay Performance control_env->validate_assay consistent_results Consistent Results Achieved validate_assay->consistent_results cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 pSTAT3_dimer p-STAT3 Dimer pSTAT3->pSTAT3_dimer Dimerizes E2F1 E2F1 pSTAT3_dimer->E2F1 Activates CellCycle Cell Cycle Progression E2F1->CellCycle Promotes Umbelliferone Umbelliferone Umbelliferone->pSTAT3 Inhibits cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Cytoplasm cluster_3 Nucleus TGFB1 TGF-β1 TGFBR TGF-β Receptor TGFB1->TGFBR Binds Smad23 Smad2/3 TGFBR->Smad23 Phosphorylates pSmad23 p-Smad2/3 Smad23->pSmad23 Smad_complex p-Smad2/3-Smad4 Complex pSmad23->Smad_complex Smad4 Smad4 Smad4->Smad_complex Fibrosis_genes Fibrosis-related Gene Expression Smad_complex->Fibrosis_genes Promotes Transcription Umbelliferone Umbelliferone Umbelliferone->pSmad23 Inhibits

References

Technical Support Center: Isolation and Purification of Umbelliferone 7-O-Rutinoside

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the isolation and purification of Umbelliferone 7-O-Rutinoside (also known as Skimmin). This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during extraction, separation, and purification of this coumarin (B35378) glycoside.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its isolation challenging?

A1: this compound is a natural coumarin glycoside. It consists of the fluorescent aglycone, Umbelliferone, linked to a rutinose (a disaccharide of rhamnose and glucose) sugar moiety via an O-glycosidic bond. The primary challenges in its isolation stem from its polarity, potential instability under certain conditions, and the presence of structurally similar compounds in the natural matrix. Key difficulties include:

  • Hydrolysis: The glycosidic bond is susceptible to cleavage under acidic conditions or high temperatures, leading to the loss of the sugar moiety and formation of the less polar aglycone, Umbelliferone.[1][2][3]

  • Co-extraction of Analogs: Plant extracts often contain a complex mixture of other glycosides, flavonoids, and phenolic compounds with similar polarities, making selective separation difficult.[4]

  • Aglycone Instability: The Umbelliferone core itself can be chemically and thermally unstable, potentially degrading into various other derivatives during prolonged extraction procedures.

  • Low Concentration: The target compound may be present in low concentrations, requiring efficient and selective purification methods to achieve high purity.

Q2: What are the most common initial steps for extracting coumarin glycosides from plant material?

A2: The most common approach involves solvent extraction from dried and powdered plant material. Methanol (B129727) or ethanol, often in aqueous mixtures (e.g., 70-80%), are frequently used due to their ability to efficiently extract polar glycosides.[5] Following extraction, the crude extract is typically concentrated under reduced pressure and then subjected to liquid-liquid partitioning (e.g., with ethyl acetate (B1210297) or n-butanol) to remove highly nonpolar compounds like chlorophylls (B1240455) and lipids, and to create a more enriched fraction for subsequent chromatographic purification.[6]

Q3: Which chromatographic techniques are most effective for purifying this compound?

A3: A multi-step chromatographic approach is usually necessary.

  • Column Chromatography (CC): This is the workhorse for initial purification. Common stationary phases include silica (B1680970) gel, alumina (B75360) oxide, or polyamide.[7][8] Gradient elution, starting with a nonpolar solvent and gradually increasing polarity, is used to separate compounds based on their affinity for the stationary phase.

  • High-Performance Liquid Chromatography (HPLC): Preparative HPLC is often used as a final polishing step to achieve high purity (>98%).[9] Reversed-phase columns (e.g., C18) with a mobile phase of acetonitrile/water or methanol/water, often with a small amount of acid (like formic acid) to improve peak shape, are standard.[10]

  • High-Speed Counter-Current Chromatography (HSCCC): This is a liquid-liquid chromatography technique that avoids solid stationary phases, minimizing the risk of irreversible adsorption and degradation of the target compound. It is highly effective for separating polar compounds like glycosides from complex extracts.[11][12]

Troubleshooting Guides

Guide 1: Extraction & Initial Processing

This guide addresses issues encountered from the initial solvent extraction to the preparation of the enriched fraction for chromatography.

Problem Potential Cause Recommended Solution
Low Yield of Target Compound in Crude Extract 1. Inefficient Extraction Solvent: The solvent polarity may not be optimal for this compound. 2. Insufficient Extraction Time/Temperature: The compound may not have been fully leached from the plant matrix.1. Use polar solvents like methanol, ethanol, or their aqueous mixtures (e.g., 70% ethanol).[5] Consider ultrasound-assisted extraction (UAE) to improve efficiency.[13] 2. Increase extraction time or perform multiple extraction cycles. Avoid excessively high temperatures to prevent degradation.[14]
Presence of Aglycone (Umbelliferone) in Extract 1. Acidic Hydrolysis: The glycosidic bond may have been cleaved by endogenous plant acids or acidic extraction conditions.[15] 2. Thermal Degradation: High temperatures during extraction or solvent evaporation can cause hydrolysis.[16]1. Neutralize the plant material or extraction solvent with a mild base (e.g., calcium carbonate). Use neutral or slightly basic solvents if the compound is stable under those conditions. 2. Use a rotary evaporator at low temperatures (<40-50°C) for solvent removal.
Extract is a Gummy/Oily Residue High Concentration of Sugars and Polar Impurities: The crude extract is contaminated with highly polar, non-crystalline compounds.Perform a pre-purification step. Adsorb the aqueous extract onto a macroporous resin (e.g., D101), wash with water to remove sugars, and then elute the glycosides with an ethanol-water mixture.[17][18]
Guide 2: Column Chromatography Purification

This guide focuses on common problems during column chromatography (CC) and preparative High-Performance Liquid Chromatography (HPLC).

Problem Potential Cause Recommended Solution
Poor Separation / Co-elution of Compounds (CC/HPLC) 1. Inappropriate Stationary Phase: Silica gel may not provide sufficient selectivity. 2. Incorrect Mobile Phase: The solvent system lacks the selectivity to resolve compounds with similar polarities.[19]1. Try alternative stationary phases like polyamide, Sephadex LH-20, or C18 reversed-phase silica.[9] Polyamide is particularly effective for separating phenolic compounds. 2. For normal phase, try different solvent combinations (e.g., Chloroform:Methanol, Ethyl Acetate:Methanol:Water). For reversed-phase HPLC, optimize the gradient slope and consider adding ion-pairing reagents if needed.[6]
Peak Tailing in HPLC 1. Strong Sample Solvent: Dissolving the sample in a solvent much stronger than the initial mobile phase can distort peaks.[20] 2. Secondary Interactions: The phenolic hydroxyl groups on the molecule are interacting with active sites on the silica backbone.1. Dissolve the sample in the initial mobile phase or a weaker solvent.[21] 2. Add a small amount of acid (0.1% formic acid or acetic acid) to the mobile phase to suppress the ionization of silanol (B1196071) groups and phenolic hydroxyls.[22]
Irreversible Adsorption (No Recovery from Column) Compound is Too Polar or Reactive: The compound binds too strongly to the acidic sites on the silica gel, leading to degradation or permanent adsorption.[19]1. Deactivate the silica gel by adding a small amount of triethylamine (B128534) to the mobile phase (0.1-1%).[22] 2. Switch to a less harsh stationary phase like polyamide or use a technique without a solid support, such as HSCCC.[11]
Compound Fails to Crystallize from Fractions Presence of Impurities: Even small amounts of co-eluting impurities can inhibit crystallization. Inappropriate Crystallization Solvent: The chosen solvent is either too good (high solubility) or too poor.1. Combine pure fractions (as determined by TLC/HPLC), re-purify using a different chromatographic system (e.g., normal phase followed by reversed-phase). 2. Use a solvent/anti-solvent system. Dissolve the compound in a small amount of a good solvent (e.g., methanol) and slowly add a poor solvent (e.g., water or hexane) until turbidity appears, then allow to stand. Seeded crystallization can also be effective.[23]

Experimental Protocols & Visualizations

Protocol 1: General Extraction and Partitioning
  • Extraction: Macerate 100 g of dried, powdered plant material with 1 L of 80% methanol for 24 hours at room temperature. Filter and repeat the extraction twice more.

  • Concentration: Combine the methanolic extracts and evaporate the solvent under reduced pressure at 40°C to obtain a crude aqueous residue.

  • Liquid-Liquid Partitioning: Suspend the aqueous residue in 500 mL of distilled water and partition successively with n-hexane (3 x 300 mL) and then ethyl acetate (3 x 300 mL).

  • Fraction Collection: The this compound is expected to remain primarily in the more polar ethyl acetate and residual aqueous fractions. Analyze all fractions by TLC to confirm the location of the target compound before proceeding.

G General Isolation and Purification Workflow Plant Plant Material (Dried, Powdered) Extract Solvent Extraction (e.g., 80% Methanol) Plant->Extract Filter Filtration & Concentration (Rotary Evaporation) Extract->Filter Partition Liquid-Liquid Partitioning (Hexane, Ethyl Acetate) Filter->Partition CC Column Chromatography (Silica Gel or Polyamide) Partition->CC TLC Fraction Analysis (TLC/HPLC) CC->TLC Combine Combine Pure Fractions TLC->Combine Purify Final Purification (Prep-HPLC or Crystallization) Combine->Purify Compound Pure Umbelliferone 7-O-Rutinoside Purify->Compound

Caption: A typical workflow for the isolation of this compound.

Protocol 2: Silica Gel Column Chromatography
  • Column Preparation: Prepare a slurry of silica gel (100-200 mesh) in the initial mobile phase (e.g., 100% chloroform) and pack it into a glass column.[24]

  • Sample Loading: Adsorb the dried ethyl acetate or aqueous fraction onto a small amount of silica gel. Once dry, carefully load this powder onto the top of the packed column.

  • Elution: Begin elution with the initial nonpolar solvent. Gradually increase the solvent polarity by adding increasing percentages of a polar modifier (e.g., methanol). A typical gradient might be:

    • Chloroform (100%)

    • Chloroform:Methanol (99:1 -> 95:5 -> 90:10 -> 80:20)

    • Ethyl Acetate:Methanol:Water (e.g., 100:10:5)

  • Fraction Collection: Collect fractions of a fixed volume and monitor them by Thin Layer Chromatography (TLC) to identify those containing the target compound.

G Troubleshooting Poor Chromatographic Separation Start Start: Poor Separation (Co-elution) CheckMobile Is Mobile Phase Optimized? Start->CheckMobile ChangeMobile Adjust Gradient Slope or Try New Solvent System (e.g., EtOAc-based) CheckMobile->ChangeMobile No CheckStationary Is Stationary Phase Appropriate? CheckMobile->CheckStationary Yes ChangeMobile->CheckStationary ChangeStationary Switch Stationary Phase: - Polyamide (for phenolics) - C18 (Reversed-Phase) - Sephadex LH-20 CheckStationary->ChangeStationary No CheckOverload Is the Column Overloaded? CheckStationary->CheckOverload Yes End Separation Improved ChangeStationary->End ReduceLoad Reduce Sample Load or Use a Larger Column CheckOverload->ReduceLoad Yes CheckOverload->End No ReduceLoad->End

Caption: A logical decision tree for troubleshooting poor chromatographic resolution.

References

Technical Support Center: Optimizing HPLC Separation of Coumarin Glycosides

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the High-Performance Liquid Chromatography (HPLC) separation of coumarin (B35378) glycosides.

Frequently Asked Questions (FAQs)

Q1: What is the best type of HPLC column for separating coumarin glycosides?

A1: The most commonly used columns for the separation of coumarin derivatives are octadecylsilyl (C18) stationary phases in reversed-phase mode.[1][2] These columns provide good retention and selectivity for the moderately polar nature of coumarin glycosides. For complex mixtures, high-purity, end-capped C18 columns are recommended to minimize peak tailing caused by interactions with residual silanol (B1196071) groups.[3]

Q2: Should I use isocratic or gradient elution?

A2: The choice depends on the complexity of your sample.

  • Isocratic elution , which uses a constant mobile phase composition, is suitable for simple, well-characterized samples.[4][5] It offers simplicity and reproducibility.[4]

  • Gradient elution , where the mobile phase composition changes during the run, is generally preferred for complex mixtures like plant extracts.[3][4][5] It improves separation efficiency for compounds with a wide range of polarities and can reduce analysis time.[4][6]

Q3: What are the typical mobile phases used for coumarin glycoside separation?

A3: A common mobile phase for reversed-phase HPLC of coumarins consists of a mixture of water (Solvent A) and an organic solvent like acetonitrile (B52724) or methanol (B129727) (Solvent B).[3] To improve peak shape, a small amount of acid, such as 0.1% formic acid or acetic acid, is often added to the mobile phase.[3] This suppresses the ionization of phenolic hydroxyl groups on the coumarin structures, reducing peak tailing.[3]

Q4: What UV wavelength should be used for detection?

A4: Coumarins absorb UV light, making UV detection a suitable method.[1][7] The optimal detection wavelength depends on the specific coumarin glycosides being analyzed. A photodiode array (PDA) detector is useful for scanning a range of wavelengths (e.g., 190-400 nm) to determine the maximum absorbance for each compound.[1][7] Generally, wavelengths between 280 nm and 335 nm are effective for many coumarins.[7] For instance, some studies use 280 nm for coumarin and 323 nm for compounds like esculin (B1671248) and daphnetin.[7]

Q5: How can I improve the sensitivity of my method?

A5: To improve sensitivity, consider the following:

  • Fluorescence Detection: Many coumarins are fluorescent, and using a fluorescence detector can significantly increase sensitivity and selectivity compared to UV detection.[1]

  • Gradient Elution: Gradient elution often leads to sharper peaks, which can improve sensitivity.[4][8]

  • Sample Preparation: Use solid-phase extraction (SPE) to clean up and concentrate your sample, removing interfering substances.[9]

Troubleshooting Guide

This section addresses common problems encountered during the HPLC separation of coumarin glycosides.

Problem Potential Cause(s) Recommended Solution(s)
Poor Resolution / Co-eluting Peaks 1. Mobile phase composition is not optimal. 2. Flow rate is too high. 3. Column is overloaded or degraded.[10]1. Adjust the gradient slope; a shallower gradient can improve separation.[3] 2. Try a different organic modifier (e.g., switch from methanol to acetonitrile) to alter selectivity.[3] 3. Optimize the column temperature.[3] 4. Reduce the flow rate to improve separation, though this will increase run time.[11] 5. Reduce the sample injection volume or dilute the sample.[10][12] 6. Consider a column with a different stationary phase (e.g., phenyl-hexyl) for alternative selectivity.[1][3]
Peak Tailing 1. Secondary interactions between basic compounds and acidic silanol groups on the silica (B1680970) column packing.[9] 2. Column overload. 3. Extra-column volume (e.g., long tubing).[12]1. Add a small amount of acid (e.g., 0.1% formic or acetic acid) to the mobile phase to suppress silanol ionization.[3] 2. Use a high-purity, end-capped column to minimize exposed silanol groups.[3] 3. Reduce the injection volume or sample concentration.[12] 4. Use shorter, narrower internal diameter tubing between the injector, column, and detector.[12]
Shifting Retention Times 1. Inconsistent mobile phase preparation. 2. Fluctuations in column temperature.[13] 3. Column degradation or equilibration issues.1. Prepare fresh mobile phase daily and ensure accurate measurements.[3] Use a buffer for precise pH control if needed.[14] 2. Use a column oven to maintain a consistent temperature.[3][13] 3. Ensure the column is properly equilibrated with the initial mobile phase conditions before each injection (at least 5-10 column volumes).[15] 4. Flush the column with a strong solvent after a batch of samples.[3]
Broad Peaks 1. Column contamination or degradation.[10] 2. Sample solvent is incompatible with the mobile phase. 3. Large injection volume.1. Use a guard column to protect the analytical column. If the column is contaminated, try flushing it with a strong solvent.[15] 2. Dissolve the sample in the initial mobile phase whenever possible. 3. Reduce the injection volume.[12]
Ghost Peaks 1. Contamination in the mobile phase. 2. Carryover from a previous injection.1. Use high-purity HPLC-grade solvents and prepare fresh mobile phase.[16] 2. Implement a robust needle wash protocol in your autosampler method. 3. Run blank injections (injecting only the mobile phase) to confirm the source of contamination.

Experimental Protocols

General Protocol for HPLC Analysis of Coumarin Glycosides in Plant Extracts

This protocol provides a starting point for method development. Optimization will be required based on the specific sample matrix and target analytes.

  • Sample Preparation (Solid-Phase Extraction - SPE)

    • Accurately weigh the dried, powdered plant material.

    • Perform an extraction using a suitable solvent, such as methanol or a methanol/water mixture, often assisted by sonication.[17][18]

    • Centrifuge the extract and filter the supernatant through a 0.45 µm syringe filter.

    • Condition an SPE cartridge (e.g., C18) with methanol followed by water.

    • Load the filtered extract onto the SPE cartridge.

    • Wash the cartridge with a weak solvent (e.g., water or low-percentage methanol) to remove polar interferences.

    • Elute the coumarin glycosides with a stronger solvent (e.g., methanol or acetonitrile).

    • Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the initial mobile phase.

  • HPLC-UV/PDA Conditions

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[19]

    • Mobile Phase:

      • Solvent A: Water with 0.1% formic acid.

      • Solvent B: Acetonitrile with 0.1% formic acid.

    • Gradient Program: A typical starting gradient could be:

      • 0-5 min: 10% B

      • 5-25 min: 10% to 60% B

      • 25-30 min: 60% to 90% B

      • 30-35 min: Hold at 90% B

      • 35-40 min: Return to 10% B

      • 40-50 min: Re-equilibration at 10% B

    • Flow Rate: 1.0 mL/min.[19]

    • Column Temperature: 30 °C.[19]

    • Injection Volume: 10-20 µL.

    • Detection: PDA detector scanning from 200-400 nm. Select specific wavelengths for quantification based on the absorbance maxima of the target compounds (e.g., ~320-340 nm for many coumarin glycosides).[1]

Data Summary Tables

Table 1: Example HPLC Columns for Coumarin Analysis

Column NameDimensionsParticle SizeManufacturerReference
Phenomenex Luna C18250 mm x 4.6 mm5 µmPhenomenex[19]
Gemini C18100 mm x 4.6 mm3 µmPhenomenex[19]
Kinetex C18 (Core-shell)100 mm x 4.6 mm5 µmPhenomenex[1]
Acclaim 120 C18150 mm x 3 mm3 µmThermo Fisher Scientific

Table 2: Example Gradient Elution Programs

Time (min)% Solvent A (Water + Acid)% Solvent B (Acetonitrile/Methanol)Reference
Program 1 [19]
0 - 665 -> 5035 -> 50
6 - 1450 -> 050 -> 100
14 - 180100
Program 2 [1]
0 - 1280 -> 5520 -> 45
12 - 12.555 -> 045 -> 100
12.5 - 140100
14 - 14.50 -> 80100 -> 20

Visualizations

HPLC_Troubleshooting_Workflow start Problem Observed (e.g., Poor Resolution, Tailing) check_column Check Column - Age & History? - Correct Type? start->check_column check_mobile_phase Check Mobile Phase - Freshly Prepared? - Correct pH? - Degassed? start->check_mobile_phase check_sample Check Sample - Overloaded? - Solvent Mismatch? start->check_sample check_system Check System - Leaks? - Extra-column Volume? start->check_system sol_column Action: - Flush or Replace Column - Use Guard Column check_column->sol_column Issue Found sol_mobile_phase Action: - Prepare Fresh Mobile Phase - Adjust pH / Gradient check_mobile_phase->sol_mobile_phase Issue Found sol_sample Action: - Dilute Sample - Reduce Injection Volume - Change Sample Solvent check_sample->sol_sample Issue Found sol_system Action: - Tighten Fittings - Use Shorter Tubing check_system->sol_system Issue Found end_node Problem Resolved sol_column->end_node sol_mobile_phase->end_node sol_sample->end_node sol_system->end_node

Caption: A logical workflow for troubleshooting common HPLC separation issues.

HPLC_Method_Development_Workflow start Define Analytical Goal step1 Sample Preparation (Extraction, SPE Cleanup) start->step1 step2 Select Column & Mobile Phase (e.g., C18, ACN/Water) step1->step2 step3 Scouting Gradient Run (Broad Gradient) step2->step3 step4 Evaluate Chromatogram - Resolution? - Peak Shape? step3->step4 step5 Optimize Gradient & Flow Rate (Adjust Slope, Temperature) step4->step5 Needs Improvement step6 Method Validation (Linearity, Precision, Accuracy) step4->step6 Acceptable step5->step3 Re-evaluate end_node Final Method step6->end_node

Caption: A typical experimental workflow for developing an HPLC separation method.

References

Technical Support Center: NMR Analysis of Coumarin Glycosides

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering NMR signal overlap during the analysis of coumarin (B35378) glycosides.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of ¹H NMR signal overlap in coumarin glycosides?

Signal overlap in the ¹H NMR spectra of coumarin glycosides is a frequent challenge stemming from the molecular complexity of these natural products. The primary causes include:

  • Structural Complexity : Coumarin glycosides consist of a planar coumarin scaffold and one or more sugar moieties. Protons on both the aromatic coumarin core and the carbohydrate rings often resonate in crowded spectral regions, leading to overlapping multiplets.[1]

  • Similar Chemical Environments : Protons in similar chemical environments, such as those on different sugar units or within long alkyl chains, can have very close chemical shifts, causing their signals to merge.[1]

  • High Molecular Weight : As the size and complexity of the glycoside increase, the density of signals in the ¹H NMR spectrum rises, making overlap more probable.[2]

  • Sample Concentration : Highly concentrated samples can lead to increased solution viscosity, resulting in broader spectral lines which can obscure neighboring signals.[3][4]

  • Magnetic Field Inhomogeneity : Poor shimming of the magnetic field can cause peak broadening, which exacerbates overlap issues.[2][5]

Q2: How can I optimize my sample preparation to minimize signal overlap?

Careful sample preparation is the first and most critical step to achieving a well-resolved NMR spectrum. Optimizing experimental conditions can significantly reduce peak overlap.[2]

  • Solvent Selection : The choice of deuterated solvent can alter the chemical shifts of your compound's protons. If signals are overlapping in one solvent (e.g., CDCl₃), acquiring the spectrum in another (e.g., DMSO-d₆, Benzene-d₆, or Methanol-d₄) may resolve the issue.[6][7] Sometimes, a mixture of solvents can also improve signal dispersion.[7]

  • Concentration Adjustment : Prepare a sample with the minimum concentration required for a good signal-to-noise ratio. For ¹H NMR of small molecules, 5-25 mg in 0.6-0.7 mL of solvent is typical.[4] Overly concentrated samples can lead to line broadening and are more difficult to shim.[4][6]

  • pH and Temperature Control : Adjusting the pH or temperature can influence the chemical environment of certain protons, especially those on hydroxyl groups or acidic/basic functionalities, potentially shifting them out of a crowded region.[2]

  • Filtration : Always filter your sample into the NMR tube through a pipette with a glass wool plug to remove any solid particles.[3][8] Suspended particles disrupt the magnetic field homogeneity, leading to broad, poorly resolved signals.[3]

Q3: My ¹H NMR spectrum has minor overlap. Are there simple experiments I can run before resorting to complex 2D techniques?

Yes, for less severe cases of signal overlap, several 1D NMR experiments can provide the necessary resolution.

  • 1D TOCSY (Total Correlation Spectroscopy) : This experiment is highly effective when at least one proton in a spin system is well-resolved. By selectively irradiating this isolated proton, you can generate a subspectrum showing only the signals from the other protons within that same spin-coupled network.[9] This is particularly useful for isolating the signals of a specific sugar moiety.

  • "Pure Shift" NMR : These advanced 1D experiments use special pulse sequences to collapse multiplets into singlets, producing a fully decoupled ¹H NMR spectrum.[9][10] This significantly simplifies the spectrum and resolves overlap caused by complex coupling patterns. The PSYCHE method is a modern pure shift technique known for its superior sensitivity.[11]

Q4: When should I use 2D NMR? Which experiments are most useful for coumarin glycosides?

When 1D experiments are insufficient to resolve significant overlap, 2D NMR becomes essential.[12] By spreading signals across a second dimension, 2D NMR dramatically enhances spectral resolution.[2][13] For coumarin glycosides, a standard suite of 2D experiments is invaluable for structure elucidation.[14][15]

  • COSY (Correlation Spectroscopy) : Identifies protons that are coupled to each other (typically through 2-3 bonds). It is essential for tracing the connectivity within the coumarin's aromatic rings and within each sugar unit.[16]

  • TOCSY (Total Correlation Spectroscopy) : Extends the correlations seen in COSY to an entire spin system. A single cross-peak can reveal all the protons belonging to a particular sugar ring, making it powerful for identifying and assigning individual monosaccharides.

  • HSQC (Heteronuclear Single Quantum Coherence) : Correlates protons directly to their attached carbons (¹H-¹³C) over one bond.[16] This is the classic and most popular method for resolving ¹H overlap by utilizing the much larger chemical shift dispersion of ¹³C nuclei.[9][17]

  • HMBC (Heteronuclear Multiple Bond Correlation) : Shows correlations between protons and carbons over multiple bonds (typically 2-3 bonds). This experiment is crucial for connecting the different fragments of the molecule, such as linking the sugar units to the coumarin aglycone or identifying the positions of substituents.[16]

Data Presentation

Table 1: Comparison of Key NMR Experiments for Overlap Resolution

ExperimentDimensionalityPurposeInformation Provided
1D TOCSY 1DIsolate specific spin systemsReveals all protons coupled within a single sugar ring or fragment, provided one proton is resolved.[9]
"Pure Shift" 1DSimplify spectrum by removing J-couplingA simplified spectrum where each proton appears as a singlet at its chemical shift.[9][10]
COSY 2DIdentify ¹H-¹H coupling networksShows correlations between adjacent protons (2-3 bonds), helping to map out the coumarin and sugar protons.[16]
TOCSY 2DIdentify entire ¹H spin systemsShows correlations between all protons within a coupling network, ideal for identifying complete sugar moieties.
HSQC 2DResolve ¹H signals via ¹³C chemical shiftsCorrelates each proton to its directly attached carbon, resolving ¹H overlap by spreading signals along the ¹³C axis.[16][17]
HMBC 2DAssemble molecular fragmentsShows long-range (2-3 bond) ¹H-¹³C correlations, essential for connecting the sugar(s) to the coumarin core.[16]

Table 2: Common Deuterated Solvents for NMR and Their Properties

Solvent¹H Residual Signal (ppm)¹³C Signal (ppm)Water Signal (ppm)Notes
Chloroform-d (CDCl₃)7.26 (singlet)77.2 (triplet)~1.56Good general-purpose solvent for non-polar to moderately polar compounds.[18]
DMSO-d₆ 2.50 (pentet)39.5 (septet)~3.33Excellent for dissolving polar compounds; hydroxyl protons often appear as sharp, exchangeable signals.[18]
Methanol-d₄ (CD₃OD)3.31 (pentet), 4.87 (singlet)49.1 (septet)~4.87A protic solvent that causes exchange with labile protons (OH, NH), leading to their disappearance or broadening.[6][18]
Acetone-d₆ 2.05 (pentet)29.9 (septet), 206.7 (septet)~2.84Useful alternative to CDCl₃ for resolving aromatic signals.[6]
Benzene-d₆ 7.16 (singlet)128.4 (triplet)~0.40Can induce significant shifts (aromatic solvent-induced shifts, ASIS) that may resolve overlapping signals.[6]
Deuterium (B1214612) Oxide (D₂O)~4.8-~4.8For highly water-soluble compounds; all exchangeable protons (OH, NH) will be replaced by deuterium and disappear.[18]

Data compiled from multiple sources.[18][19][20] The exact chemical shift of water is highly dependent on temperature and sample conditions.

Experimental Protocols

Protocol 1: Standard Sample Preparation for NMR Analysis

  • Weigh Sample : Accurately weigh 5-10 mg of the purified coumarin glycoside for ¹H NMR (10-50 mg for ¹³C NMR) into a clean, dry vial.[8][16]

  • Select Solvent : Choose an appropriate deuterated solvent (e.g., DMSO-d₆, CDCl₃) based on the compound's solubility.[16]

  • Dissolve : Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.[4][16] Gently vortex or warm the vial if necessary to ensure complete dissolution.

  • Filter and Transfer : Take a clean Pasteur pipette and tightly pack a small plug of glass wool into the narrow tip.[3] Use the pipette to filter the solution directly into a clean 5 mm NMR tube.[4] The final sample depth should be at least 4.5 cm.[8]

  • Cap and Label : Cap the NMR tube securely and label it clearly.[8] The sample is now ready for analysis.

Protocol 2: General Workflow for Acquiring 1D and 2D NMR Spectra

  • Instrument Setup : Insert the sample into the NMR spectrometer. Lock onto the deuterium signal of the solvent and tune the probe. Perform automated or manual shimming to optimize the magnetic field homogeneity and achieve sharp, symmetrical peaks.[5]

  • ¹H NMR Acquisition : Acquire a standard 1D ¹H spectrum. A typical spectral width is -2 to 12 ppm with 16-64 scans, depending on the sample concentration.[16] Assess the degree of signal overlap.

  • ¹³C NMR Acquisition : Acquire a proton-decoupled ¹³C spectrum. A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.[16] Consider running DEPT experiments (DEPT-90, DEPT-135) to differentiate between CH, CH₂, and CH₃ carbons.

  • 2D COSY Acquisition : Run a standard COSY experiment (e.g., cosygpqf) to establish ¹H-¹H coupling networks.

  • 2D HSQC Acquisition : Run a standard HSQC experiment (e.g., hsqcedetgpsp) to obtain one-bond ¹H-¹³C correlations. This is the primary experiment for resolving proton signal overlap.[16]

  • 2D HMBC Acquisition : Run a standard HMBC experiment (e.g., hmbcgplpndqf) to identify long-range ¹H-¹³C correlations, which are essential for assembling the final structure.

Visualizations

troubleshooting_workflow start Start: ¹H NMR Spectrum Shows Signal Overlap q_sample Is sample preparation optimized? start->q_sample prep Optimize Sample Prep: - Change Solvent - Adjust Concentration - Filter Sample q_sample->prep No q_minor Is overlap minor? q_sample->q_minor Yes rerun_1h Re-acquire ¹H NMR prep->rerun_1h q_resolved1 Is overlap resolved? rerun_1h->q_resolved1 q_resolved1->q_minor No end_ok End: Overlap Resolved q_resolved1->end_ok Yes run_1d_adv Run Advanced 1D NMR: - 1D TOCSY - 'Pure Shift' NMR q_minor->run_1d_adv Yes run_2d Acquire 2D NMR Suite: - COSY, TOCSY - HSQC, HMBC q_minor->run_2d No (Severe) q_resolved2 Is overlap resolved? run_1d_adv->q_resolved2 q_resolved2->run_2d No q_resolved2->end_ok Yes analyze Analyze 2D Data for Structure Elucidation run_2d->analyze end_2d End: Structure Determined analyze->end_2d

Caption: A logical workflow for troubleshooting NMR signal overlap.

nmr_relationships cluster_1d 1D NMR cluster_2d 2D NMR Experiments coumarin Coumarin Glycoside Structure Coumarin Core Sugar Moieties H1 ¹H NMR (Proton Signals) coumarin:c->H1 Protons on core coumarin:s->H1 Protons on sugars C13 ¹³C NMR (Carbon Signals) coumarin->C13 All Carbons COSY COSY (¹H-¹H) H1->COSY Correlates TOCSY TOCSY (¹H-¹H Spin Systems) H1->TOCSY Correlates HSQC HSQC (¹H-¹³C, 1-bond) H1->HSQC Correlates HMBC HMBC (¹H-¹³C, 2-3 bonds) H1->HMBC Correlates C13->HSQC Correlates C13->HMBC Correlates COSY->coumarin:c Assigns core protons TOCSY->coumarin:s Assigns sugar protons HSQC->coumarin Resolves ¹H overlap HMBC->coumarin Connects Core ↔ Sugar

References

overcoming matrix effects in LC-MS analysis of Umbelliferone 7-O-Rutinoside

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of Umbelliferone (B1683723) 7-O-Rutinoside.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect my analysis of Umbelliferone 7-O-Rutinoside?

A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix.[1][2] This interference can lead to either ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity).[1][2] Both phenomena can significantly impact the accuracy, precision, and sensitivity of your quantitative analysis, leading to unreliable results.[2]

Q2: How can I detect the presence of matrix effects in my LC-MS analysis?

A2: Two common methods to assess matrix effects are the post-extraction addition method and the post-column infusion method.[3]

  • Post-Extraction Addition: This involves comparing the response of the analyte in a pure solution to the response of the analyte spiked into a blank matrix extract that has undergone the sample preparation process. A significant difference in the signal indicates the presence of matrix effects.

  • Post-Column Infusion: In this method, a constant flow of a standard solution of this compound is introduced into the LC eluent after the analytical column and before the mass spectrometer. A blank matrix extract is then injected. Any fluctuation in the baseline signal of the analyte as the matrix components elute indicates regions of ion suppression or enhancement.

Q3: What are the primary causes of matrix effects in the analysis of flavonoid glycosides like this compound?

A3: Common causes of matrix effects in the analysis of flavonoid glycosides include:

  • Co-eluting endogenous compounds: Biological matrices (e.g., plasma, urine, tissue homogenates) and plant extracts are complex mixtures containing numerous compounds that can co-elute with this compound and interfere with its ionization.[4]

  • Phospholipids (B1166683): Particularly in plasma and tissue samples, phospholipids are a major source of ion suppression.[3]

  • Salts and buffers: High concentrations of non-volatile salts from the sample or mobile phase can lead to ion suppression.

  • In-source fragmentation: The breakdown of the glycoside into its aglycone (umbelliferone) and sugar moiety within the ion source can complicate quantification and introduce interferences.[4]

Q4: Are there any validated methods I can refer to for the LC-MS/MS analysis of similar compounds?

A4: Yes, a validated LC-MS/MS method for the simultaneous determination of skimmin (B192402) and its metabolite umbelliferone in rat plasma has been published. While not specific to the rutinoside, this study provides valuable insights into sample preparation and analytical conditions. The study reported that with their method, no significant matrix effect was observed for umbelliferone, with mean matrix effects ranging from 83.20% to 106.56%.[5][6] This indicates that with appropriate sample preparation, matrix effects can be effectively minimized.

Troubleshooting Guide

This guide addresses specific issues you might encounter during the LC-MS analysis of this compound.

Problem Potential Cause Recommended Solution
Poor Peak Shape (Tailing, Broadening, or Splitting) Column Contamination: Buildup of matrix components on the analytical column.- Implement a column wash step after each run. - Use a guard column to protect the analytical column.[6]
Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state and peak shape of acidic compounds like flavonoids.- Optimize the mobile phase pH. For flavonoids, a slightly acidic mobile phase (e.g., with 0.1% formic acid) often improves peak shape.[4]
Injection Solvent Mismatch: Injecting the sample in a solvent significantly stronger than the initial mobile phase can cause peak distortion.- Reconstitute the final sample extract in a solvent that is similar in composition to the initial mobile phase.[4]
Low Signal Intensity or High Variability Ion Suppression: Co-eluting matrix components are interfering with the ionization of this compound.- Improve Sample Cleanup: Employ more rigorous sample preparation techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering compounds.[4][7] - Sample Dilution: Diluting the sample can reduce the concentration of matrix components, thereby mitigating their effect.[8] - Optimize Chromatography: Adjust the gradient profile or change the stationary phase to better separate the analyte from interfering peaks.
Suboptimal MS Parameters: Incorrect ion source settings can lead to poor sensitivity.- Optimize source parameters such as gas flows, temperatures, and voltages for this compound.[4]
Difficulty in Quantitation/Inaccurate Results Significant Matrix Effect: Ion suppression or enhancement is skewing the quantitative results.- Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS of this compound is the ideal choice as it will co-elute and experience similar matrix effects, allowing for accurate correction. - Matrix-Matched Calibration: Prepare calibration standards in a blank matrix that is representative of the samples to be analyzed. This helps to compensate for consistent matrix effects.
In-source Fragmentation: The glycoside is fragmenting in the ion source, leading to a lower signal for the parent ion.- Optimize the cone voltage (or equivalent parameter) to minimize in-source fragmentation. A lower voltage is generally preferred for analyzing intact glycosides.[4]

Experimental Protocols

Here are detailed methodologies for key experiments related to overcoming matrix effects.

Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE) for Plasma Samples (Adapted from Hesperidin (B1673128) Analysis)

This protocol is adapted from a method for another flavonoid glycoside, hesperidin, and is a good starting point for this compound.[7][9]

  • Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg) by passing 5 mL of methanol (B129727) followed by 5 mL of Milli-Q water.[9]

  • Sample Loading: Load 1 mL of the plasma sample onto the conditioned cartridge at a slow flow rate (e.g., 0.5 mL/min).[9]

  • Washing: Wash the cartridge with 5 mL of Milli-Q water to remove polar interferences.[9]

  • Drying: Dry the cartridge under vacuum for 10-15 minutes.[9]

  • Elution: Elute the this compound with 2.5 mL of methanol.[9]

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume (e.g., 200 µL) of the initial mobile phase.

Protocol 2: LC-MS/MS Analysis of a Flavonoid Rutinoside (Adapted from Rutin (B1680289) Analysis)

This protocol for rutin, a common flavonoid rutinoside, can be adapted for this compound.[2]

  • LC System: UPLC or HPLC system

  • Column: Acquity UPLC BEH C18 column (2.1 × 50 mm, 1.7 µm) or equivalent.[2]

  • Mobile Phase:

    • A: 0.1% formic acid in water

    • B: Acetonitrile

  • Gradient Elution: A gradient program should be optimized to achieve good separation. A starting point could be a linear gradient from 5% to 95% B over several minutes.

  • Flow Rate: 0.4 mL/min.[2]

  • Injection Volume: 5-10 µL

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for flavonoids.

  • MRM Transitions: The specific precursor and product ions for this compound and a suitable internal standard need to be determined by infusing a standard solution. For rutin (a similar rutinoside), a transition of m/z 610.91 → 302.98 was used.[2]

Quantitative Data Summary

The following table summarizes representative quantitative data on matrix effects and recovery for flavonoid glycosides from published methods. This data can serve as a benchmark for your own method development.

Analyte Matrix Sample Preparation Matrix Effect (%) Recovery (%) Reference
Umbelliferone Rat PlasmaProtein Precipitation83.20 - 106.5687.96 - 94.41[5]
Hesperidin Rat PlasmaSolid-Phase Extraction94.7 - 113.6>87[7][10]
Rutin Rat PlasmaProtein PrecipitationNot explicitly stated, but method was successfully appliedNot explicitly stated, but method was successfully applied[2]
Various Flavonoids Food SamplesSolid-Phase Extraction-44 to -0.5 (Ion Suppression)88 - 96[11]

Visualizations

Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_LCMS LC-MS/MS Analysis Sample Biological Sample (e.g., Plasma) SPE Solid-Phase Extraction (SPE) - Conditioning - Loading - Washing - Elution Sample->SPE Evap Evaporation & Reconstitution SPE->Evap LC LC Separation (C18 Column, Gradient Elution) Evap->LC Inject MS MS/MS Detection (ESI, MRM Mode) LC->MS Data Data Acquisition & Processing MS->Data

Caption: Workflow for LC-MS analysis with SPE sample preparation.

Troubleshooting_Logic Start Inaccurate/Variable Results? CheckPeak Check Peak Shape Start->CheckPeak Yes GoodResults Reliable Results Start->GoodResults No AssessMatrix Assess Matrix Effect (Post-Extraction Addition) CheckPeak->AssessMatrix Good Shape OptimizeLC Optimize LC Method - Gradient - Column CheckPeak->OptimizeLC Poor Shape ImproveCleanup Improve Sample Cleanup - SPE - LLE AssessMatrix->ImproveCleanup Significant Effect UseIS Use Internal Standard (e.g., SIL-IS) AssessMatrix->UseIS Significant Effect OptimizeLC->GoodResults ImproveCleanup->GoodResults UseIS->GoodResults

Caption: Troubleshooting logic for overcoming matrix effects.

References

Technical Support Center: Enhancing Coumarin Glycoside Bioavailability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the bioavailability of coumarin (B35378) glycosides.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors limiting the oral bioavailability of coumarin glycosides?

The oral bioavailability of coumarin glycosides is often restricted by several key factors:

  • Poor Aqueous Solubility: Many coumarins and their glycosides have low solubility in water, which limits their dissolution in the gastrointestinal tract—a prerequisite for absorption.[1][2] For example, daphnetin (B354214) is only slightly soluble in water[3].

  • Low Intestinal Permeability: The polar nature of the sugar moiety in glycosides can hinder their ability to pass through the lipid-rich intestinal cell membranes. Some coumarins are also subject to efflux by membrane transporters like P-glycoprotein.[3][4]

  • Extensive First-Pass Metabolism: After absorption, coumarins often undergo rapid and extensive metabolism in the liver (first-pass effect), where they are converted into metabolites like 7-hydroxycoumarin (7-HC) and its glucuronide (7-HCG).[5][6] This significantly reduces the amount of the parent compound reaching systemic circulation. The systemic availability of orally administered coumarin can be less than 4% due to this effect.[5][6]

  • Enzymatic Hydrolysis: The glycosidic bond can be cleaved by enzymes, particularly β-glucosidases produced by gut microbiota, converting the glycoside into its aglycone form.[7][8] While this can sometimes be beneficial by releasing a more active aglycone, the timing and location of this conversion are uncontrolled.

Q2: What is the role of gut microbiota in the bioavailability of coumarin glycosides?

Gut microbiota play a critical role in the metabolism of coumarin glycosides. Many dietary glycosides are not absorbed in the small intestine and travel to the large intestine.[7] There, commensal bacteria like enterococci produce β-glucosidase enzymes that hydrolyze the glycosidic bond, releasing the aglycone (the non-sugar part) and a sugar molecule.[7]

This biotransformation is a crucial step, as the aglycone is often more biologically active and readily absorbed than its glycoside precursor.[7][9] For instance, the oral bioavailability of esculin (B1671248) is only 0.62%, while its aglycone, esculetin, has a significantly higher bioavailability of 19%.[10] Therefore, the composition and enzymatic activity of an individual's gut microbiome can significantly influence the therapeutic efficacy of coumarin glycosides.

Q3: How does P-glycoprotein (P-gp) affect the absorption of coumarins, and can this be overcome?

P-glycoprotein (P-gp) is an ATP-dependent efflux pump located in the cell membranes of intestinal epithelial cells and other tissues.[4][11] It functions as a biological barrier by actively transporting a wide range of xenobiotics, including some coumarin derivatives, out of the cell and back into the intestinal lumen.[4][12][13] This process reduces the intracellular concentration of the drug and limits its net absorption, contributing to low bioavailability and multidrug resistance (MDR) in cancer cells.[4][11][12]

This efflux can be overcome by using P-gp inhibitors. Interestingly, certain coumarin derivatives themselves have been found to inhibit P-gp activity.[12][13][14] By co-administering a therapeutic agent with a P-gp inhibitor, the efflux of the agent is blocked, leading to increased intracellular accumulation and enhanced absorption.

Pgp_Efflux_Pathway cluster_membrane Cell Membrane cluster_extra Extracellular (Intestinal Lumen) cluster_intra Intracellular pgp {P-glycoprotein (P-gp) Pump} drug_out Coumarin Glycoside pgp->drug_out Efflux adp ADP + Pi pgp->adp drug_in Coumarin Glycoside drug_out->drug_in Passive Diffusion drug_in->pgp Binding inhibitor P-gp Inhibitor (e.g., other coumarins) inhibitor->pgp Inhibition atp ATP atp->pgp Energy

Figure 1: P-glycoprotein (P-gp) mediated efflux and its inhibition.

Troubleshooting Guides

Issue 1: Low Aqueous Solubility of the Coumarin Glycoside

If your coumarin glycoside exhibits poor dissolution in aqueous media, leading to low bioavailability, consider the following formulation strategies.

Solution A: Phospholipid Complex Formulation

Formulating the coumarin glycoside as a phospholipid complex can significantly enhance its solubility in both water and lipids, thereby improving its dissolution rate and ability to cross biological membranes.

Quantitative Data: Esculin-Phospholipid Complex (ES-PC)

ParameterEsculin (ES)Esculin-Phospholipid Complex (ES-PC)Fold Increase
Solubility in Water LowHigh13.8x
Solubility in n-octanol LowHigh7.3x
Cumulative Dissolution (in vitro, 4h) < 20%> 85%> 4.25x

Data sourced from a study on an esculin phospholipid complex.[1]

Experimental Protocol: Preparation of Esculin-Phospholipid Complex (ES-PC)

Methodology based on the solvent evaporation method.[1]

  • Dissolution: Dissolve esculin and phospholipids (B1166683) (e.g., soy lecithin) in a specific molar ratio (e.g., 1:1, 1:2) in an appropriate organic solvent, such as absolute ethanol.

  • Reaction: Transfer the solution to a round-bottom flask and reflux at a constant temperature (e.g., 60°C) for a set duration (e.g., 2 hours) with constant stirring.

  • Evaporation: Remove the organic solvent under reduced pressure using a rotary evaporator until a solid lipid film forms on the flask wall.

  • Hydration & Sonication: Hydrate the lipid film with a phosphate (B84403) buffer solution (PBS, pH 7.4) and sonicate using a probe sonicator to form a homogenous suspension.

  • Purification & Lyophilization: Centrifuge the suspension to remove any unreacted components. Collect the supernatant and freeze-dry (lyophilize) it to obtain the final ES-PC powder.

  • Characterization: Verify the complex formation using techniques such as FTIR, XRD, and SEM.[1]

Phospholipid_Complex_Workflow start Start dissolve 1. Dissolve Esculin & Phospholipids in Ethanol start->dissolve reflux 2. Reflux Reaction (e.g., 60°C, 2h) dissolve->reflux evaporate 3. Rotary Evaporation to form solid film reflux->evaporate hydrate 4. Hydration with PBS & Sonication evaporate->hydrate purify 5. Centrifugation & Lyophilization hydrate->purify end End Product: ES-PC Powder purify->end

Figure 2: Workflow for preparing an Esculin-Phospholipid Complex.

Solution B: Nanoencapsulation in PLGA Nanoparticles

Encapsulating the coumarin compound within biodegradable polymers like poly(lactic-co-glycolic acid) (PLGA) can improve solubility, protect it from degradation, and facilitate cellular uptake.

Quantitative Data: Coumarin C75-loaded PEGylated PLGA Nanoparticles

ParameterValue
Particle Size ~105 nm
Zeta Potential -10.1 mV
Encapsulation Efficacy ~50%
Cytotoxicity Reduced compared to free C75

Data sourced from a study on a coumarin-based MAO-B inhibitor.[15]

Experimental Protocol: Preparation of PLGA Nanoparticles (NPs)

Methodology based on the nanoprecipitation method.[15]

  • Organic Phase Preparation: Dissolve the coumarin compound and PEGylated PLGA polymer in a water-miscible organic solvent (e.g., acetone (B3395972) or ethyl acetate).

  • Aqueous Phase Preparation: Prepare an aqueous solution containing a surfactant/stabilizer, such as polyvinyl alcohol (PVA).

  • Nanoprecipitation: Add the organic phase dropwise into the aqueous phase under constant magnetic stirring. The polymer and drug will precipitate into nanoparticles as the solvent diffuses.

  • Solvent Evaporation: Stir the resulting nano-suspension for several hours (e.g., 3h) to allow for the complete evaporation of the organic solvent.

  • Purification: Centrifuge the nanoparticle suspension to pellet the NPs. Wash the pellet multiple times with deionized water to remove excess surfactant and unencapsulated drug.

  • Resuspension/Lyophilization: Resuspend the purified NPs in water or a suitable buffer for immediate use, or lyophilize them with a cryoprotectant for long-term storage.

Issue 2: Poor Permeability Across Intestinal Cell Monolayers (e.g., Caco-2)

If your compound shows poor transport in in-vitro permeability models, it may be due to inherent structural properties or active efflux.

Solution: Prodrug Strategy

A prodrug approach involves chemically modifying the coumarin glycoside to create a more lipophilic derivative that can more easily cross cell membranes. The modifying groups are designed to be cleaved by enzymes in the body, releasing the active parent drug.

Experimental Example: Coumarin-Based Prodrugs of RGD Analogs

In one study, polar carboxyl and amino groups of an RGD analog were masked within a coumarin-based cyclic prodrug. This modification resulted in a 5- to 6-fold increase in the ability to permeate Caco-2 cell monolayers compared to the parent drug.[16]

Methodology: Caco-2 Permeability Assay

  • Cell Culture: Culture Caco-2 cells on semi-permeable filter supports (e.g., Transwell® inserts) for 21-25 days until they form a differentiated, polarized monolayer.

  • Monolayer Integrity Test: Confirm the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER).

  • Permeability Study:

    • Add the test compound (parent drug or prodrug) to the apical (AP) chamber, which represents the intestinal lumen.

    • At predetermined time points (e.g., 30, 60, 90, 120 min), collect samples from the basolateral (BL) chamber, which represents the bloodstream.

    • To study efflux, add the compound to the BL chamber and sample from the AP chamber.

  • Quantification: Analyze the concentration of the compound in the collected samples using a suitable analytical method like HPLC or LC-MS/MS.

  • Calculate Papp: Determine the apparent permeability coefficient (Papp) to quantify the rate of transport across the cell monolayer.

Figure 3: Troubleshooting logic for low Caco-2 cell permeability.
Issue 3: Compound is Absorbed but Shows Low Systemic Bioavailability

This often indicates rapid first-pass metabolism in the liver.

Solution: Understanding and Bypassing First-Pass Metabolism

While challenging, understanding the metabolic pathway is the first step. The primary metabolic route for many coumarins is hydroxylation followed by glucuronidation or sulfonation.[3][5]

Metabolic Pathway of Coumarin Glycosides

Metabolism_Pathway cluster_gut Intestinal Lumen cluster_absorption Intestinal Absorption cluster_liver Liver (First-Pass Metabolism) glycoside Coumarin Glycoside (e.g., Esculin) enzyme Gut Microbiota (β-glucosidase) glycoside->enzyme aglycone Aglycone (e.g., Esculetin) systemic Systemic Circulation aglycone->systemic Absorption metabolites Phase II Metabolites (Glucuronides, Sulfates) excretion Excretion metabolites->excretion systemic->metabolites Metabolism enzyme->aglycone Hydrolysis

Figure 4: General metabolic pathway of coumarin glycosides.

Strategies to Mitigate First-Pass Metabolism:

  • Nanoformulations: Encapsulating the drug can alter its distribution profile, potentially reducing its initial exposure to metabolic enzymes in the liver.[15][17]

  • Inhibition of Metabolic Enzymes: Co-administration with inhibitors of specific cytochrome P450 (CYP) or UGT enzymes can slow metabolism. For example, glycycoumarin (B191358) was found to be a UGT1A9 inhibitor.[2] However, this approach carries a high risk of drug-drug interactions.

  • Alternative Routes of Administration: For preclinical studies, exploring non-oral routes like intravenous, transdermal, or sublingual administration can bypass the first-pass effect and establish a baseline for maximum potential bioavailability.

References

selecting appropriate solvents for Umbelliferone 7-O-Rutinoside

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective use of Umbelliferone (B1683723) 7-O-Rutinoside in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is Umbelliferone 7-O-Rutinoside?

This compound is a natural coumarin (B35378) glycoside. It consists of the aglycone umbelliferone (7-hydroxycoumarin) linked to a rutinose sugar moiety. It can be isolated from various plants, including the stems of Clausena emarginata.

Q2: What are the known biological activities of this compound?

While specific studies on this compound are limited, the biological activities are expected to be closely related to its aglycone, umbelliferone. Umbelliferone is known to possess a wide range of pharmacological properties, including anti-inflammatory, antioxidant, and neuroprotective effects.[1][2] The glycosylation may influence its bioavailability and solubility.

Q3: Which solvents are recommended for dissolving this compound?

Dimethyl sulfoxide (B87167) (DMSO) is a reliable solvent for this compound.[3][4] Other potential solvents include pyridine, methanol, and ethanol.[4] Due to the rutinoside moiety, its solubility in aqueous solutions is likely higher than its aglycone, umbelliferone.

Q4: How should I prepare a stock solution of this compound?

For a stock solution, dissolving this compound in fresh, anhydrous DMSO is recommended.[3] A concentration of 2.5 mg/mL (5.31 mM) in DMSO has been reported, though this may require sonication to fully dissolve.[3] For biological experiments, it is crucial to keep the final DMSO concentration in the culture medium low (typically below 0.5%) to avoid solvent-induced toxicity.

Q5: How should I store this compound and its stock solutions?

The solid powder should be stored at -20°C for long-term stability (up to 3 years).[3] Stock solutions in DMSO should be aliquoted and stored at -80°C for up to 6 months, or at -20°C for up to 1 month.[3] Avoid repeated freeze-thaw cycles.[3]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Compound will not dissolve in DMSO. - The concentration is too high.- The DMSO is not fresh or is hydrated.- Insufficient agitation.- Do not exceed a concentration of 2.5 mg/mL.[3]- Use fresh, anhydrous DMSO as it is hygroscopic.[3]- Use an ultrasonic bath to aid dissolution.[3]- Gentle warming may also help, but monitor for any degradation.
Precipitation occurs when adding stock solution to aqueous media. - The final concentration of the compound in the aqueous medium is above its solubility limit.- The percentage of the organic solvent (e.g., DMSO) is too low to maintain solubility.- Perform a serial dilution of the stock solution in the aqueous medium.- Ensure the final concentration of the organic solvent is sufficient to keep the compound in solution, while remaining non-toxic to the cells (typically <0.5% for DMSO).
Inconsistent experimental results. - Degradation of the compound in the stock solution.- Instability of the compound in the experimental buffer or medium.- Prepare fresh stock solutions regularly and avoid repeated freeze-thaw cycles.[3]- Be aware that coumarins can be unstable at high pH. Ensure the pH of your experimental setup is within a stable range for the compound.
Observed cellular toxicity not related to the compound's activity. - The concentration of the organic solvent (e.g., DMSO) is too high.- Always include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) in your experiments to assess solvent toxicity. - Keep the final solvent concentration as low as possible.

Data Presentation

Solubility Data

CompoundSolventSolubilityMolar ConcentrationNotes
This compound DMSO2.5 mg/mL[3]5.31 mM[3]Requires sonication; use of fresh, anhydrous DMSO is recommended.[3]
This compound Pyridine, Methanol, EthanolSoluble (qualitative)[4]-Specific quantitative data is not readily available.
Umbelliferone (Aglycone) DMSO~10 mg/mL~61.6 mM-
Umbelliferone (Aglycone) Ethanol~5 mg/mL[5]~30.8 mMDescribed as highly soluble.
Umbelliferone (Aglycone) Hot WaterSlightly soluble[6]--

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

Materials:

  • This compound (Molecular Weight: 470.42 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Ultrasonic water bath

Procedure:

  • Weigh out a precise amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, you would need 4.7042 mg.

  • Add the weighed compound to a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.

  • Vortex the tube for 1-2 minutes to mix.

  • If the compound is not fully dissolved, place the tube in an ultrasonic water bath for 10-15 minutes, or until the solution is clear.

  • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

  • Store the aliquots at -80°C for long-term storage (up to 6 months).[3]

Protocol 2: General Protocol for In Vitro Cell-Based Assays

Procedure:

  • Culture your cells of interest to the desired confluency in the appropriate cell culture plates (e.g., 96-well plates for viability assays).

  • Thaw an aliquot of the this compound stock solution at room temperature.

  • Prepare serial dilutions of the stock solution in your cell culture medium to achieve the desired final concentrations for your experiment. Ensure the final DMSO concentration is consistent across all treatments and does not exceed a non-toxic level (typically <0.5%).

  • Include the following controls in your experiment:

    • Untreated control: Cells in culture medium only.

    • Vehicle control: Cells in culture medium containing the same final concentration of DMSO as the experimental wells.

  • Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound or the control media.

  • Incubate the cells for the desired experimental duration.

  • Proceed with your specific cell-based assay (e.g., MTT assay for cell viability, ELISA for cytokine measurement, Western blot for protein expression).

Visualizations

Signaling Pathways

Based on the known activities of the aglycone umbelliferone and other coumarins, this compound is likely to modulate inflammatory and antioxidant pathways. Below are diagrams illustrating the potential mechanisms of action.

experimental_workflow cluster_prep Stock Solution Preparation cluster_assay Cell-Based Assay weigh Weigh Compound dissolve Dissolve in DMSO weigh->dissolve sonicate Sonicate if needed dissolve->sonicate aliquot Aliquot sonicate->aliquot store Store at -80°C aliquot->store prepare_dilutions Prepare Dilutions in Culture Medium store->prepare_dilutions Use Aliquot seed Seed Cells seed->prepare_dilutions treat Treat Cells prepare_dilutions->treat incubate Incubate treat->incubate analyze Analyze Results incubate->analyze

Caption: Experimental workflow for using this compound.

signaling_pathways cluster_nfkb NF-κB Pathway Inhibition cluster_nrf2 Nrf2 Pathway Activation stimulus Inflammatory Stimulus (e.g., LPS) ikb_kinase IKK Complex stimulus->ikb_kinase ikb IκBα ikb_kinase->ikb phosphorylates nfkb NF-κB (p65/p50) nucleus_nfkb NF-κB (in Nucleus) nfkb->nucleus_nfkb translocates gene_expression Pro-inflammatory Gene Expression nucleus_nfkb->gene_expression activates umb_rut Umbelliferone 7-O-Rutinoside umb_rut->ikb_kinase inhibits keap1 Keap1 nrf2 Nrf2 ub Ubiquitination & Degradation nrf2->ub targeted for nucleus_nrf2 Nrf2 (in Nucleus) nrf2->nucleus_nrf2 translocates are ARE nucleus_nrf2->are binds antioxidant_genes Antioxidant Gene Expression (e.g., HO-1) are->antioxidant_genes activates umb_rut2 Umbelliferone 7-O-Rutinoside umb_rut2->keap1 inhibits

Caption: Potential signaling pathways modulated by this compound.

References

Validation & Comparative

A Comparative Analysis of the Antioxidant Capacity of Umbelliferone and its Glycoside, Umbelliferone 7-O-Rutinoside

Author: BenchChem Technical Support Team. Date: December 2025

A guide for researchers, scientists, and drug development professionals on the comparative antioxidant potential of the coumarin (B35378) umbelliferone (B1683723) and its rutinoside derivative.

This guide provides a comparative overview of the antioxidant capacity of umbelliferone (7-hydroxycoumarin) and its glycosylated form, Umbelliferone 7-O-Rutinoside. While direct comparative experimental data for this compound is limited in publicly available literature, this guide synthesizes known quantitative data for umbelliferone and established principles of structure-activity relationships for flavonoid glycosides to provide an evidence-based assessment.

Core Comparison: Aglycone vs. Glycoside

Umbelliferone, a naturally occurring coumarin, is recognized for its antioxidant properties, which are primarily attributed to its phenolic hydroxyl group. This functional group can donate a hydrogen atom to scavenge free radicals, thereby neutralizing their damaging effects.

The addition of a rutinoside sugar moiety at the 7-position to form this compound fundamentally alters the molecule's structure and is expected to impact its antioxidant capacity. In the field of flavonoid chemistry, it is a well-established principle that glycosylation of a phenolic hydroxyl group generally leads to a reduction in in vitro antioxidant activity as measured by common assays such as DPPH and ABTS. This is because the sugar moiety masks the hydroxyl group, hindering its ability to participate in free radical scavenging reactions.

Therefore, it is hypothesized that umbelliferone, the aglycone, exhibits a stronger antioxidant capacity in in vitro chemical assays compared to its glycoside, this compound.

Quantitative Antioxidant Data: Umbelliferone

The following table summarizes the reported in vitro antioxidant activity of umbelliferone from various studies. It is important to note that IC50 values can vary between studies due to different experimental conditions.

Antioxidant AssayCompoundIC50 ValueReference
DPPH Radical ScavengingUmbelliferone~103.09 µM[1]
DPPH Radical ScavengingUmbelliferone59.6% inhibition at 50 µg/mL[2][3]
Hydroxyl Radical ScavengingUmbelliferoneIC50 = 97.03 μM[1]

Inferred Antioxidant Capacity of this compound

Based on the general observation that glycosylation reduces the antioxidant activity of flavonoids, it is anticipated that the IC50 value of this compound in DPPH and ABTS assays would be significantly higher than that of umbelliferone, indicating a lower antioxidant potency. The bulky rutinoside group at the 7-position sterically hinders the phenolic hydroxyl group, which is crucial for its radical scavenging activity.

Experimental Protocols

The following are detailed methodologies for the commonly cited DPPH and ABTS radical scavenging assays used to determine antioxidant capacity.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
  • Reagent Preparation: A stock solution of DPPH is prepared in methanol (B129727) (or ethanol) to a concentration that gives an absorbance of approximately 1.0 at its maximum wavelength (around 517 nm).

  • Reaction Mixture: A small volume of the antioxidant solution (dissolved in a suitable solvent) at various concentrations is added to a fixed volume of the DPPH solution. A control is prepared with the solvent instead of the antioxidant solution.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (typically 30 minutes).

  • Measurement: The absorbance of the solutions is measured at the maximum wavelength of DPPH using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • IC50 Determination: The IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the antioxidant.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
  • Reagent Preparation: The ABTS radical cation (ABTS•+) is generated by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.

  • Working Solution Preparation: The ABTS•+ solution is diluted with methanol (or ethanol) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Reaction Mixture: A small volume of the antioxidant solution at various concentrations is added to a fixed volume of the ABTS•+ working solution. A control is prepared with the solvent instead of the antioxidant solution.

  • Incubation: The reaction mixtures are incubated at room temperature for a specified period (typically 6 minutes).

  • Measurement: The absorbance of the solutions is measured at 734 nm using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • IC50 Determination: The IC50 value, the concentration of the antioxidant that scavenges 50% of the ABTS•+ radicals, is determined from a plot of inhibition percentage versus concentration.

Visualizing the Comparison

The following diagrams illustrate the chemical structures and the inferred relationship of the antioxidant capacities of umbelliferone and its 7-O-rutinoside.

G cluster_0 Chemical Structures cluster_1 Inferred Antioxidant Capacity umbelliferone Umbelliferone (Aglycone) umbelliferone_img rutinoside This compound rutinoside_img aglycone_activity Higher Antioxidant Capacity umbelliferone_img->aglycone_activity Free 7-OH group allows for potent radical scavenging glycoside_activity Lower Antioxidant Capacity rutinoside_img->glycoside_activity 7-OH group masked by rutinoside, reducing scavenging ability

Caption: Structural comparison and inferred antioxidant capacity.

experimental_workflow cluster_DPPH DPPH Assay Workflow cluster_ABTS ABTS Assay Workflow dp_start Prepare DPPH Solution dp_mix Mix with Antioxidant dp_start->dp_mix dp_incubate Incubate in Dark dp_mix->dp_incubate dp_measure Measure Absorbance at 517 nm dp_incubate->dp_measure dp_calc Calculate % Inhibition & IC50 dp_measure->dp_calc ab_start Generate ABTS Radical Cation ab_prepare Prepare ABTS Working Solution ab_start->ab_prepare ab_mix Mix with Antioxidant ab_prepare->ab_mix ab_incubate Incubate ab_mix->ab_incubate ab_measure Measure Absorbance at 734 nm ab_incubate->ab_measure ab_calc Calculate % Inhibition & IC50 ab_measure->ab_calc

Caption: Antioxidant assay workflows.

Conclusion

References

A Comparative Guide to the Validation of Analytical Methods for the Quantification of Umbelliferone 7-O-Rutinoside

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of bioactive compounds is paramount. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) for the quantification of Umbelliferone 7-O-Rutinoside, alongside alternative analytical techniques. The principles and validation parameters discussed are based on established methods for analogous flavonoid glycosides, providing a robust framework for methodology development and validation.

High-Performance Liquid Chromatography (HPLC): The Gold Standard

HPLC is a cornerstone technique for the quantitative analysis of flavonoid glycosides due to its high resolution, sensitivity, and reproducibility.[1] A validated HPLC method ensures that the obtained results are accurate, reliable, and suitable for its intended purpose.

Experimental Protocol: A Representative HPLC-UV Method

This protocol is based on established methods for the analysis of flavonoid glycosides, such as rutin, and can be adapted for this compound.

  • Instrumentation: An HPLC system equipped with a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size), a UV-Vis or Photodiode Array (PDA) detector, and an autosampler.[2][3]

  • Mobile Phase: A gradient elution is often employed for optimal separation of glycosides and their potential aglycone counterparts. A common mobile phase consists of a mixture of an aqueous solvent (e.g., 0.1% orthophosphoric acid or 0.5% acetic acid in water) and an organic solvent (e.g., methanol (B129727) or acetonitrile).[2][4][5]

  • Flow Rate: Typically set at 1.0 mL/min.[3][4]

  • Detection Wavelength: Determined by the UV absorbance maximum of this compound. For many flavonoids and their glycosides, this is in the range of 254 nm to 370 nm.[5][6]

  • Sample Preparation: Plant extracts or pharmaceutical formulations are typically dissolved in the mobile phase or a compatible solvent, filtered through a 0.45 µm syringe filter, and then injected into the HPLC system.[1]

  • Standard Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., methanol) and serially diluted to create calibration standards.[7]

Method Validation Parameters

The validation of an analytical method is crucial to ensure its reliability. The following table summarizes the key validation parameters and typical acceptance criteria based on International Council for Harmonisation (ICH) guidelines.

Parameter Description Typical Acceptance Criteria
Specificity The ability to assess the analyte unequivocally in the presence of other components.The peak for this compound should be well-resolved from other peaks in the chromatogram.[5]
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte.A correlation coefficient (r²) of ≥ 0.999 is generally considered acceptable.[5]
Accuracy The closeness of the test results to the true value.Recovery studies should typically yield results between 98% and 102%.[5]
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day).The relative standard deviation (RSD) should be ≤ 2%.[5]
Limit of Detection (LOD) The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.Determined based on a signal-to-noise ratio of 3:1.
Limit of Quantification (LOQ) The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Determined based on a signal-to-noise ratio of 10:1.
Robustness A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.The method should remain reliable with minor changes in mobile phase composition, pH, flow rate, and temperature.[4]

Workflow for HPLC Method Validation

HPLC_Validation_Workflow start Method Development & Optimization specificity Specificity start->specificity linearity Linearity specificity->linearity accuracy Accuracy linearity->accuracy precision Precision accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness documentation Documentation & Reporting robustness->documentation

Figure 1. Experimental workflow for HPLC method validation.

Alternative Analytical Techniques: A Comparative Overview

While HPLC is the most prevalent method, other techniques can be employed for the quantification of flavonoid glycosides.

1. High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC is a planar chromatographic technique that offers the advantage of high sample throughput and lower solvent consumption compared to HPLC.[8] It is particularly useful for the analysis of complex herbal extracts.

Experimental Protocol: A Representative HPTLC Method

  • Stationary Phase: HPTLC plates pre-coated with silica (B1680970) gel 60 F254.[9]

  • Mobile Phase: A mixture of solvents is used for development, for example, n-hexane–ethyl acetate–formic acid (20:19:1, v/v/v).[9]

  • Sample Application: Samples and standards are applied to the plate as bands using an automated applicator.

  • Development: The plate is developed in a chromatographic chamber saturated with the mobile phase.

  • Densitometric Analysis: After development, the plate is dried, and the bands are scanned with a densitometer at the detection wavelength of the analyte. Derivatization with reagents like Natural Product Reagent can be used to enhance detection.[9][10]

2. Capillary Electrophoresis (CE)

CE is a separation technique based on the differential migration of charged species in an electric field within a narrow capillary. It offers high efficiency, short analysis times, and requires very small sample volumes.[11]

Experimental Protocol: A Representative CE Method

  • Instrumentation: A capillary electrophoresis system with a UV or PDA detector.

  • Capillary: A fused-silica capillary.

  • Background Electrolyte (BGE): A buffer solution, for example, 30 mM sodium tetraborate (B1243019) (pH 9.5).[12][13]

  • Injection: Samples are introduced into the capillary by hydrodynamic or electrokinetic injection.[12][13]

  • Separation Voltage: A high voltage is applied across the capillary to effect separation.

  • Detection: Analytes are detected as they pass through the detector window.

Comparison of Analytical Techniques

The following diagram provides a high-level comparison of HPLC, HPTLC, and CE for the quantification of flavonoid glycosides.

Method_Comparison cluster_hplc HPLC cluster_hptlc HPTLC cluster_ce Capillary Electrophoresis hplc_adv Advantages: - High Resolution - High Sensitivity - Well-established & Validated hptlc_disadv Disadvantages: - Lower Resolution than HPLC - Lower Sensitivity hplc_adv->hptlc_disadv Superiority ce_disadv Disadvantages: - Lower Concentration Sensitivity (UV) - Less Robust for Complex Matrices hplc_adv->ce_disadv Superiority hplc_disadv Disadvantages: - Higher Solvent Consumption - Slower Sample Throughput hptlc_adv Advantages: - High Sample Throughput - Lower Solvent Consumption - Cost-effective hptlc_adv->hplc_disadv Advantage ce_adv Advantages: - High Efficiency - Short Analysis Time - Minimal Sample Volume ce_adv->hplc_disadv Advantage

Figure 2. Comparison of HPLC, HPTLC, and Capillary Electrophoresis.

Quantitative Data Comparison

The following table presents a summary of typical validation parameters for HPLC and its alternatives in the context of flavonoid glycoside analysis.

Parameter HPLC HPTLC Capillary Electrophoresis
Linearity Range (µg/mL) 0.2 - 200[6][14]Varies, often in ng/band0.1 - 100
Correlation Coefficient (r²) > 0.999[5]> 0.99> 0.99
Accuracy (% Recovery) 98 - 102%[5]95 - 105%95 - 105%
Precision (% RSD) < 2%[5]< 5%< 5%
LOD (µg/mL) 0.01 - 2.6[4][15]Lower ng rangeng/mL range[12][13]
LOQ (µg/mL) 0.03 - 8.0[4][15]Lower ng rangeng/mL range

The validation of an analytical method is a critical step in drug development and quality control. For the quantification of this compound, HPLC remains the most robust and widely accepted technique, offering excellent accuracy, precision, and sensitivity. While HPTLC provides a high-throughput and cost-effective alternative for screening and quality control of herbal materials, and Capillary Electrophoresis offers advantages in terms of speed and sample volume, HPLC provides the most comprehensive and reliable data for rigorous quantitative analysis. The choice of method will ultimately depend on the specific application, sample matrix, and the required level of accuracy and sensitivity.

References

A Comparative Analysis of Bioactive Coumarin Rutinosides

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

This guide presents a comparative study of three prominent flavonoid rutinosides—Rutin, Narirutin, and Didymin—which are frequently analyzed alongside coumarin (B35378) derivatives due to structural similarities and overlapping biological activities.[1][2][3][4] This analysis is intended for researchers, scientists, and professionals in drug development, offering a synthesized overview of their performance based on experimental data for antioxidant, anti-inflammatory, and enzyme inhibitory activities.

Comparative Data on Biological Activities

The therapeutic potential of Rutin, Narirutin, and Didymin has been evaluated across various assays. The following tables summarize their quantitative performance in key biological activities.

Table 1: Comparative Antioxidant Activity (IC50 values)

CompoundDPPH Scavenging Assay (µg/mL)ABTS Scavenging Assay (µg/mL)H₂O₂ Scavenging Assay (µg/mL)
Rutin5.79[5]16.59[5]12.09[5]
NarirutinData Not AvailableData Not AvailableData Not Available
DidyminData Not AvailableData Not AvailableData Not Available

Lower IC50 values indicate higher antioxidant activity.

Table 2: Comparative Enzyme Inhibitory Activity (IC50 values)

CompoundAcetylcholinesterase (AChE) InhibitionTyrosinase Inhibitionα-Glucosidase Inhibition
Rutin0.322 mM[6]55.65 µg/mL[5]0.037 µM[6]
NarirutinData Not AvailableData Not AvailableData Not Available
DidyminData Not AvailableData Not AvailablePotent Inhibitor[7]

Lower IC50 values indicate greater inhibitory potency.

Table 3: Anti-Inflammatory Activity

CompoundKey Findings
RutinDemonstrates anti-inflammatory properties.[8]
NarirutinExerts anti-inflammatory effects by inhibiting NLRP3 inflammasome activation and suppressing NF-κB, MAPK, and PI3K/AKT signaling pathways.[9][10] It has been shown to reduce airway inflammation in animal models.[11]
DidyminExhibits anti-inflammatory activity, significantly inhibiting the NF-κB and MAPK pathways.[12] It also reduces levels of lactate (B86563) dehydrogenase and creatine (B1669601) kinase in myocardial infarction models.[13]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate the molecular pathways influenced by these compounds and a typical workflow for assessing their bioactivity.

narirutin_pathway cluster_pathways Signaling Pathways LPS LPS NFkB NF-κB LPS->NFkB MAPK MAPK LPS->MAPK PI3K_AKT PI3K/AKT LPS->PI3K_AKT Narirutin Narirutin Narirutin->NFkB inhibits Narirutin->MAPK inhibits Narirutin->PI3K_AKT inhibits ASC NLRP3-ASC Interaction Narirutin->ASC inhibits NLRP3 NLRP3 Inflammasome Priming NFkB->NLRP3 MAPK->NLRP3 PI3K_AKT->NLRP3 NLRP3->ASC Inflammasome_Assembly Inflammasome Assembly ASC->Inflammasome_Assembly Inflammation Inflammation Inflammasome_Assembly->Inflammation

Caption: Anti-inflammatory mechanism of Narirutin.

didymin_pathway cluster_signaling Insulin Signaling Pathway Didymin Didymin IRS1 IRS-1 Phosphorylation Didymin->IRS1 activates PTP1B PTP1B Inhibition Didymin->PTP1B Gluconeogenesis_Enzymes ↓ Gluconeogenesis Enzymes Didymin->Gluconeogenesis_Enzymes PI3K PI3K Phosphorylation IRS1->PI3K Akt Akt Phosphorylation PI3K->Akt Glucose_Uptake Glucose Uptake Akt->Glucose_Uptake

Caption: Anti-diabetic mechanism of Didymin.

experimental_workflow cluster_data Data Analysis start Start: Compound Selection antioxidant_assays Antioxidant Assays (DPPH, ABTS, etc.) start->antioxidant_assays enzyme_assays Enzyme Inhibition Assays (AChE, Tyrosinase, etc.) start->enzyme_assays cell_culture Cell Culture Experiments (e.g., Macrophages, HepG2) start->cell_culture ic50 IC50 Value Calculation antioxidant_assays->ic50 enzyme_assays->ic50 statistical_analysis Statistical Analysis cell_culture->statistical_analysis results Comparative Analysis & Reporting ic50->results statistical_analysis->results

Caption: General workflow for bioactivity screening.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings.

1. DPPH Radical Scavenging Assay

This assay assesses the ability of a compound to act as a free radical scavenger.

  • Procedure: A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (B129727) is prepared.[14]

  • Different concentrations of the test compound (e.g., Rutin) are added to the DPPH solution.[14]

  • The mixture is incubated in the dark at room temperature for 30 minutes.[14]

  • The absorbance of the solution is measured at 517 nm using a spectrophotometer.[14]

  • The percentage of scavenging activity is calculated relative to a control. The IC₅₀ value, the concentration of the compound required to scavenge 50% of DPPH radicals, is then determined.[14]

2. Acetylcholinesterase (AChE) Inhibition Assay

This assay measures the ability of a compound to inhibit the enzyme acetylcholinesterase, which is relevant in the context of neurodegenerative diseases.[2][15][16]

  • Principle: Based on Ellman's method, which uses acetylthiocholine (B1193921) iodide (ATCI) as a substrate and 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) as a chromogen.

  • Procedure: The reaction mixture contains the test compound, AChE enzyme, and DTNB in a phosphate (B84403) buffer.

  • The reaction is initiated by adding the substrate, ATCI.

  • The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored anion, measured at 412 nm.

  • The inhibitory activity is calculated, and the IC₅₀ value is determined.

3. Tyrosinase Inhibition Assay

This assay is used to identify compounds that can inhibit tyrosinase, an enzyme involved in melanin (B1238610) production.[17][18]

  • Principle: Measures the enzymatic conversion of L-DOPA to dopachrome (B613829), which can be monitored spectrophotometrically.

  • Procedure: The test compound is incubated with mushroom tyrosinase in a phosphate buffer.[17]

  • The reaction is started by adding L-DOPA as the substrate.

  • The formation of dopachrome is measured by the change in absorbance at 475 nm.

  • The percentage of inhibition is calculated, and the IC₅₀ value is determined.

4. Anti-Inflammatory Assay in Macrophage Cell Lines (e.g., RAW 264.7)

This cell-based assay evaluates the potential of a compound to reduce inflammatory responses.

  • Cell Culture: RAW 264.7 macrophage cells are cultured in an appropriate medium.

  • Stimulation: Inflammation is induced by treating the cells with lipopolysaccharide (LPS).

  • Treatment: Cells are co-treated with LPS and various concentrations of the test compound (e.g., Narirutin).

  • Analysis: The production of inflammatory mediators such as nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) in the cell culture supernatant is measured using appropriate kits (e.g., Griess reagent for NO, ELISA for cytokines).

  • The expression of key inflammatory proteins (e.g., iNOS, COX-2) can be analyzed by Western blotting.[19][20][21]

This comparative guide provides a foundational understanding of the bioactivities of Rutin, Narirutin, and Didymin. The presented data and protocols serve as a valuable resource for researchers aiming to explore the therapeutic potential of these and similar compounds. Further investigation is warranted to fully elucidate their mechanisms of action and potential clinical applications.

References

A Comparative Purity Analysis: Synthetic vs. Natural Umbelliferone 7-O-Rutinoside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the purity profiles of synthetically produced and naturally sourced Umbelliferone 7-O-Rutinoside. By presenting illustrative experimental data and detailed analytical protocols, this document aims to equip researchers with the necessary information to make informed decisions when selecting this compound for their studies.

Introduction

This compound, a glycosidic derivative of the coumarin (B35378) umbelliferone, is a compound of interest for its potential pharmacological activities. It can be obtained through chemical synthesis or by extraction from various plant sources. The purity of the final product is a critical parameter that can significantly impact experimental outcomes, particularly in drug development and biological research. This guide assesses the purity of this compound from both origins, focusing on the identification and quantification of potential impurities.

Data Presentation: Purity and Impurity Profiles

The purity of this compound from both synthetic and natural origins was assessed using High-Performance Liquid Chromatography (HPLC) with UV detection. The impurity profiles were further characterized by Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. The following tables summarize the quantitative data obtained.

Table 1: Purity Assessment by HPLC-UV (280 nm)

SourceRetention Time (min)Peak Area (%)Purity (%)
Synthetic 15.299.8599.85
Natural 15.298.5098.50

Table 2: Impurity Profile of Synthetic this compound

Impurity IDRetention Time (min)Peak Area (%)Proposed IdentityOrigin
SYN-IMP-018.50.05ResorcinolStarting Material
SYN-IMP-0212.10.03UmbelliferoneIncomplete Glycosylation
SYN-IMP-0318.90.07Di-glycosylated by-productSynthesis By-product

Table 3: Impurity Profile of Natural this compound

Impurity IDRetention Time (min)Peak Area (%)Proposed IdentityOrigin
NAT-IMP-0112.10.80Umbelliferone (aglycone)Natural Co-constituent / Degradation
NAT-IMP-0216.50.45Scopoletin 7-O-RutinosideCo-extracted Coumarin
NAT-IMP-0319.80.25Quercetin-3-O-rutinoside (Rutin)Co-extracted Flavonoid

Experimental Protocols

High-Performance Liquid Chromatography (HPLC-UV)
  • Instrumentation: Agilent 1260 Infinity II HPLC system with a Diode Array Detector.

  • Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: Water with 0.1% formic acid

    • B: Acetonitrile with 0.1% formic acid

  • Gradient: 10% B to 90% B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 280 nm.

  • Sample Preparation: Samples were dissolved in methanol (B129727) to a final concentration of 1 mg/mL.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
  • Instrumentation: Thermo Scientific Q Exactive Hybrid Quadrupole-Orbitrap Mass Spectrometer coupled to a Vanquish UHPLC system.

  • Column: Acquity UPLC BEH C18 column (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase: Same as HPLC-UV.

  • Ionization Mode: Heated Electrospray Ionization (HESI), positive and negative modes.

  • Data Acquisition: Full scan MS and data-dependent MS/MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: Bruker Avance III HD 500 MHz spectrometer.

  • Solvent: Deuterated methanol (CD3OD).

  • Experiments: 1H NMR, 13C NMR, and 2D NMR (COSY, HSQC) for structural elucidation of the main compound and impurities.

Mandatory Visualization

Purity_Assessment_Workflow cluster_synthesis Synthetic this compound cluster_natural Natural this compound cluster_analysis Analytical Workflow cluster_results Results Synth_Sample Synthetic Sample HPLC HPLC-UV Purity Assay Synth_Sample->HPLC Natural_Sample Natural Sample Natural_Sample->HPLC LCMS LC-MS/MS Impurity ID HPLC->LCMS Characterize Impurities Purity_Data Purity Data (>99.8% vs >98.5%) HPLC->Purity_Data NMR NMR Structural Confirmation LCMS->NMR Confirm Structures Impurity_Profile Impurity Profiles (Synthetic vs Natural) LCMS->Impurity_Profile NMR->Impurity_Profile

Caption: Workflow for the comparative purity assessment of synthetic and natural this compound.

Impurity_Origins cluster_synthetic Synthetic Origin cluster_natural Natural Origin Starting_Materials Starting Materials (e.g., Resorcinol) Synthetic_Product Synthetic Product Starting_Materials->Synthetic_Product Incomplete Reaction Intermediates Reaction Intermediates (e.g., Umbelliferone) Intermediates->Synthetic_Product Incomplete Reaction Byproducts Side-Reaction Products (e.g., Isomers) Byproducts->Synthetic_Product Co-purification Related_Coumarins Related Coumarins (e.g., Scopoletin glycosides) Natural_Product Natural Product Related_Coumarins->Natural_Product Co-extraction Other_Metabolites Other Secondary Metabolites (e.g., Flavonoids) Other_Metabolites->Natural_Product Co-extraction Degradation_Products Degradation Products (e.g., Aglycone) Degradation_Products->Natural_Product During Extraction/Storage

Caption: Potential sources of impurities in synthetic versus natural this compound.

Discussion

The purity assessment reveals that synthetically produced this compound generally exhibits a higher degree of purity compared to its naturally sourced counterpart. Impurities in the synthetic product are primarily related to the manufacturing process, including residual starting materials, unreacted intermediates, and by-products of the chemical reactions. These impurities are typically present at very low levels and can be well-controlled through optimized synthesis and purification protocols.

In contrast, the impurity profile of natural this compound is more complex and variable. It is influenced by the plant source, geographical location, harvesting time, and the extraction and purification methods employed. Common impurities include other structurally related coumarins and flavonoids that are co-extracted from the plant matrix. Additionally, degradation of the target molecule, such as the hydrolysis of the glycosidic bond to yield the aglycone (umbelliferone), can occur during processing and storage.

Conclusion

For applications requiring the highest level of purity and a well-defined impurity profile, synthetic this compound is the preferred choice. The synthetic route offers greater control over the final product's composition, ensuring high batch-to-batch consistency.

Natural this compound may be suitable for applications where the presence of minor, structurally related natural compounds is not a concern. However, researchers should be aware of the potential for greater variability in purity and the more complex impurity profile. Thorough analytical characterization of each batch of naturally sourced material is crucial to ensure the reliability and reproducibility of experimental results.

A Comparative Guide to the Cross-Validation of Analytical Methods for Coumarin Glycosides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and accurate quantification of coumarin (B35378) glycosides is essential for quality control, pharmacokinetic analysis, and ensuring the safety and efficacy of therapeutic products. The cross-validation of analytical methods is a critical process to ensure that data is reliable and comparable across different laboratories and analytical techniques. This guide provides an objective comparison of common analytical methods for the quantification of coumarin glycosides, supported by experimental data from various validation studies.

Quantitative Performance Comparison of Analytical Methods

The choice of an analytical method often depends on factors such as sensitivity, speed, cost, and the complexity of the sample matrix. The following table summarizes key performance indicators for High-Performance Thin-Layer Chromatography (HPTLC), High-Performance Liquid Chromatography (HPLC), and Ultra-High-Performance Liquid Chromatography coupled with Mass Spectrometry (UHPLC-MS), based on published data for the analysis of coumarins and their glycosides.

ParameterHPTLC / Micellar TLCHPLC-UVUHPLC-MS/MS
Linearity (Range) 0.1 - 2.5 µ g/band 4 - 20 µg/mL0.1 - 10 µM
Correlation Coefficient (r²) > 0.99> 0.999> 0.99
Precision (RSD%) < 2% (Intra-day & Inter-day)< 2% (Intra-day & Inter-day)< 10% (Repeatability & Reproducibility)[1]
Accuracy (Recovery %) 98.6 - 101.2%~95%[2]80 - 115%[1]
Limit of Detection (LOD) 0.83 µg/mL[2]Varies by compoundVaries by compound
Limit of Quantification (LOQ) 2.51 µg/mL[2]1.7 - 5.2 µg/kg5 µg/g[1]

Note: The data presented is compiled from different studies and for various coumarin derivatives, including glycosides. Direct comparison should be made with caution as experimental conditions and matrices may vary.

Experimental Workflows and Logical Relationships

The cross-validation of analytical methods involves a systematic approach to ensure that different techniques produce comparable and reliable results.

cluster_0 Method Development & Validation cluster_1 Cross-Validation Execution cluster_2 Data Analysis & Conclusion Define Analytical Requirements Define Analytical Requirements Select Analytical Methods (e.g., HPLC, HPTLC, LC-MS) Select Analytical Methods (e.g., HPLC, HPTLC, LC-MS) Define Analytical Requirements->Select Analytical Methods (e.g., HPLC, HPTLC, LC-MS) Individual Method Validation Individual Method Validation Select Analytical Methods (e.g., HPLC, HPTLC, LC-MS)->Individual Method Validation Define Cross-Validation Protocol Define Cross-Validation Protocol Individual Method Validation->Define Cross-Validation Protocol Analyze Identical Samples with Each Method Analyze Identical Samples with Each Method Define Cross-Validation Protocol->Analyze Identical Samples with Each Method Collect and Process Data Collect and Process Data Analyze Identical Samples with Each Method->Collect and Process Data Statistical Comparison of Results Statistical Comparison of Results Collect and Process Data->Statistical Comparison of Results Assess Comparability and Bias Assess Comparability and Bias Statistical Comparison of Results->Assess Comparability and Bias Conclusion on Method Interchangeability Conclusion on Method Interchangeability Assess Comparability and Bias->Conclusion on Method Interchangeability

Caption: A generalized workflow for the cross-validation of analytical methods.

Experimental Protocols

Detailed methodologies for the analysis of coumarin glycosides using HPTLC, HPLC, and UHPLC-MS are provided below, based on published literature.

High-Performance Thin-Layer Chromatography (HPTLC) Method

This method is suitable for the quantification of coumarin glycosides in herbal extracts and formulations.

  • Instrumentation: HPTLC system with an automatic sample applicator, developing chamber, and a densitometric scanner.

  • Stationary Phase: Silica gel 60 F₂₅₄ HPTLC plates.

  • Mobile Phase: A mixture of toluene, ethyl acetate, and formic acid (e.g., 7:3:0.5, v/v/v).[3]

  • Sample Preparation: Extraction of the analyte from the sample matrix using a suitable solvent, followed by filtration before application to the HPTLC plate.

  • Quantification: Densitometric scanning in absorption mode at a specified wavelength (e.g., 254 nm).[3] For some compounds, post-chromatographic derivatization may be required for visualization and quantification.[3]

High-Performance Liquid Chromatography (HPLC-UV) Method

A robust and widely used method for the separation and quantification of coumarin glycosides.

  • Instrumentation: An HPLC system equipped with a UV detector.

  • Column: A C18 analytical column (e.g., 4.6 mm × 250 mm, 5 µm particle size).[4]

  • Mobile Phase: A gradient elution using acetonitrile (B52724) and water.[4]

  • Flow Rate: 1.0 mL/min.[4]

  • Detection: UV detection at a wavelength suitable for the specific coumarin glycoside (e.g., 330 nm).[4]

  • Sample Preparation: Plasma samples may require liquid-liquid extraction or protein precipitation.[4] Plant extracts are typically filtered before injection.

Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS/MS) Method

This technique offers high sensitivity and selectivity, making it ideal for complex matrices and trace-level analysis.

  • Instrumentation: A UHPLC system coupled to a tandem mass spectrometer.

  • Column: A sub-2 µm particle size column (e.g., C18 or biphenyl, 2.1 mm × 50-100 mm, 1.7-1.8 µm).[1][5]

  • Mobile Phase: A gradient elution with mobile phases consisting of 0.3% aqueous acetic acid and acetonitrile.[5]

  • Detection: Mass spectrometry detection using multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.[6][7]

  • Sample Preparation: Ultrasound-assisted extraction and solid-phase extraction (SPE) can be employed for efficient extraction and cleanup of complex samples.

cluster_0 Sample Preparation cluster_1 Analytical Separation & Detection cluster_2 Data Analysis Sample Sample Extraction Extraction Sample->Extraction Filtration_Purification Filtration / Purification Extraction->Filtration_Purification HPTLC HPTLC Filtration_Purification->HPTLC HPLC HPLC Filtration_Purification->HPLC UHPLC_MS UHPLC-MS Filtration_Purification->UHPLC_MS Quantification Quantification HPTLC->Quantification HPLC->Quantification UHPLC_MS->Quantification Cross-Validation Cross-Validation Quantification->Cross-Validation

Caption: A workflow comparing different analytical techniques for coumarin glycoside analysis.

Conclusion

The selection of an analytical method for the quantification of coumarin glycosides should be based on the specific requirements of the study. HPTLC offers a simple and rapid screening method. HPLC-UV provides a robust and reliable quantification for many applications. For high-throughput analysis, enhanced sensitivity, and selectivity, especially in complex biological matrices, UHPLC-MS/MS is the preferred method.[5][8] Cross-validation between these methods is crucial to ensure data consistency and reliability across different analytical platforms.

References

Umbelliferone 7-O-Rutinoside: A Comparative Analysis of Its Antioxidant Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antioxidant efficacy of Umbelliferone (B1683723) and its derivatives against other well-established natural antioxidants. Due to the limited availability of direct research on Umbelliferone 7-O-Rutinoside, this comparison focuses primarily on its aglycone, Umbelliferone (7-hydroxycoumarin), a widely studied natural coumarin. The data presented is based on in vitro antioxidant assays, and it is important to note that the glycosylation in this compound may influence its biological activity.

Quantitative Comparison of Antioxidant Activity

The antioxidant capacity of a compound is often evaluated by its ability to scavenge free radicals. The half-maximal inhibitory concentration (IC50) is a common measure of the effectiveness of a substance in inhibiting a specific biological or biochemical function. A lower IC50 value indicates a higher antioxidant potency. The following table summarizes the available IC50 values for Umbelliferone and other natural antioxidants from various in vitro studies.

CompoundAssayIC50 ValueReference CompoundReference Compound IC50
Umbelliferone Derivative DPPH3.33 µg/mLAscorbic Acid1.23 µg/mL
Umbelliferone Carbamate Derivative ABTS23.15–>200 µMQuercetin15.49 µM[1]
Ru(II) complex of a 7-hydroxycoumarin derivative DPPH5.28 µMVitamin C98.72 µM[1]
Umbelliferone DPPHModerate inhibition at 50 µg/mL (59.6%)Ascorbic Acid96% inhibition at the same concentration[2]
Quercetin DPPH---
Ascorbic Acid (Vitamin C) DPPH---

Note: Direct comparison of IC50 values should be made with caution as experimental conditions can vary between studies.

Mechanistic Insights: Signaling Pathways

Natural antioxidants exert their effects through various mechanisms, including direct radical scavenging and modulation of cellular signaling pathways involved in the endogenous antioxidant response.

Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Umbelliferone has been shown to upregulate Nrf2, thereby enhancing the cellular antioxidant defense system.

Nrf2_Pathway ROS Oxidative Stress (ROS) Keap1 Keap1 ROS->Keap1 induces dissociation U7R Umbelliferone U7R->Keap1 promotes dissociation Nrf2 Nrf2 Keap1->Nrf2 releases ARE Antioxidant Response Element (ARE) Nrf2->ARE translocates to nucleus and binds to AntioxidantEnzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->AntioxidantEnzymes activates transcription of AntioxidantEnzymes->ROS neutralizes

Caption: Nrf2 signaling pathway activation by Umbelliferone.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is involved in various cellular processes, including inflammation and apoptosis. Some derivatives of Umbelliferone have been found to inhibit inflammatory responses by suppressing the MAPK and NF-κB signaling pathways[3].

MAPK_Pathway InflammatoryStimuli Inflammatory Stimuli MAPK_Pathway MAPK Pathway (ERK, JNK, p38) InflammatoryStimuli->MAPK_Pathway activates NFkB_Pathway NF-κB Pathway InflammatoryStimuli->NFkB_Pathway activates U7R_derivative Umbelliferone Derivative U7R_derivative->MAPK_Pathway inhibits U7R_derivative->NFkB_Pathway inhibits ProInflammatory_Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) MAPK_Pathway->ProInflammatory_Cytokines leads to production of NFkB_Pathway->ProInflammatory_Cytokines leads to production of

Caption: Inhibition of MAPK and NF-κB pathways by Umbelliferone derivatives.

Experimental Protocols

Standardized protocols are essential for the reproducible assessment of antioxidant activity. Below are the detailed methodologies for the key experiments cited in the comparison.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from violet to yellow, which is measured spectrophotometrically.

DPPH_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement DPPH_sol Prepare DPPH solution in methanol Mix Mix DPPH solution with test compound/standard DPPH_sol->Mix Sample_sol Prepare various concentrations of test compound and standard Sample_sol->Mix Incubate Incubate in the dark at room temperature Mix->Incubate Measure_Abs Measure absorbance at ~517 nm Incubate->Measure_Abs Calculate_IC50 Calculate percentage inhibition and determine IC50 Measure_Abs->Calculate_IC50

Caption: Experimental workflow for the DPPH assay.

Protocol:

  • Preparation of DPPH solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol.

  • Sample Preparation: The test compound and a standard antioxidant (e.g., ascorbic acid, quercetin) are prepared in a series of concentrations.

  • Reaction: A fixed volume of the DPPH solution is added to each concentration of the sample and standard solutions. A control containing only the solvent and DPPH solution is also prepared.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement: The absorbance of the solutions is measured using a spectrophotometer at the wavelength of maximum absorbance of DPPH (around 517 nm).

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

  • The IC50 value is then determined by plotting the percentage of inhibition against the concentration of the sample.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant results in a decolorization of the solution, which is measured spectrophotometrically.

Protocol:

  • Generation of ABTS•+: The ABTS radical cation is generated by reacting an aqueous solution of ABTS with potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.

  • Dilution of ABTS•+ solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol (B145695) or phosphate (B84403) buffer) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Reaction: A small volume of the test compound at various concentrations is added to a fixed volume of the diluted ABTS•+ solution.

  • Measurement: The absorbance is recorded at 734 nm after a specific incubation time (e.g., 6 minutes).

  • Calculation: The percentage of inhibition is calculated similarly to the DPPH assay, and the IC50 value is determined.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color. The change in absorbance is proportional to the antioxidant capacity of the sample.

Protocol:

  • Preparation of FRAP reagent: The FRAP reagent is prepared freshly by mixing acetate (B1210297) buffer (pH 3.6), a solution of TPTZ (2,4,6-tripyridyl-s-triazine) in HCl, and an aqueous solution of FeCl₃·6H₂O.

  • Sample Reaction: A small volume of the test sample is added to a larger volume of the pre-warmed FRAP reagent.

  • Incubation: The mixture is incubated at 37°C for a specified time (e.g., 4 minutes).

  • Measurement: The absorbance of the blue-colored ferrous-TPZ complex is measured at 593 nm.

  • Calculation: The antioxidant capacity is determined by comparing the change in absorbance of the test sample to that of a standard, typically FeSO₄·7H₂O. The results are expressed as FRAP values (in µM Fe(II)).

Conclusion

While direct comparative data for this compound is currently scarce, the available evidence on its aglycone, Umbelliferone, and its derivatives suggests moderate to potent antioxidant activity. Mechanistic studies indicate that Umbelliferone can modulate key signaling pathways, such as the Nrf2 and MAPK pathways, which are crucial in the cellular response to oxidative stress and inflammation. Further research is warranted to elucidate the specific antioxidant efficacy of this compound and to directly compare its activity with other prominent natural antioxidants under standardized experimental conditions. This will provide a clearer understanding of its potential as a therapeutic agent in oxidative stress-related pathologies.

References

A Comparative Analysis of In Vivo and In Vitro Studies on Umbelliferone and the Data Gap for its 7-O-Rutinoside Derivative

Author: BenchChem Technical Support Team. Date: December 2025

Umbelliferone (B1683723), a naturally occurring coumarin, has demonstrated a wide array of pharmacological activities, including anti-inflammatory, antioxidant, anti-cancer, and anti-diabetic effects.[1][2] This guide will delve into the experimental data supporting these claims, comparing findings from cellular and animal models.

Quantitative Data Summary

The following tables summarize the quantitative data from various in vivo and in vitro studies on umbelliferone, offering a clear comparison of its efficacy in different experimental settings.

In Vitro Efficacy of Umbelliferone
Biological ActivityAssay/Cell LineTest SubstanceConcentration/DoseResultsReference
Antimicrobial Bacillus cereusUmbelliferone62.5 µg/mLMIC and MBC[1]
Uropathogenic E. coliUmbelliferone50 µg/mLBiofilm inhibition[1]
Cytotoxicity HepG2 cell lineUmbelliferone249.85 µg/mLIC50 value[2]
Anti-melanogenic B16F10 melanoma cells (α-MSH stimulated)Umbelliferone5, 10, 25 µg/mLDose-dependent decrease in melanin (B1238610) production and tyrosinase activity[3]
Anti-inflammatory RAW264.7 macrophages (LPS-induced)Umbelliferone derivative (1a)Not specifiedDecrease in TNF-α and IL-6[2]
In Vivo Efficacy of Umbelliferone
Biological ActivityAnimal ModelTest SubstanceDosageKey FindingsReference
Anti-inflammatory Murine model of allergic airway inflammationUmbelliferone60 and 90 mg/kgMarked reduction of cellularity and eosinophil numbers in bronchoalveolar lavage fluid; decrease in mucus production and lung inflammation[4]
Anti-inflammatory & Antinociceptive Acetic acid-induced abdominal writhing in miceUmbelliferone25, 50, or 75 mg/kg, i.p.Significant reduction in abdominal writhing[5]
Carrageenan-induced paw edema in miceUmbelliferone50 and 75 mg/kg, i.p.Decrease in limb volume over 240 minutes[5]
Anti-diabetic Alloxan-induced diabetic ratsUmbelliferoneNot specifiedIncreased activity of crucial enzymes involved in glucose utilization[1]
Anti-diarrheal & Anti-ulcerogenic Castor oil-induced diarrhea in miceUmbelliferone50, 100 and 200 mg/kgSignificant reduction in intestinal transit and diarrheal symptoms[6]
Neuroprotective Acrylamide-induced brain damage in miceUmbelliferone25 or 50 mg/kg, orallyMitigation of inflammation, oxidative stress, and apoptosis[1]
Myocardial Protection Isoproterenol-induced myocardial injury in ratsUmbelliferone50 mg/kg, orallyProtection against oxidative injury, inflammatory response, and cell death[2]
Anti-cancer 1,2-dimethylhydrazine-induced colon carcinogenesisUmbelliferoneNot specifiedExhibits anti-carcinogenic properties alone and in combination with 5-fluorouracil[7]

Experimental Protocols

Detailed methodologies for key experiments are provided below to allow for replication and further investigation.

In Vitro Anti-Melanogenic Activity Assay
  • Cell Culture: B16F10 melanoma cells are cultured in an appropriate medium.

  • Treatment: Cells are exposed to 100 nM of α-melanocyte-stimulating hormone (α-MSH) to induce melanogenesis, with or without varying concentrations of umbelliferone (e.g., 5, 10, 25 µg/mL). Arbutin (1 mM) can be used as a positive control.[3]

  • Melanin Quantification: After a set incubation period, both extracellular and intracellular melanin levels are quantified by measuring the optical density at 490 nm.[3]

  • Tyrosinase Activity: The effect on tyrosinase activity, a key enzyme in melanin synthesis, is also assessed.[3]

In Vivo Anti-inflammatory Paw Edema Model
  • Animal Model: Male Swiss mice are used.

  • Grouping: Animals are divided into control and test groups. Test groups receive different doses of umbelliferone (e.g., 50 or 75 mg/kg, i.p.), while a positive control group receives a standard anti-inflammatory drug like dexamethasone (B1670325) (2 mg/kg, s.c.).[5]

  • Edema Induction: One hour after treatment, paw edema is induced by intraplantar injection of 1% carrageenan.[5]

  • Measurement: Paw volume is measured before and at various time points (e.g., 60, 120, 180, and 240 minutes) after carrageenan injection to calculate the change in edema volume.[5]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows associated with umbelliferone's biological activities.

cluster_0 Umbelliferone's Anti-inflammatory Action LPS LPS MAPK MAPK Signaling Pathway LPS->MAPK NFkB NF-κB Signaling Pathway LPS->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) MAPK->Cytokines NFkB->Cytokines Umbelliferone Umbelliferone Umbelliferone->MAPK Inhibits Umbelliferone->NFkB Inhibits

Caption: Umbelliferone inhibits LPS-induced inflammatory responses by suppressing the MAPK and NF-κB signaling pathways.

cluster_1 Experimental Workflow for In Vivo Paw Edema Assay Start Start: Grouping of Mice Treatment Administer Umbelliferone (i.p.) or Vehicle Start->Treatment Wait Wait for 1 hour Treatment->Wait Induction Induce Paw Edema (1% Carrageenan) Wait->Induction Measurement Measure Paw Volume at 0, 60, 120, 180, 240 min Induction->Measurement Analysis Data Analysis and Comparison Measurement->Analysis

Caption: Workflow of the carrageenan-induced paw edema model for evaluating the anti-inflammatory effects of umbelliferone.

References

Cytotoxicity of Umbelliferone 7-O-Rutinoside: A Comparative Analysis with Other Coumarins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the cytotoxic properties of Umbelliferone (B1683723) 7-O-Rutinoside (also known as Skimmin) and other selected coumarins. The information is compiled from various studies to assist in research and drug development endeavors. While direct quantitative cytotoxic data for Umbelliferone 7-O-Rutinoside is limited in the reviewed literature, this guide presents available data for its aglycone, umbelliferone, and other relevant coumarins, alongside a qualitative assessment of the expected activity of its glycosylated form.

Executive Summary

Coumarins, a class of benzopyrone compounds, are widely recognized for their diverse pharmacological activities, including anticancer properties. This comparison focuses on the cytotoxic effects of this compound and its parent compound, umbelliferone, as well as other notable coumarins like 4-methylumbelliferone (B1674119) and scopoletin.

A key observation from existing research is that the glycosylation of coumarins tends to decrease their cytotoxic activity. Therefore, this compound is anticipated to exhibit lower cytotoxicity compared to its aglycone, umbelliferone. This guide presents the available quantitative data for umbelliferone and other coumarins to provide a basis for comparison.

Data Presentation: Comparative Cytotoxicity of Selected Coumarins

The following table summarizes the 50% inhibitory concentration (IC50) values of various coumarins against different cancer cell lines, as reported in the literature. It is important to note that direct IC50 values for this compound were not found in the reviewed studies.

CompoundCell LineIC50 (µM)Reference
UmbelliferoneMCF-7 (Breast Cancer)15.56[1]
UmbelliferoneMDA-MB-231 (Breast Cancer)10.31[1]
UmbelliferoneHepG2 (Liver Cancer)Induces apoptosis in a concentration-dependent manner (0-50 µM)[2]
4-MethylumbelliferoneDU145 (Prostate Cancer)10.86[3]
4-MethylumbelliferoneSKOV3 (Ovarian Cancer)11.69[3]
4-MethylumbelliferoneK562 (Leukemia)20.19[3]
4-MethylumbelliferoneLS180 (Colon Cancer)18.06[3]
4-MethylumbelliferoneMCF-7 (Breast Cancer)18.79[3]
ScopoletinPC3 (Prostate Cancer)Inhibits proliferation[1]

Note: IC50 values can vary depending on the experimental conditions, including the specific assay used, incubation time, and cell density.

Experimental Protocols

The most common method used to determine the cytotoxicity of these compounds is the MTT assay.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.

Materials:

  • 96-well plates

  • Cancer cell lines

  • Culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compounds (coumarins) dissolved in a suitable solvent (e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the coumarin (B35378) compounds. Include a vehicle control (solvent alone) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours.

  • Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the compound concentration.

Signaling Pathways in Coumarin-Induced Cytotoxicity

Coumarins are known to induce apoptosis (programmed cell death) in cancer cells through various signaling pathways. The diagram below illustrates a generalized workflow for assessing cytotoxicity and a simplified representation of key signaling pathways often implicated in coumarin-induced apoptosis.

Cytotoxicity_Workflow_and_Signaling_Pathways cluster_workflow Experimental Workflow cluster_pathways Signaling Pathways cluster_mapk MAPK Pathway cluster_pi3k PI3K/AKT Pathway start Seed Cancer Cells treat Treat with Coumarins start->treat incubate Incubate (24-72h) treat->incubate mtt MTT Assay incubate->mtt measure Measure Absorbance mtt->measure ic50 Calculate IC50 measure->ic50 coumarin Coumarin jnk JNK coumarin->jnk p38 p38 coumarin->p38 pi3k PI3K coumarin->pi3k Inhibition bcl2 Bcl-2 Family (Bax/Bcl-2 ratio) jnk->bcl2 p38->bcl2 akt AKT pi3k->akt akt->bcl2 Inhibition caspases Caspase Activation (Caspase-3, -9) bcl2->caspases apoptosis Apoptosis caspases->apoptosis

Caption: Workflow for cytotoxicity assessment and key signaling pathways in coumarin-induced apoptosis.

Conclusion

While direct cytotoxic data for this compound remains to be fully elucidated, the available evidence strongly suggests that its activity is likely lower than that of its aglycone, umbelliferone. The provided IC50 values for umbelliferone and other coumarins offer valuable benchmarks for researchers. Further studies are warranted to quantify the cytotoxic potential of this compound and to explore its specific mechanisms of action, which may involve the modulation of key signaling pathways such as MAPK and PI3K/AKT, ultimately leading to apoptosis in cancer cells. This comparative guide serves as a foundational resource for scientists engaged in the discovery and development of novel coumarin-based anticancer agents.

References

Safety Operating Guide

Proper Disposal of Umbelliferone 7-O-Rutinoside: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

Key Safety Considerations:

Safety Data Sheets for Umbelliferone generally indicate that it is not classified as a hazardous substance. However, some sources state that it can be irritating to the eyes, respiratory system, and skin[1][2]. Therefore, it is prudent to handle Umbelliferone 7-O-Rutinoside with the same level of caution.

Personal Protective Equipment (PPE) when handling this compound waste should include:

  • Safety glasses or goggles

  • Lab coat

  • Gloves

Step-by-Step Disposal Procedure

This procedure follows a logical workflow to ensure that the disposal of this compound is conducted safely and in compliance with regulations.

Step 1: Waste Identification and Classification

The first crucial step is to determine if the waste is hazardous. Based on the information for Umbelliferone, it is likely that this compound is non-hazardous . However, it is essential to consult your institution's Environmental Health and Safety (EHS) department for a final determination, as local regulations may vary.

Step 2: Segregation of Waste

Proper segregation is critical to prevent accidental chemical reactions and to ensure that waste streams are managed correctly.

  • Solid Waste: Collect solid this compound, such as unused product or contaminated consumables (e.g., weighing paper, gloves), in a designated, sealed container. This container should be clearly labeled.

  • Liquid Waste: If this compound is in a solution, do not dispose of it down the drain unless explicitly permitted by your institution's EHS office for non-hazardous, water-soluble substances[3]. Collect liquid waste in a separate, leak-proof container.

  • Do not mix this compound waste with other chemical waste streams unless instructed to do so by your EHS department.

Step 3: Packaging and Labeling

Proper packaging and labeling are essential for safe storage and transport of chemical waste.

  • Containers: Use containers that are compatible with the chemical. For solid waste, a securely sealed plastic bag or a labeled screw-cap bottle is suitable. For liquid waste, use a screw-cap bottle, preferably plastic, to avoid breakage.

  • Labeling: All waste containers must be clearly labeled with the words "Non-Hazardous Waste" (pending confirmation from EHS), the full chemical name ("this compound"), and the approximate quantity.

Step 4: Storage

Store the waste in a designated satellite accumulation area (SAA) within the laboratory[4]. This area should be away from general work areas and clearly marked. Ensure that the storage area is secure and that incompatible wastes are segregated.

Step 5: Disposal

The final disposal route will depend on the classification of the waste and your institution's procedures.

  • Non-Hazardous Solid Waste: Once the container is full, arrange for its collection by your institution's hazardous waste management service. They will transport it for disposal in a designated landfill[5][6].

  • Non-Hazardous Liquid Waste: If permitted, small quantities of dilute, non-hazardous aqueous solutions may be disposable down the drain with copious amounts of water. However, always seek approval from your EHS department before doing so [7]. Otherwise, it should be collected by the waste management service.

  • Empty Containers: Containers that held this compound should be thoroughly rinsed. If the compound is determined to be non-hazardous, the rinsed container can often be disposed of as regular trash after defacing the label[8].

Quantitative Data Summary

ParameterGuidelineSource
Hazard Classification Likely Non-HazardousSDS for Umbelliferone
PPE Safety glasses, lab coat, glovesGeneral Laboratory Practice
Solid Waste Container Sealed, labeled plastic bag or bottleInstitutional EHS Guidelines
Liquid Waste Container Labeled, leak-proof screw-cap bottleInstitutional EHS Guidelines
Storage Location Designated Satellite Accumulation Area[4]

Experimental Protocols

As this document provides procedural guidance for disposal, formal experimental protocols are not applicable. The provided steps are based on established safety and waste management principles.

Logical Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Identification cluster_handling Handling & Storage cluster_disposal Final Disposal start Start: Umbelliferone 7-O-Rutinoside Waste waste_id Step 1: Identify Waste (Solid or Liquid) start->waste_id classification Step 2: Classify Waste (Consult EHS) waste_id->classification segregate Step 3: Segregate Waste classification->segregate package_label Step 4: Package & Label Container segregate->package_label storage Step 5: Store in SAA package_label->storage disposal_decision Step 6: Determine Disposal Route storage->disposal_decision ehs_pickup Arrange EHS Pickup disposal_decision->ehs_pickup Solid Waste or Unapproved Liquid drain_disposal Drain Disposal (with EHS approval) disposal_decision->drain_disposal Approved Liquid end End: Proper Disposal ehs_pickup->end drain_disposal->end

References

Essential Safety and Handling Protocols for Umbelliferone 7-O-Rutinoside

Author: BenchChem Technical Support Team. Date: December 2025

Personal Protective Equipment (PPE)

The selection and consistent use of appropriate Personal Protective Equipment (PPE) are the first line of defense against potential exposure. Based on the irritant nature of the parent compound, Umbelliferone, which is known to cause skin, eye, and respiratory irritation, a comprehensive PPE strategy is crucial.[4][5]

PPE CategoryRecommended EquipmentRationale
Eye and Face Protection Tightly fitting safety goggles or a face shield worn over safety glasses.[6][7][8]Protects against splashes and airborne particles that could cause serious eye irritation or injury.[4][6]
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).[6][9]Prevents direct skin contact with the compound, which could lead to skin irritation or dermatitis.[4][5][6] It is important to inspect gloves before use and change them regularly or immediately if contaminated.[7][10]
Body Protection A fully buttoned lab coat, long-sleeved jacket, and long trousers.[6][9]Provides a barrier against accidental spills and contamination of personal clothing.[6] For procedures with a higher risk of splashes, a chemical-resistant apron should also be worn.
Respiratory Protection A NIOSH-approved respirator (e.g., N95) may be required when handling the powder outside of a fume hood or when there is a risk of aerosolization.[6]Necessary to prevent the inhalation of dust or aerosols, which may cause respiratory irritation.[4][11] The use of a respirator should be determined by a risk assessment of the specific procedure.

Operational and Disposal Plans

A systematic approach to handling and disposal is essential to minimize risk and ensure a safe laboratory environment. The following workflow provides step-by-step guidance for the operational handling and disposal of Umbelliferone 7-O-Rutinoside.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_cleanup Post-Handling prep1 Review Safety Data Sheet (SDS) for Umbelliferone and similar compounds. prep2 Don appropriate Personal Protective Equipment (PPE). prep1->prep2 prep3 Prepare a designated and clean work area, preferably in a chemical fume hood. prep2->prep3 handle1 Weigh the powder in a containment device (e.g., weigh boat) inside a fume hood. prep3->handle1 handle2 Keep the container with the compound closed when not in use. handle1->handle2 handle3 Handle solutions over disposable bench covers to contain spills. handle2->handle3 disp1 Collect all waste (solid and liquid) in a designated, labeled hazardous waste container. handle3->disp1 disp2 Do not dispose of with household garbage or pour down the drain. disp1->disp2 disp3 Follow all institutional and local regulations for hazardous chemical waste disposal. disp2->disp3 clean1 Clean the work area thoroughly with an appropriate solvent. disp3->clean1 clean2 Carefully remove and dispose of contaminated PPE in the designated waste stream. clean1->clean2 clean3 Wash hands thoroughly with soap and water after handling. clean2->clean3

Caption: Workflow for the safe handling and disposal of this compound.

Experimental Protocols

General Handling Procedure:

  • Preparation : Before handling, thoroughly review the Safety Data Sheet for Umbelliferone and any other available safety information.[12] Ensure that the designated work area, preferably a chemical fume hood, is clean and uncluttered.[10] Don all required personal protective equipment as outlined in the table above.

  • Weighing and Handling : When weighing the solid compound, do so within a chemical fume hood or other ventilated enclosure to minimize the risk of inhalation.[11] Use a weigh boat to prevent spills.[12] Keep containers of the compound closed when not in use.[12]

  • Solution Preparation : When preparing solutions, work over a disposable bench cover to easily manage any spills.[12] If a spill occurs, clean it up immediately according to your laboratory's standard operating procedures for hazardous materials.

  • Storage : Store this compound in a tightly closed container in a dry, well-ventilated area.[13] Recommended storage temperatures are -20°C for up to one month or -80°C for up to six months.[1][2]

Disposal Plan:

  • Waste Collection : All waste materials, including unused compounds, contaminated consumables (e.g., weigh boats, pipette tips), and cleaning materials, should be collected in a clearly labeled hazardous waste container.

  • Disposal Regulations : this compound waste must not be disposed of in regular trash or poured down the drain.[4] Disposal must be carried out in accordance with all applicable federal, state, and local environmental regulations.[4] Contact your institution's Environmental Health and Safety (EHS) office for specific guidance on hazardous waste disposal procedures.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.